molecular formula C5H13ClN2O2S B2921355 Piperidine-4-sulfonamide hydrochloride CAS No. 1251923-46-2; 878388-34-2

Piperidine-4-sulfonamide hydrochloride

Cat. No.: B2921355
CAS No.: 1251923-46-2; 878388-34-2
M. Wt: 200.68
InChI Key: XXHJMPYOEJQTPX-UHFFFAOYSA-N
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Description

Piperidine-4-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C5H13ClN2O2S and its molecular weight is 200.68. The purity is usually 95%.
BenchChem offers high-quality Piperidine-4-sulfonamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidine-4-sulfonamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidine-4-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c6-10(8,9)5-1-3-7-4-2-5;/h5,7H,1-4H2,(H2,6,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHJMPYOEJQTPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251923-46-2
Record name piperidine-4-sulfonamide hydrochloride
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Foundational & Exploratory

Chemical structure of 4-piperidinesulfonamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Piperidinesulfonamide Hydrochloride: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive analysis of 4-piperidinesulfonamide hydrochloride (HCl), a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. By combining a robust piperidine scaffold with a versatile sulfonamide functional group, this molecule serves as a pivotal building block in medicinal chemistry. This document details its chemical structure, physicochemical properties, and a validated framework for its synthesis and purification. Furthermore, it outlines a complete suite of analytical techniques for structural elucidation and quality control, including NMR, IR, and Mass Spectrometry. The guide concludes with an exploration of its applications as a strategic intermediate in drug discovery, underscored by the established pharmacological importance of its constituent moieties, and provides essential safety and handling protocols for laboratory use.

Molecular Overview and Physicochemical Properties

Chemical Structure and Nomenclature

4-Piperidinesulfonamide HCl is the hydrochloride salt of piperidine-4-sulfonamide. The core structure consists of a saturated six-membered heterocycle, piperidine, substituted at the 4-position with a sulfonamide group (-SO₂NH₂). In the hydrochloride form, the secondary amine of the piperidine ring is protonated, forming a piperidinium cation, with chloride as the counter-ion. This salt form typically enhances the compound's stability and aqueous solubility, making it more amenable to handling and formulation.

  • IUPAC Name: piperidine-4-sulfonamide;hydrochloride

  • CAS Number: 1251923-46-2[1]

  • Molecular Formula: C₅H₁₃ClN₂O₂S[1]

  • Molecular Weight: 200.68 g/mol [1]

  • Canonical SMILES: C1CNCC(C1)S(=O)(=O)N.Cl

Physicochemical Data

The physical and chemical properties of 4-piperidinesulfonamide HCl are critical for its storage, handling, and application in synthetic chemistry.

PropertyValueSource
Appearance White to off-white solid[1]
Storage Temperature 2-8°C, sealed storage, away from moisture[1]
Solubility Soluble in water and various organic solvents[2]
Stability Stable under recommended storage conditions[3]

Synthesis and Purification

Retrosynthetic Analysis & Rationale

The synthesis of 4-piperidinesulfonamide HCl can be approached through several established organic chemistry transformations. A logical retrosynthetic pathway begins by disconnecting the hydrochloride salt, leading to the free base, piperidine-4-sulfonamide. The key bond disconnection is the C-S bond of the sulfonamide, suggesting a precursor such as a 4-halopiperidine or a protected 4-aminopiperidine which can be reacted with a sulfur dioxide source followed by amination. A common and reliable strategy involves the use of an N-protected piperidine derivative to prevent self-reaction of the ring nitrogen during sulfonylation. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a range of reaction conditions and its facile removal under acidic conditions, which concurrently facilitates the formation of the final HCl salt.

Proposed Synthetic Workflow

The following diagram outlines a robust, multi-step synthesis for 4-piperidinesulfonamide HCl, designed for high yield and purity.

G cluster_0 Synthesis Pathway start N-Boc-4-piperidone step1 Reductive Amination (NH3, NaBH3CN) start->step1 Introduce Amino Group step2 Sulfonylation (SO2Cl2, then NH4OH) step1->step2 Form Sulfonamide step3 Deprotection & Salt Formation (HCl in Dioxane) step2->step3 Remove Boc & Protonate end_product 4-Piperidinesulfonamide HCl step3->end_product

Caption: High-level workflow for the synthesis of 4-piperidinesulfonamide HCl.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step's success can be monitored by Thin Layer Chromatography (TLC) and the final product's identity confirmed through the analytical methods described in Section 3.

Step 1: Synthesis of tert-butyl 4-aminopiperidine-1-carboxylate

  • To a solution of N-Boc-4-piperidone (1.0 eq) in methanol, add ammonium acetate (3.0 eq).[4]

  • Stir the mixture at room temperature overnight.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by adding water and concentrate under reduced pressure to remove methanol.

  • Extract the aqueous residue with dichloromethane (DCM). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product, which can be used without further purification.

Step 2: Synthesis of tert-butyl 4-(sulfamoyl)piperidine-1-carboxylate

  • Dissolve the product from Step 1 in an appropriate solvent like DCM.

  • Cool the solution to 0°C and add triethylamine (TEA) (2.1 eq) to act as a base.

  • Add sulfuryl chloride (SO₂Cl₂) (1.05 eq) dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, stir the reaction for 1-2 hours at 0°C.

  • Quench the reaction by slowly adding aqueous ammonium hydroxide (NH₄OH) and stir vigorously for 1 hour.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected sulfonamide. Purify by column chromatography if necessary.

Step 3: Synthesis of 4-piperidinesulfonamide HCl

  • Dissolve the purified product from Step 2 in a minimal amount of a suitable solvent such as ethyl acetate or methanol.

  • Add a solution of hydrochloric acid in 1,4-dioxane (typically 4M, 3-5 eq) dropwise at 0°C.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the final product under vacuum to yield 4-piperidinesulfonamide HCl as a white solid.

Spectroscopic and Analytical Characterization

Rationale for Analytical Techniques

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of 4-piperidinesulfonamide HCl.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive information about the carbon-hydrogen framework, confirming the connectivity of atoms and the successful formation of the piperidinium salt.

  • Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule, such as N-H, S=O, and C-H bonds, confirming the presence of the sulfonamide and the piperidinium ion.[5]

  • Mass Spectrometry (MS): Determines the molecular weight of the free base and provides fragmentation patterns that further support the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show a broad singlet for the two protons on the sulfonamide nitrogen (-SO₂NH₂ ). The piperidine ring protons will appear as complex multiplets in the aliphatic region. The protonated amine of the piperidinium ring (-NH₂ ⁺-) will likely appear as a broad signal. Protons alpha to the nitrogen will be deshielded and shifted downfield compared to those in the free base.

  • ¹³C NMR: The spectrum will show distinct signals for the four unique carbons in the piperidine ring. The carbon atom attached to the sulfonamide group (C4) will be shifted downfield due to the electron-withdrawing effect of the sulfonyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides a molecular fingerprint. Key absorptions are predicted below.

Functional GroupCharacteristic Absorption (cm⁻¹)Rationale
N-H Stretch (Sulfonamide)3400-3200 (two bands)Asymmetric and symmetric stretching of the primary amine.
N⁺-H Stretch (Piperidinium)2700-2250 (broad)Stretching of the protonated amine, characteristic of amine salts.[6]
C-H Stretch (Aliphatic)3000-2850C-H stretching vibrations of the piperidine ring.[5]
S=O Stretch (Sulfonamide)1350-1310 and 1160-1120Asymmetric and symmetric stretching of the sulfonyl group.[7]
Mass Spectrometry (MS)

Using a technique like Electrospray Ionization (ESI), the mass spectrum would be acquired in positive ion mode. The expected observation is the molecular ion of the free base [M+H]⁺.

  • Expected [M+H]⁺ for C₅H₁₂N₂O₂S: m/z 165.06

  • Key Fragmentation Patterns: Common fragmentation pathways include the loss of SO₂ (64 Da) and cleavage of the piperidine ring, providing further structural confirmation.

Analytical Confirmation Workflow

G cluster_workflow Structural Verification Protocol cluster_techniques Primary Techniques Sample Purified 4-Piperidinesulfonamide HCl NMR 1H & 13C NMR Sample->NMR Connectivity IR FTIR Spectroscopy Sample->IR Functional Groups MS ESI-MS Sample->MS Molecular Weight Data_Analysis Data Interpretation & Correlation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Confirmation Structure Confirmed Data_Analysis->Confirmation Consistent Data

Caption: Workflow for the analytical confirmation of 4-piperidinesulfonamide HCl.

Significance in Medicinal Chemistry and Drug Development

The Piperidine and Sulfonamide Moieties as Privileged Scaffolds

The combination of the piperidine ring and the sulfonamide group makes 4-piperidinesulfonamide HCl a highly valuable starting material.

  • Piperidine: This heterocycle is a cornerstone in drug design, present in numerous FDA-approved drugs.[8] Its saturated, non-aromatic nature provides a three-dimensional scaffold that can effectively orient substituents to interact with biological targets. It is found in drugs across various therapeutic areas, including oncology, virology, and neurology.[8]

  • Sulfonamide: Since the discovery of prontosil, the sulfonamide functional group has been a mainstay in medicinal chemistry.[9] It is a versatile hydrogen bond donor and acceptor and can act as a transition-state mimetic. Its applications extend far beyond antibacterial agents to include anticancer, anti-inflammatory, and antiviral therapies.[9][10]

Potential as a Synthetic Building Block

4-Piperidinesulfonamide HCl is an ideal building block for creating compound libraries for high-throughput screening. The sulfonamide nitrogen can be alkylated or acylated, and while not demonstrated here, the piperidine nitrogen of the free base could be functionalized to introduce a wide range of substituents, allowing for systematic exploration of the chemical space around the core scaffold.

Illustrative Mechanism of Action: Sulfonamide Inhibition of Dihydropteroate Synthase (DHPS)

To illustrate the potential biological role of molecules derived from this scaffold, the classic mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS). This enzyme is crucial for folic acid synthesis in bacteria. Sulfonamides act as competitive inhibitors by mimicking the natural substrate, para-aminobenzoic acid (PABA).

G PABA PABA (Substrate) DHPS {DHPS Enzyme | Active Site} PABA->DHPS Binds to Active Site Sulfonamide Sulfonamide Drug (Inhibitor) Sulfonamide->DHPS Competitively Binds Product Dihydropteroic Acid (Folic Acid Precursor) DHPS->Product Catalyzes Reaction No_Product Folic Acid Synthesis Blocked DHPS->No_Product

Caption: Competitive inhibition of DHPS by a sulfonamide drug.

Safety, Handling, and Storage

Hazard Identification

Based on available safety data, the compound presents the following hazards:

GHS ClassificationHazard StatementSignal Word
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Eye Irritation (Category 2)H319: Causes serious eye irritationWarning
STOT SE (Category 3)H335: May cause respiratory irritationWarning

Source:[1]

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[11]

    • Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]

Storage and Stability
  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] The recommended storage temperature is 2-8°C.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[11]

Conclusion

4-Piperidinesulfonamide hydrochloride is a well-defined chemical entity with significant potential as a scaffold and building block in modern drug discovery. Its synthesis is achievable through standard organic methodologies, and its structure can be rigorously confirmed with a suite of common analytical techniques. The convergence of the pharmacologically privileged piperidine and sulfonamide moieties makes it a compound of high interest for researchers and scientists aiming to develop novel therapeutics. Proper adherence to safety and handling protocols is essential for its use in a research setting.

References

  • CN107235974A - The preparation method of piperidine sulfonamide calcium composition with pharmaceutical activity.
  • TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). The Royal Society of Chemistry. [Link]

  • Material Safety Data Sheet. Cole-Parmer. [Link]

  • 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). PubChem. [Link]

  • Piperidine-4-sulfonic acid. PubChem. [Link]

  • WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.
  • 4-Piperidone hydrochloride. PubChem. [Link]

  • Mass spectrometric studies of the formation and reactivity of trans-[PtCl2(Am)(piperidinopiperidine)] x HCl complexes with ubiquitin. PubMed. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Royal Society of Chemistry. [Link]

  • Experimental infrared spectra of matrix isolated complexes of HCl with 4-substituted pyridines. ResearchGate. [Link]

  • Mass spectrometric studies of the formation and reactivity of trans-[PtCl2(Am)(piperidinopiperidine)]·HCl complexes with ubiquitin. The Hebrew University of Jerusalem. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC. [Link]

  • Behaviour of 4-(-2-hydroxyethyl)-1-piperazineethanesulfonic acid under electrospray ionization mass spectrometry conditions. PubMed. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]

  • HPLC/atmospheric pressure chemical ionization-mass spectroscopy of eight regulated sulfonamides. PubMed. [Link]

  • 35Cl solid-state NMR spectroscopy of HCl pharmaceuticals and their polymorphs in bulk and dosage forms. CrystEngComm (RSC Publishing). [Link]

  • IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. ResearchGate. [Link]

  • Low-mass ions produced from peptides by high-energy collision-induced dissociation in tandem mass spectrometry. PubMed. [Link]

  • Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. ResearchGate. [Link]

Sources

An In-depth Technical Guide to Piperidine-4-sulfonamide Hydrochloride: Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Piperidine-4-sulfonamide hydrochloride, a molecule of interest in medicinal chemistry and drug discovery. The document delves into its chemical properties, synthesis, analytical characterization, and known biological activities, offering a valuable resource for researchers in the field.

Core Molecular Attributes

Piperidine-4-sulfonamide hydrochloride is a piperidine derivative characterized by a sulfonamide group at the 4-position of the piperidine ring and is supplied as a hydrochloride salt.

PropertyValueSource(s)
Chemical Formula C₅H₁₂N₂O₂S·HCl[1]
Molecular Weight 200.69 g/mol Calculated
CAS Number 1251923-46-2[2]
Monoisotopic Mass 164.06195 Da (free base)[1]

Synthesis and Purification

Proposed Synthetic Pathway

Synthesis_Pathway A N-Boc-4-aminopiperidine B N-Boc-piperidine-4-sulfonamide A->B Sulfamoyl chloride, Triethylamine, DCM C Piperidine-4-sulfonamide (Free Base) B->C Trifluoroacetic acid, DCM D Piperidine-4-sulfonamide Hydrochloride C->D HCl in Dioxane

Caption: Proposed synthetic route for Piperidine-4-sulfonamide hydrochloride.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-Boc-piperidine-4-sulfonamide

  • To a solution of N-Boc-4-aminopiperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq).

  • Slowly add a solution of sulfamoyl chloride (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Boc-piperidine-4-sulfonamide.

Step 2: Deprotection to Piperidine-4-sulfonamide (Free Base)

  • Dissolve the N-Boc-piperidine-4-sulfonamide (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.[3]

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to afford Piperidine-4-sulfonamide as the free base.

Step 3: Formation of Piperidine-4-sulfonamide Hydrochloride

  • Dissolve the Piperidine-4-sulfonamide free base (1.0 eq) in a minimal amount of anhydrous dioxane or diethyl ether.

  • Slowly add a solution of hydrochloric acid in dioxane (e.g., 4M) or ethereal HCl (1.1 eq) dropwise with stirring.

  • A precipitate of Piperidine-4-sulfonamide hydrochloride will form.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization

A comprehensive analytical approach is crucial for confirming the identity, purity, and structure of the synthesized Piperidine-4-sulfonamide hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons. The protons alpha to the nitrogen will likely appear as multiplets in the range of 2.8-3.5 ppm. The proton at the 4-position, attached to the carbon bearing the sulfonamide group, would likely be a multiplet further downfield. The protons of the sulfonamide group (-SO₂NH₂) may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the piperidine ring. The carbons adjacent to the nitrogen will be in the range of 40-50 ppm, while the carbon at the 4-position will be shifted downfield due to the electron-withdrawing effect of the sulfonamide group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Electrospray Ionization (ESI-MS): In the positive ion mode, the expected [M+H]⁺ ion for the free base would be at m/z 165.06923.[1] Common fragmentation patterns for sulfonamides include the loss of SO₂ (64 Da).[2][4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the compound.

  • Method: Since Piperidine-4-sulfonamide lacks a strong UV chromophore, a derivatization step may be necessary for sensitive UV detection.[5] Pre-column derivatization with an agent like 4-toluenesulfonyl chloride can be employed.[6][7] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer as a detector (LC-MS) can be used for analysis without derivatization. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for method development.[8]

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization Synthesized_Product Piperidine-4-sulfonamide HCl NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS) Synthesized_Product->MS Molecular Weight & Fragmentation HPLC HPLC (Purity Assessment) Synthesized_Product->HPLC Purity Determination

Caption: Workflow for the analytical characterization of the synthesized compound.

Biological Significance and Applications

The piperidine sulfonamide scaffold is a well-established pharmacophore in drug discovery, exhibiting a wide range of biological activities.

Mechanism of Action: Dihydropteroate Synthase (DHPS) Inhibition

A primary mechanism of action for many sulfonamide-containing compounds is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[1][9][10]

  • Folate Synthesis: Bacteria synthesize folic acid de novo, a process vital for the production of nucleotides and ultimately, DNA and RNA.[1]

  • Competitive Inhibition: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a natural substrate for DHPS. They act as competitive inhibitors, binding to the active site of the enzyme and blocking the synthesis of dihydropteroate, a precursor to folic acid.[1][10] This bacteriostatic action halts bacterial growth and proliferation.[10]

DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Product Folic_Acid Folic Acid Synthesis Dihydropteroate->Folic_Acid Sulfonamide Piperidine-4-sulfonamide Sulfonamide->DHPS Competitive Inhibitor

Caption: Mechanism of DHPS inhibition by sulfonamides.

Carbonic Anhydrase Inhibition and Anticancer Potential

Piperidine sulfonamides have also been investigated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in pH regulation.[11][12]

  • Role in Cancer: Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[11][13]

  • Therapeutic Target: Inhibition of these tumor-associated CAs is a promising strategy in cancer therapy.[13][14] Piperidine sulfonamides have shown potent inhibitory activity against these isoforms, suggesting their potential as anticancer agents.[11][15][16][17]

Other Therapeutic Areas

The versatility of the piperidine sulfonamide scaffold has led to its exploration in various other therapeutic areas, including:

  • Antiviral agents

  • Anti-inflammatory drugs

  • Antidiabetic agents

Conclusion

Piperidine-4-sulfonamide hydrochloride represents a valuable building block and a compound of interest for further investigation in drug discovery. Its synthesis, while not explicitly detailed in the literature for this specific molecule, can be reliably achieved through established chemical methodologies. The analytical techniques outlined in this guide provide a robust framework for its characterization. The known biological activities of the piperidine sulfonamide class, particularly as DHPS and carbonic anhydrase inhibitors, underscore the potential of this compound in the development of novel therapeutics.

References

  • Angeli, A., et al. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters.
  • PubChemLite. Piperidine-4-sulfonamide hydrochloride (C5H12N2O2S). Retrieved from [Link]

  • Klagkou, K., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry.
  • Gudimella, S. K., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules.
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  • Kokotou, M. G., et al. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Ingenta Connect.
  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • Nocentini, A., et al. (2019). Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors. Bioorganic Chemistry.
  • OSTI.GOV. (2013, April 8). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Retrieved from [Link]

  • Jiang, X., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Madacsi, R., et al. (2013). Aromatic Sulfonamides Containing a Condensed Piperidine Moiety as Potential Oxidative Stress-Inducing Anticancer Agents. Medicinal Chemistry.
  • ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • MDPI. (2021, November 28). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link]

  • MDPI. (2025, April 17). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Retrieved from [Link]

  • Research Communities. (2023, July 10). How bacteria resist the oldest class of synthetic antibiotics. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility Profile of Piperidine-4-sulfonamide HCl: A Predictive and Experimental Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its therapeutic potential.[1][2] It is a critical determinant of bioavailability, influencing the dissolution rate and subsequent absorption of a drug, which are prerequisites for achieving the desired pharmacological effect.[2] Piperidine-4-sulfonamide hydrochloride, a molecule incorporating a basic piperidine ring and an acidic sulfonamide moiety, presents a compelling case study in solubility. As a hydrochloride salt, its behavior in aqueous versus organic media is a subject of significant interest for formulation scientists.

This guide provides a deep dive into the anticipated solubility profile of Piperidine-4-sulfonamide HCl. In the absence of extensive published quantitative data for this specific molecule, we will build a robust predictive framework based on its fundamental physicochemical properties and the established behavior of its constituent functional groups. Furthermore, we will detail the gold-standard experimental protocols required to generate precise, reliable thermodynamic solubility data, empowering researchers to validate these predictions and make data-driven decisions in their development programs.

Section 1: Physicochemical Analysis and Its Influence on Solubility

The solubility of a molecule is intrinsically linked to its structure. The key to predicting the behavior of Piperidine-4-sulfonamide HCl lies in deconstructing its molecular architecture: the piperidine ring, the sulfonamide group, and its formulation as a hydrochloride salt.

  • The Piperidine Moiety: Piperidine is a saturated heterocyclic amine.[3] As a secondary amine, the nitrogen atom possesses a lone pair of electrons, rendering it basic and capable of acting as a hydrogen bond acceptor. Aliphatic amines like piperidine generally exhibit good solubility in a range of organic solvents.[4]

  • The Sulfonamide Group (-SO₂NH₂): The sulfonamide functional group is a cornerstone of many pharmaceuticals. It is weakly acidic and capable of participating in hydrogen bonding as both a donor (N-H) and an acceptor (O=S=O).[5][6] This dual capacity facilitates interactions with both protic and polar aprotic solvents. The solubility of various sulfonamides has been extensively studied in diverse solvent systems, often showing maximal solubility in polar organic solvents like propylene glycol or acetone and lower solubility in water or nonpolar solvents like cyclohexane.[7][8][9]

  • The Hydrochloride (HCl) Salt Form: The conversion of a basic amine to its hydrochloride salt is a common strategy to enhance aqueous solubility.[2] The protonation of the piperidine nitrogen introduces a positive charge, creating an ionic species (an ammonium salt) that readily interacts with polar water molecules, significantly increasing solubility compared to the free base.[10][11] However, this salt form also introduces the potential for the "common ion effect," where the presence of excess chloride ions in the medium (e.g., in gastric fluid or saline-based buffers) can suppress the dissolution of the salt.[12][13][14]

Section 2: Predicted Solubility Profile of Piperidine-4-sulfonamide HCl

Based on the analysis of its functional groups and salt form, we can construct a predicted solubility profile. This profile serves as a hypothesis to be tested and refined through rigorous experimentation.

Table 1: Predicted Qualitative and Semi-Quantitative Solubility of Piperidine-4-sulfonamide HCl

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, Buffered SalineHighThe hydrochloride salt form creates an ionic species that is readily solvated by polar water molecules.[10] Solubility is expected to be pH-dependent and may be suppressed in high-chloride media due to the common ion effect.[12][14]
Polar Protic Methanol, EthanolHigh to MiscibleThese solvents can act as both hydrogen bond donors and acceptors, effectively solvating the sulfonamide group and the protonated amine.[15][16] The general solubility of amine hydrochlorides in alcohols is high.[3]
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents are strong hydrogen bond acceptors and have high dielectric constants, allowing them to solvate the cationic piperidinium moiety and interact favorably with the sulfonamide group.[15][17]
Low-Polarity / Aromatic Dichloromethane (DCM), TolueneModerate to LowWhile the organic backbone has some affinity for these solvents, the highly polar ionic salt character will limit solubility. The free base form would be expected to have significantly higher solubility in these solvents.
Nonpolar Hexane, CyclohexaneVery LowThe principle of "like dissolves like" dictates that the highly polar, ionic nature of Piperidine-4-sulfonamide HCl is incompatible with nonpolar aliphatic solvents.[8] Significant energy is required to break the crystal lattice for minimal solute-solvent interaction.

Section 3: Experimental Protocol for Thermodynamic Solubility Determination

To move from prediction to quantification, a robust and validated experimental method is essential. The shake-flask method is widely regarded as the gold standard for determining thermodynamic equilibrium solubility.[18][19][20]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method
  • Preparation of Solvent Media: Prepare all desired solvent systems (e.g., purified water, pH 1.2, 4.5, 6.8 buffers, methanol, acetonitrile, etc.). Ensure all media are degassed to prevent bubble formation during the experiment.

  • Addition of Excess Compound: To a series of glass vials, add a pre-weighed amount of the solvent medium (e.g., 2 mL). Add an excess of Piperidine-4-sulfonamide HCl to each vial, ensuring a visible amount of undissolved solid remains at the end of the experiment. This is critical to confirm that equilibrium with the solid phase has been achieved.[19]

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotating wheel in a temperature-controlled chamber (typically 25°C or 37°C for pharmaceutical applications).[20] Agitate the samples for a predetermined period, generally 24 to 72 hours, to ensure equilibrium is reached.[20] A preliminary time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that the concentration has reached a plateau.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a low-binding syringe filter (e.g., 0.22 µm PVDF) into a clean analysis vial. This step is crucial to separate the dissolved API from any undissolved solid particles.[21]

  • Sample Dilution: Dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.

  • Analytical Quantification: Analyze the concentration of the diluted samples using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV).[1][19]

    • Method: A reversed-phase C18 column is typically suitable. The mobile phase should be optimized to achieve good peak shape and retention for the analyte.

    • Quantification: Calculate the concentration against a multi-point calibration curve prepared from a stock solution of Piperidine-4-sulfonamide HCl of known concentration.

  • Data Reporting: The final solubility is reported in units such as mg/mL or µg/mL, accounting for the dilution factor used during sample preparation. For aqueous media, the final pH of the saturated solution should also be measured and reported.[19]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_media Prepare Solvent Media add_compound Add Excess API to Vials prep_media->add_compound agitate Agitate at Constant Temp (24-72 hours) add_compound->agitate settle Settle Excess Solid agitate->settle filter Filter Supernatant (0.22 µm) settle->filter analyze Dilute & Quantify (e.g., HPLC-UV) filter->analyze report Final Solubility Data analyze->report Calculate & Report (mg/mL)

Caption: Workflow for Shake-Flask Solubility Determination.

Section 4: Key Factors Influencing Solubility and Formulation Strategy

Understanding the solubility data in the context of physiological and formulation variables is paramount for successful drug development.

  • Impact of pH: For an amine hydrochloride, solubility is highly dependent on pH. In acidic environments like the stomach (pH 1-2), the equilibrium favors the protonated, highly soluble cationic form. As the pH increases through the small intestine (pH 5-7.5), approaching and surpassing the pKa of the piperidine free base, the equilibrium will shift. The deprotonation of the piperidinium cation yields the neutral, and likely much less soluble, free base form, which can lead to precipitation. This pH-dependent solubility profile is a critical consideration for oral dosage form design.

  • The Common Ion Effect in Practice: As previously mentioned, the solubility of Piperidine-4-sulfonamide HCl can be reduced in media containing a high concentration of chloride ions.[12] The thermodynamic solubility in 0.1 M HCl or physiological saline will likely be lower than in pure water.[22] This is not merely a theoretical concern; it has direct implications for in vitro testing media selection and predicting in vivo dissolution in the chloride-rich environment of the stomach.[22]

  • Solvent Selection for Formulation: The high solubility in organic solvents like ethanol or DMSO makes these suitable for preparing stock solutions for in vitro assays. For liquid formulations, co-solvent systems (e.g., water-propylene glycol mixtures) could be explored to enhance solubility and stability.[7] The low solubility in nonpolar solvents suggests that lipid-based formulations might be challenging unless specific solubilizing excipients are employed.

G cluster_properties Core Physicochemical Properties cluster_solubility Solubility Profile cluster_formulation Formulation & Development Strategy props Piperidine-4-sulfonamide HCl pKa (Amine) LogP Crystal Lattice Energy sol_profile Aqueous Solubility (pH-dependent) Organic Solvent Solubility Common Ion Effect props:f0->sol_profile:f0 props:f1->sol_profile:f0 props:f2->sol_profile:f1 props:f3->sol_profile:f0 formulation Route of Administration (Oral, IV) Dosage Form (Tablet, Solution) Excipient Selection (Co-solvents, Buffers) Potential for Precipitation In Vivo sol_profile:f0->formulation:f0 sol_profile:f0->formulation:f3 sol_profile:f1->formulation:f1 sol_profile:f1->formulation:f2 sol_profile:f2->formulation:f3

Caption: Logic Flow from Properties to Formulation Strategy.

Conclusion

While specific public data on the solubility of Piperidine-4-sulfonamide HCl is scarce, a robust, scientifically-grounded prediction can be made based on its molecular structure. It is anticipated to be a highly water-soluble compound due to its hydrochloride salt form, with good solubility in polar organic solvents and poor solubility in nonpolar media. Key variables that must be experimentally characterized are the precise impact of pH and the common ion effect on its aqueous solubility. The detailed shake-flask protocol provided herein outlines the definitive method for generating this critical data. By integrating a predictive understanding with rigorous experimental validation, researchers can effectively navigate the formulation challenges and unlock the therapeutic potential of this and similar molecules.

References

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Distinguishing Piperidine-4-sulfonic acid and Piperidine-4-sulfonamide: A Guide to Structure, Reactivity, and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Within the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone of drug design, valued for its favorable pharmacokinetic properties and synthetic tractability. When functionalized at the 4-position with sulfur-containing moieties, its utility expands significantly. This guide provides an in-depth technical comparison of two such analogs: Piperidine-4-sulfonic acid and Piperidine-4-sulfonamide. While structurally similar, the seemingly minor difference between a hydroxyl and an amino group on the sulfonyl moiety imparts dramatically different physicochemical properties, chemical reactivity, and, consequently, distinct roles in pharmacology and drug development. This paper will explore these core differences, offering researchers and drug development professionals a clear framework for selecting the appropriate scaffold for their therapeutic targets.

Molecular Structure: The Foundational Difference

At their core, both molecules share the saturated heterocyclic piperidine ring. The key distinction lies in the functional group attached to the sulfur atom at the 4-position.

  • Piperidine-4-sulfonic acid features a sulfonic acid group (-SO₃H). This group is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a hydroxyl (-OH) group.

  • Piperidine-4-sulfonamide features a sulfonamide group (-SO₂NH₂). Here, the sulfur atom is double-bonded to two oxygen atoms and single-bonded to an amino (-NH₂) group.

This fundamental structural variance is the primary determinant of the divergent chemical and biological profiles of these two compounds.

G cluster_0 Piperidine-4-sulfonic acid cluster_1 Piperidine-4-sulfonamide p4s_C1 C p4s_C2 C p4s_C1->p4s_C2 p4s_S S p4s_C1->p4s_S p4s_N N-H p4s_C2->p4s_N p4s_C3 C p4s_C4 C p4s_C3->p4s_C4 p4s_C5 C p4s_C4->p4s_C5 p4s_C5->p4s_C1 p4s_N->p4s_C3 p4s_O1 O p4s_S->p4s_O1 = p4s_O2 O p4s_S->p4s_O2 = p4s_O3H O-H p4s_S->p4s_O3H p4sa_C1 C p4sa_C2 C p4sa_C1->p4sa_C2 p4sa_S S p4sa_C1->p4sa_S p4sa_N_ring N-H p4sa_C2->p4sa_N_ring p4sa_C3 C p4sa_C4 C p4sa_C3->p4sa_C4 p4sa_C5 C p4sa_C4->p4sa_C5 p4sa_C5->p4sa_C1 p4sa_N_ring->p4sa_C3 p4sa_O1 O p4sa_S->p4sa_O1 = p4sa_O2 O p4sa_S->p4sa_O2 = p4sa_NH2 H₂N p4sa_S->p4sa_NH2

Caption: Core chemical structures of Piperidine-4-sulfonic acid and Piperidine-4-sulfonamide.

Comparative Physicochemical Properties

The difference in the terminal functional group leads to significant variations in physicochemical characteristics, which are critical for drug design, formulation, and in vivo disposition.

PropertyPiperidine-4-sulfonic acidPiperidine-4-sulfonamideRationale for Difference
IUPAC Name piperidine-4-sulfonic acid[1]piperidine-4-sulfonamideBased on IUPAC nomenclature rules for the respective functional groups.
CAS Number 72450-62-5[1][2]Not uniquely defined (varies by N-substitution)P4S is a specific, well-defined compound. "Piperidine-4-sulfonamide" often refers to a class of compounds.
Molecular Formula C₅H₁₁NO₃S[1][2]C₅H₁₂N₂O₂S (for the primary amide)The sulfonamide contains an additional nitrogen and hydrogen atom compared to the sulfonic acid.
Molecular Weight 165.21 g/mol [1][2]164.23 g/mol (for the primary amide)[3]The substitution of a hydroxyl group (-OH) with an amino group (-NH₂) results in a minimal mass difference.
Acidity (pKa) Very low (highly acidic, ~ -3)[1]Weakly acidic (pKa of N-H ~10-11)The sulfonic acid proton is readily donated. The sulfonamide N-H proton is much less acidic due to the lower electronegativity of nitrogen compared to oxygen.
Polarity & Form High; exists as a zwitterion at physiological pH.[4]Moderately polar; typically a neutral molecule.Strong acidity leads to deprotonation of the -SO₃H group and protonation of the piperidine nitrogen, forming a highly polar zwitterion. The sulfonamide is significantly less polarized.
Solubility Generally high in aqueous solutions.Variable; depends on N-substitution and salt form.The zwitterionic and highly polar nature of the sulfonic acid enhances water solubility.
H-Bonding Donor (-OH, -NH); Acceptor (O=S=O, -OH)Donor (-NH₂, -NH); Acceptor (O=S=O)Both are excellent hydrogen bond participants, a key feature for receptor binding. The sulfonic acid has an -OH donor, while the sulfonamide has an -NH₂ donor.

Synthesis and Chemical Reactivity

The synthetic routes to these compounds and their subsequent chemical reactivity are fundamentally different, offering distinct opportunities for molecular elaboration.

Synthetic Pathways

The construction of these molecules typically involves forming the C-S bond and then elaborating the sulfur-containing functional group.

G cluster_acid Synthesis of Piperidine-4-sulfonic acid cluster_amide Synthesis of Piperidine-4-sulfonamide start_acid 4-Thiopyridine inter_acid1 Piperidine-4-thiol start_acid->inter_acid1 Catalytic Hydrogenation (e.g., H₂, Pd/C) inter_acid2 Sodium Piperidine-4-sulfinate inter_acid1->inter_acid2 Oxidation (e.g., H₂O₂) end_acid Piperidine-4-sulfonic acid inter_acid2->end_acid Further Oxidation (e.g., KMnO₄) start_amide N-Boc-Piperidine inter_amide1 N-Boc-Piperidine-4-sulfonyl chloride start_amide->inter_amide1 Sulfonylation (e.g., SO₂Cl₂, base) inter_amide2 N-Boc-Piperidine-4-sulfonamide inter_amide1->inter_amide2 Amination (e.g., NH₃ or R-NH₂) end_amide Piperidine-4-sulfonamide inter_amide2->end_amide Deprotection (e.g., TFA or HCl)

Caption: Generalized synthetic workflows for Piperidine-4-sulfonic acid and Piperidine-4-sulfonamide.

Representative Experimental Protocol: Synthesis of Piperidine-4-sulfonamide

The synthesis of sulfonamides often proceeds via a sulfonyl chloride intermediate, which is then reacted with an amine.[5][6] This two-step process is robust and allows for the introduction of diverse substituents on the sulfonamide nitrogen.

  • Step 1: Formation of N-Boc-piperidine-4-sulfonyl chloride.

    • To a solution of N-Boc-piperidine (1 eq.) in an appropriate aprotic solvent (e.g., dichloromethane) at 0 °C, add a strong base such as n-butyllithium (1.1 eq.) dropwise.

    • After stirring for 30 minutes, bubble sulfur dioxide (SO₂) gas through the solution.

    • Quench the reaction with N-chlorosuccinimide (NCS) to yield the sulfonyl chloride intermediate.

    • Purify via column chromatography.

  • Step 2: Amination and Deprotection.

    • Dissolve the N-Boc-piperidine-4-sulfonyl chloride (1 eq.) in a solvent like tetrahydrofuran (THF).

    • Add an excess of aqueous ammonia (or a desired primary/secondary amine) and stir at room temperature for 12-18 hours.

    • Extract the product with an organic solvent and concentrate under reduced pressure.

    • To the crude N-Boc-piperidine-4-sulfonamide, add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent (e.g., dioxane) to remove the Boc protecting group.

    • Stir until TLC or LC-MS indicates complete reaction.

    • Neutralize with a base and purify to yield the final Piperidine-4-sulfonamide product.

Core Reactivity Differences
  • Acidity and Basicity: Piperidine-4-sulfonic acid is a strong acid that exists as a zwitterion. The piperidine nitrogen is protonated and thus non-nucleophilic. In contrast, Piperidine-4-sulfonamide has a basic piperidine nitrogen (pKa ~11) and a very weakly acidic sulfonamide N-H proton (pKa ~10). This allows the piperidine nitrogen to be readily alkylated or acylated.

  • Derivatization Potential: The sulfonic acid group is relatively inert but can be converted to a more reactive sulfonyl chloride, which can then be transformed into esters or other amides. The primary sulfonamide group offers a handle for N-alkylation or N-acylation, making it a versatile point for modification in structure-activity relationship (SAR) studies.

Applications in Medicinal Chemistry and Pharmacology

The distinct properties of these two molecules translate into vastly different pharmacological roles.

Piperidine-4-sulfonic acid (P4S): A Specific Neuromodulator

P4S is primarily known in the field of neuroscience as a selective GABA receptor agonist.[4]

  • Mechanism of Action: It acts as a potent partial agonist at GABA-A receptors.[4] Notably, it displays functional selectivity, showing higher efficacy at receptors containing α2, α3, and α5 subunits while acting as an antagonist at receptors with α1, α4, and α6 subunits.[4]

  • Pharmacokinetic Profile: As a highly charged zwitterion, P4S does not readily cross the blood-brain barrier.[4] This confines its activity primarily to the periphery, making it a valuable tool for studying peripheral GABAergic systems without central nervous system side effects.

  • Therapeutic Utility: Its use is largely as a research tool to probe GABA receptor subtype function.

Piperidine-4-sulfonamide: A Versatile Pharmacophore

The sulfonamide functional group is one of the most important pharmacophores in modern drug discovery.[7][8] When combined with the favorable piperidine scaffold, it creates a building block used in a multitude of therapeutic areas.

  • Bioisosteric Replacement: The sulfonamide group can act as a bioisostere for carboxylic acids, amides, or phenols, offering a different profile of hydrogen bonding, polarity, and metabolic stability.

  • Enzyme Inhibition: Sulfonamides are classic inhibitors of enzymes like carbonic anhydrases (used as diuretics and anti-glaucoma agents) and dihydropteroate synthase (the target for sulfa antibiotics).[7]

  • Broad Therapeutic Applications: Piperidine sulfonamide derivatives have been investigated and developed as antibacterial, antiviral, anticancer, anti-inflammatory, and antidiabetic agents.[7][9] The piperidine ring serves to orient the sulfonamide group for optimal target engagement and to tune the overall physicochemical properties of the molecule.

G cluster_acid Piperidine-4-sulfonic acid cluster_amide Piperidine-4-sulfonamide Scaffold p4s P4S (Zwitterion) - Highly Polar - Peripherally Restricted gaba GABA-A Receptor - Subtype Selective Agonist - Neuroscience Research Tool p4s:head->gaba:head Binds Directly To p4sa Piperidine Sulfonamide - Versatile Scaffold - H-Bond Donor/Acceptor - Tunable Properties targets Enzymes Receptors Ion Channels p4sa:head->targets Incorporated Into Drug Candidates To Interact With drugs Antibacterial Anticancer Antiviral Diuretic targets->drugs Leads To Therapeutic Effect

Caption: Contrasting pharmacological roles of Piperidine-4-sulfonic acid and the Piperidine-4-sulfonamide scaffold.

Conclusion for the Drug Developer

  • Choose Piperidine-4-sulfonic acid (P4S) when the goal is to specifically and potently agonize peripheral GABA-A receptors. Its zwitterionic nature is a key feature that limits CNS exposure, which can be either a significant advantage for peripheral targets or a prohibitive barrier for central targets.

  • Choose the Piperidine-4-sulfonamide scaffold when developing novel therapeutics across a wide range of disease areas. The sulfonamide group provides a crucial interaction point for various biological targets, and its N-H protons can be substituted to fine-tune potency, selectivity, and pharmacokinetic properties. The piperidine ring provides a robust, three-dimensional anchor with favorable drug-like properties.

Understanding these core distinctions in structure, reactivity, and biological application is paramount for the efficient design and development of next-generation therapeutics.

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  • Organic Chemistry Portal. Synthesis of piperidines.

  • YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4.

  • ChemicalBook. Piperidine CAS#: 110-89-4.

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • Asian Journal of Chemistry. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.

  • Cureus. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

  • ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery.

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives.

  • ACS Publications. Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents.

  • ResearchGate. Biological activity and synthesis of sulfonamide derivatives: A brief review.

  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

Sources

A Comprehensive Technical Guide to the Safe Handling of Piperidine-4-sulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Safety Profile of a Novel Scaffold

Piperidine-4-sulfonamide hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The piperidine moiety is a cornerstone in the design of numerous pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties. The addition of a sulfonamide group at the 4-position introduces a versatile functional group known for its diverse biological activities and potential for targeted molecular interactions.[1] As with any novel chemical entity, a thorough understanding of its safety profile is paramount for the protection of laboratory personnel and the integrity of research outcomes.

This guide provides an in-depth, technical overview of the safety considerations, handling protocols, and emergency procedures for piperidine-4-sulfonamide hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule (CAS No. 1251923-46-2), this document synthesizes data from structurally related compounds, including piperidine, piperidine hydrochloride, and various sulfonamide-containing molecules.[2][3] This approach, rooted in established principles of chemical safety and toxicology, offers a robust framework for risk assessment and management.

I. Hazard Identification and Risk Assessment: A Structural Analogy Approach

The potential hazards of piperidine-4-sulfonamide hydrochloride can be inferred by examining its core components: the piperidine ring and the sulfonamide functional group.

Piperidine Moiety: The parent compound, piperidine, is a flammable liquid and is toxic by ingestion, inhalation, and skin contact.[4][5] It is also corrosive and can cause severe skin burns and eye damage.[5] The hydrochloride salt form, while typically a solid and not flammable, often retains significant oral toxicity.[3][6]

Sulfonamide Group: Sulfonamides as a class are generally considered to be of low systemic toxicity in acute studies. The primary health concern associated with many simple sulfonamides is their potential to cause allergic reactions in sensitized individuals.

Predicted Hazard Profile for Piperidine-4-sulfonamide Hydrochloride:

Based on this structural analysis, it is prudent to handle piperidine-4-sulfonamide hydrochloride as a compound with the following potential hazards until empirical data becomes available:

  • Acute Toxicity (Oral): Likely to be harmful or toxic if swallowed.[3][6]

  • Skin Corrosion/Irritation: Potential for skin irritation.[7]

  • Serious Eye Damage/Irritation: Potential for serious eye irritation.[7]

  • Respiratory Irritation: As a solid powder, inhalation may cause respiratory tract irritation.[7]

The following table summarizes the hazard classifications for closely related compounds, which inform the predicted hazard profile.

CompoundCAS NumberGHS Hazard StatementsSource
Piperidine110-89-4H225 (Flammable), H302 (Harmful if swallowed), H311+H331 (Toxic in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage)[4][5]
Piperidine Hydrochloride6091-44-7H301 (Toxic if swallowed)[3][6]
4-Piperidone monohydrate hydrochloride40064-34-4Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3, Respiratory system)[7]

II. Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of solid piperidine-4-sulfonamide hydrochloride should be conducted in a well-ventilated area.[3] For procedures that may generate dust, such as weighing or transfer, a certified chemical fume hood is mandatory.[3]

  • Eyewash Stations and Safety Showers: These must be readily accessible in any laboratory where the compound is handled.[7]

Personal Protective Equipment (PPE): Essential for Direct Handling
  • Eye and Face Protection: Chemical safety goggles are required at all times.[3] A face shield should also be worn when handling larger quantities or when there is a significant risk of splashing.[3]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[3] Gloves should be inspected for integrity before each use and changed immediately if contaminated.

  • Skin and Body Protection: A lab coat is mandatory.[3] For tasks with a higher risk of exposure, additional protective clothing may be necessary.

  • Respiratory Protection: If engineering controls are not sufficient to control airborne dust, a NIOSH-approved respirator with a particulate filter is required.[3]

The following diagram illustrates the workflow for establishing a safe handling environment.

SafeHandlingWorkflow cluster_Preparation Preparation cluster_Implementation Implementation cluster_Handling Handling cluster_Cleanup Cleanup and Disposal Prep1 Review SDS of Analogs Prep2 Assess Risks for Specific Procedure Prep1->Prep2 Prep3 Identify Required Controls Prep2->Prep3 Eng Engineering Controls (Fume Hood) Prep3->Eng PPE Personal Protective Equipment Prep3->PPE Handling1 Weighing and Transfer Eng->Handling1 PPE->Handling1 Handling2 Solution Preparation Handling1->Handling2 Cleanup1 Decontaminate Surfaces Handling2->Cleanup1 Cleanup2 Dispose of Waste Cleanup1->Cleanup2

Caption: Workflow for Safe Handling of Piperidine-4-sulfonamide Hydrochloride.

III. Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is critical to prevent accidental exposure and maintain the chemical's integrity.

Handling Procedures:
  • Preparation: Before handling, ensure all necessary engineering controls are functioning and the correct PPE is donned.

  • Weighing: Weigh the solid compound in a chemical fume hood to prevent inhalation of dust.

  • Transfers: Conduct all transfers of the solid material within a fume hood.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

Storage Requirements:
  • Container: Keep the container tightly closed to prevent absorption of moisture.[3]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

  • Labeling: Ensure the container is clearly labeled with the chemical name and any known hazards.

IV. Emergency Procedures: A Plan for Every Contingency

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First-Aid Measures:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[6] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water.[3] Seek immediate medical attention.[3]

Spill Response:
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills of the solid, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[3]

  • Decontaminate: Clean the spill area with a suitable decontaminating agent.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local regulations.

The logical flow for responding to an emergency is depicted below.

EmergencyResponse cluster_Exposure Exposure Event cluster_Response Immediate Response cluster_FollowUp Follow-Up Exposure Accidental Exposure Occurs Remove Remove from Exposure Exposure->Remove Step 1 FirstAid Administer First Aid Remove->FirstAid Step 2 Medical Seek Medical Attention FirstAid->Medical Step 3 Report Report Incident Medical->Report Step 4

Sources

Commercial Suppliers & Technical Validation: Piperidine-4-sulfonamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, validation, and application of Piperidine-4-sulfonamide Hydrochloride , a critical building block in modern medicinal chemistry.

A Technical Guide for Medicinal Chemists and Sourcing Managers

Executive Summary

Piperidine-4-sulfonamide hydrochloride (CAS 1251923-46-2 ) is a high-value saturated heterocyclic scaffold used extensively in Fragment-Based Drug Discovery (FBDD).[1] Unlike its carboxylic acid analog (isonipecotic acid), the sulfonamide moiety offers a unique geometry and hydrogen-bonding profile, making it a "privileged structure" for targeting metalloenzymes (e.g., Carbonic Anhydrase), kinases (e.g., IKK


, Rho), and G-protein coupled receptors (GPCRs).

This guide moves beyond simple catalog listings to provide a rigorous framework for sourcing high-purity material, validating supplier claims through analytical chemistry, and understanding the synthetic origins of common impurities.

Chemical Profile & Significance[2][3][4][5]

PropertySpecification
Chemical Name Piperidine-4-sulfonamide hydrochloride
CAS Number 1251923-46-2 (HCl salt) / 100568-76-9 (Free base)
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Molecular Weight 200.69 g/mol (HCl salt) / 164.23 g/mol (Free base)
Structure Saturated piperidine ring with a sulfonamide group at C4.[2][3][4][5][6][7][8][9]
pKa (Calc.) ~10.1 (Piperidine NH), ~10.0 (Sulfonamide NH

)
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes.
Melting Point 250–252 °C (Decomposition)

Critical Distinction: Do not confuse with Piperidine-4-sulfonic acid (P4S, CAS 72450-62-5) .[1][3] P4S is a zwitterionic GABA agonist and cannot be used as a direct substitute in sulfonamide coupling reactions.[1]

Commercial Sourcing Landscape

Sourcing this building block requires navigating between "Originators" (who synthesize it) and "Aggregators" (who re-sell it).

Supplier Tiers
  • Tier 1: Originators & Custom Synthesis (Bulk/Scale-up) [1]

    • Enamine (Ukraine/Latvia): A primary source for saturated heterocycles. They often hold the largest "make-on-demand" libraries.[1]

    • WuXi AppTec (China): Ideal for kg-scale GMP synthesis.[1]

    • Bide Pharmatech: Strong catalog presence for specific building blocks.

  • Tier 2: Catalog Aggregators (Screening/Gram-scale)

    • Sigma-Aldrich (Merck): High reliability but often higher cost; typically re-packages Tier 1 material.[1]

    • Combi-Blocks: Excellent balance of price and speed for medicinal chemistry (1g – 100g scale).[1]

    • MolPort: A database aggregator useful for finding stock across multiple smaller vendors.[1]

Sourcing Decision Matrix

Use the following logic to select the appropriate vendor type based on your project phase.

SourcingMatrix Start Requirement Analysis Scale Scale Needed? Start->Scale Purity Purity Requirement? Scale->Purity > 100g Catalog Tier 2: Combi-Blocks/Sigma (Speed Priority) Scale->Catalog < 10g Custom Tier 1: Enamine/WuXi (Cost/Consistency Priority) Purity->Custom GMP / >98% RePurify Buy Generic & Re-crystallize Purity->RePurify Non-GMP / Cost Sensitive

Figure 1: Decision logic for sourcing Piperidine-4-sulfonamide HCl based on scale and purity needs.

Technical Specification & Validation

To ensure experimental reproducibility, you must validate the material. Vendor Certificates of Analysis (CoAs) should be cross-verified, especially for "technical grade" (95%) batches.

Synthetic Routes & Impurity Profiling

Understanding how the molecule is made reveals what impurities to look for.[1]

Route A: Pyridine Reduction (Most Common)

  • Precursor: Pyridine-4-sulfonamide.[1][8][10]

  • Method: Catalytic hydrogenation (Pd/C or PtO

    
    , H
    
    
    
    , HCl).
  • Common Impurities:

    • Unreduced Pyridine: Trace Pyridine-4-sulfonamide (aromatic signals in NMR).[1]

    • Partially Reduced: Tetrahydropyridines (alkene signals).

Route B: Chlorosulfonylation (Alternative)

  • Precursor: N-Acetyl-piperidine or N-Boc-piperidine.[1]

  • Method: Reaction with Chlorosulfonic acid -> Amination -> Deprotection.[1]

  • Common Impurities:

    • Regioisomers: 3-sulfonamide derivatives (if directing groups were weak).[1]

    • Hydrolysis Products: Piperidine-4-sulfonic acid (from moisture exposure).[1]

QC Workflow Diagram

QC_Workflow Sample Received Sample (Piperidine-4-sulfonamide HCl) HNMR 1H NMR (D2O or DMSO-d6) Sample->HNMR LCMS LC-MS (ESI+) Sample->LCMS Check1 Aromatic Signals? HNMR->Check1 Check2 Mass = 165 (M+H)? LCMS->Check2 Pass PASS: Release for Synthesis Check1->Pass No Fail_Pyr FAIL: Pyridine Contamination (Recrystallize from EtOH/H2O) Check1->Fail_Pyr Yes (>1%) Check2->Pass Yes Fail_Acid FAIL: Sulfonic Acid Hydrolysis (Discard) Check2->Fail_Acid No (Mass 166)

Figure 2: Quality Control workflow. Note that Pyridine impurities are best detected by NMR, while hydrolysis products are seen in LCMS.

Analytical Benchmarks
  • 
    H NMR (DMSO-d
    
    
    
    ):
    Look for the piperidine ring protons.
    • 
       ~8.8 ppm (br s, 1H, NH of HCl salt).
      
    • 
       ~7.0 ppm (s, 2H, 
      
      
      
      ).
    • 
       ~3.3 ppm (m, 2H, N-CH
      
      
      
      ).
    • 
       ~2.9 ppm (m, 2H, N-CH
      
      
      
      ).
    • 
       ~2.1 ppm (m, 2H, Ring CH).
      
    • 
       ~1.8 ppm (m, 2H, Ring CH).
      
    • Red Flag: Any signals > 7.5 ppm indicate aromatic pyridine impurities.[1]

  • LC-MS:

    • Target Mass:

      
       (Free base).
      
    • Observed

      
      .
      
    • The HCl counterion is invisible in positive mode MS but critical for stoichiometry calculations.[1]

Handling & Stability

  • Hygroscopicity: The HCl salt is moderately hygroscopic.[1] Store in a desiccator at Room Temperature (RT).

  • Reactivity: The sulfonamide nitrogen (

    
    ) is a weak nucleophile but can be acylated under forcing conditions. The piperidine nitrogen (
    
    
    
    ) is the primary nucleophile.
  • Free-Basing: If the free base is required, neutralize with mild base (NaHCO

    
    ) in methanol/DCM. Avoid strong aqueous NaOH as the sulfonamide is stable, but solubility issues may arise.
    

Case Studies: Applications in Drug Discovery

Kinase Inhibitors (IKK )

In the development of isoform-selective IKK


 inhibitors, Piperidine-4-sulfonamide  was used to introduce a polar, solubilizing tail into a pyrrolo[2,3-d]pyrimidine scaffold.
  • Protocol: The HCl salt was reacted with an aryl chloride using microwave irradiation and triethylamine in dioxane.

  • Outcome: The sulfonamide moiety improved metabolic stability compared to a carboxylic acid isostere [1].[1]

DNA Damage Response (ATR/PARP)

Recent dual inhibitors for Triple-Negative Breast Cancer (TNBC) utilize this scaffold.[1] The piperidine nitrogen couples to the core pharmacophore, while the sulfonamide group engages in hydrogen bonding with the solvent front or specific residues in the ATR kinase domain [2].

Carbonic Anhydrase (CA) Inhibition

The primary sulfonamide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) is a classic Zinc-binding group (ZBG). When attached to a piperidine linker, it allows the inhibitor to reach the Zinc ion in the active site of Carbonic Anhydrase enzymes (hCA I, II, IX, XII) while the piperidine tail interacts with the hydrophobic wall, enhancing selectivity [3].

References

  • Inhibitory Kappa B Kinase

    
     (IKK
    
    
    
    ) Inhibitors.
    Journal of Medicinal Chemistry. (2017). "Synthesis of 1-(2-Amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-sulfonamide."
  • Novel ATR/PARP1 Dual Inhibitors. ResearchGate. (2025). "Piperidine-4-sulfonamide (B6) as a key intermediate."[1]

  • Discovery of Piperidine-4-carboxamides as hCA Inhibitors. PMC. "Design of sulfonamide tails for CA inhibition."

  • Piperidine-4-sulfonamide Hydrochloride Product Page. ChemicalBook.

  • Enamine Building Blocks. Enamine.net. "Saturated Heterocycles and Sulfonamides."[1][11]

Sources

An In-depth Technical Guide to the pKa Values of Piperidine-4-sulfonamide Hydrochloride Nitrogen Atoms

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This guide provides a comprehensive analysis of the acid dissociation constants (pKa) of the ionizable nitrogen atoms in Piperidine-4-sulfonamide hydrochloride. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's physicochemical properties to inform drug design, formulation, and pharmacokinetic studies.

Executive Summary: The Critical Role of pKa in Drug Development

The ionization state of a drug molecule, governed by its pKa value(s), is a paramount physicochemical property that dictates its behavior in biological systems. For Piperidine-4-sulfonamide hydrochloride, two nitrogen atoms are of primary interest: the secondary amine within the piperidine ring and the nitrogen of the sulfonamide group. The extent to which these sites are protonated at physiological pH (approximately 7.4) profoundly influences solubility, membrane permeability, protein binding, and ultimately, the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule. An accurate determination of these pKa values is therefore not merely an academic exercise but a foundational pillar of rational drug design and development.

Molecular Structure and Ionization States

Piperidine-4-sulfonamide hydrochloride possesses two key ionizable centers. The hydrochloride salt form indicates that, in its solid state and at very low pH, the highly basic piperidine nitrogen is protonated.

  • Piperidine Nitrogen: The piperidine ring contains a secondary aliphatic amine. Unsubstituted piperidine has a conjugate acid pKa of approximately 11.1.[1][2] This high basicity is due to the sp³-hybridized nitrogen with a readily available lone pair of electrons.

  • Sulfonamide Nitrogen: The sulfonamide group (-SO₂NH₂) is generally considered acidic. The strongly electron-withdrawing nature of the adjacent sulfonyl group significantly increases the acidity of the N-H bond, making this proton ionizable.[3] For comparison, the pKa of the sulfonamide proton in simple aromatic sulfonamides can range from approximately 7 to 10.[4]

The acid-base equilibria for Piperidine-4-sulfonamide can be visualized as follows:

G FullyProtonated H₂N-SO₂-(C₅H₉)-N⁺H₂  (Low pH) Zwitterion H₂N-SO₂-(C₅H₉)-NH (Intermediate pH) FullyProtonated->Zwitterion +H⁺ (pKa₁ - Piperidine) Anionic ⁻HN-SO₂-(C₅H₉)-NH (High pH) Zwitterion->Anionic +H⁺ (pKa₂ - Sulfonamide)

Caption: Ionization equilibria of Piperidine-4-sulfonamide.

Factors Influencing pKa Values

Several structural and environmental factors modulate the pKa of the nitrogen atoms in Piperidine-4-sulfonamide hydrochloride:

  • Inductive Effects: The electron-withdrawing sulfonyl (-SO₂) group at the 4-position of the piperidine ring will pull electron density away from the piperidine nitrogen. This inductive effect stabilizes the lone pair, making it less available for protonation and thereby lowering its basicity (decreasing its pKa) compared to unsubstituted piperidine.

  • Hydrochloride Salt Form: The presence of the hydrochloride salt ensures that the piperidine nitrogen is the primary site of protonation. This is crucial for aqueous solubility.[5] However, in solution, the chloride ion can exert a "common-ion effect," which can influence dissolution rates and apparent solubility, particularly in chloride-rich environments like the stomach.[6][7]

  • Solvent and Ionic Strength: pKa values are dependent on the medium. Experimental determination must be performed in well-defined solvent systems (e.g., water, co-solvents for poorly soluble compounds) with constant ionic strength to ensure thermodynamic consistency.[8]

Methodologies for pKa Determination

Accurate pKa determination requires robust experimental or computational methods. Below are detailed protocols for the most common and reliable approaches.

This is the gold standard for pKa measurement due to its high precision.[9][10] It involves monitoring pH changes as a titrant of known concentration is added to a solution of the analyte.

Causality Behind the Protocol: The principle lies in tracking the neutralization of the ionizable groups. The pKa is the pH at which the protonated and deprotonated forms of a functional group are present in equal concentrations (the half-equivalence point).[8] This point is identified as the inflection point on the titration curve.

Detailed Experimental Protocol: Potentiometric Titration

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C).[8]

  • Sample Preparation:

    • Accurately weigh and dissolve Piperidine-4-sulfonamide hydrochloride in a suitable solvent (e.g., deionized water) to a final concentration of approximately 1-10 mM.[8][11]

    • To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[8][11]

  • Titrant Preparation: Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH). The NaOH solution must be carbonate-free to avoid errors.[9]

  • Titration Procedure:

    • Place the sample solution in a thermostatted vessel on a magnetic stirrer.

    • Immerse the calibrated pH electrode and a titrant delivery nozzle into the solution.

    • Purge the solution with nitrogen gas for 5-10 minutes before and during the titration to displace dissolved carbon dioxide.[8][11]

    • Begin titration by adding small, precise increments of the standardized NaOH solution.

    • Record the pH value and the volume of titrant added after each increment, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • Calculate the first derivative (dpH/dV) and second derivative (d²pH/d²V) of the curve to accurately locate the equivalence points.

    • The pKa value is equal to the pH at the half-equivalence point (the midpoint of the buffer region).[8] For a diprotic system like this, two pKa values will be determined from the two distinct buffer regions.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter PrepareSample Prepare Analyte Solution (1-10 mM in 0.15M KCl) Calibrate->PrepareSample Purge Purge with Nitrogen PrepareSample->Purge PrepareTitrant Prepare Standardized Titrant (0.1M NaOH) Titrate Add Titrant Increments PrepareTitrant->Titrate Purge->Titrate Record Record pH and Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot Derive Calculate Derivatives (dpH/dV) Plot->Derive Determine Determine pKa at Half-Equivalence Point Derive->Determine

Caption: Workflow for pKa determination by potentiometric titration.

This method is applicable if the molecule possesses a chromophore near the ionization center, leading to a change in the UV-Vis spectrum as a function of pH.[12] It is particularly useful for compounds with low solubility or for high-throughput screening.[12][13]

Causality Behind the Protocol: The Beer-Lambert law states that absorbance is proportional to concentration. As the pH changes, the ratio of the protonated and deprotonated species shifts according to the Henderson-Hasselbalch equation. If the two species have different molar absorptivities at a specific wavelength, the total absorbance of the solution will change, creating a sigmoidal curve when plotted against pH. The inflection point of this curve corresponds to the pKa.[14][15]

Detailed Experimental Protocol: UV-Vis Spectrophotometry

  • Wavelength Selection:

    • Prepare two solutions of the compound at a fixed concentration (e.g., 0.1-0.2 mM) in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 12-13) buffers to ensure the compound is fully protonated and fully deprotonated, respectively.

    • Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions.

    • Identify the wavelength(s) of maximum absorbance difference between the acidic and basic forms.[12]

  • Buffer Preparation: Prepare a series of buffers with accurately known pH values, typically spanning a range of 2-3 pH units around the expected pKa values.

  • Sample Measurement:

    • Prepare a series of solutions by dissolving the compound at a constant concentration in each of the prepared buffers.

    • Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

  • Data Analysis:

    • Plot the measured absorbance versus pH.

    • Fit the data to the appropriate sigmoidal equation (derived from the Henderson-Hasselbalch and Beer-Lambert laws) to determine the pKa, which is the pH at the inflection point of the curve.[15]

In silico methods provide a rapid means to estimate pKa values, which is invaluable in early-stage drug discovery.[16] These methods range from empirical, data-driven approaches to more rigorous quantum mechanical (QM) calculations.[17][18]

Causality Behind the Methods: QM-based methods calculate the free energy change (ΔG) of the deprotonation reaction in a simulated solvent environment.[17] The pKa is then derived from this free energy value. Machine learning and empirical models use large datasets of known pKa values to build predictive models based on molecular structure and descriptors.[19] While computationally less expensive, their accuracy depends heavily on the similarity of the query molecule to the training set compounds.[18]

Method TypePrincipleAdvantagesLimitations
Quantum Mechanics (QM) Calculates free energy of deprotonation using electronic structure theory and solvation models.[17]High accuracy for novel structures; provides mechanistic insight.Computationally intensive and time-consuming.[16]
Empirical/QSAR Uses linear free-energy relationships and structural fragments from known data.Very fast; good for large-scale screening.Less accurate for molecules with novel scaffolds not in the training data.[18]
Machine Learning Combines QM calculations with machine learning for faster, accurate predictions.[19]Balances speed and accuracy; can be applied to diverse chemical space.[19]Requires large, high-quality datasets for training.

Table 1: Comparison of Computational pKa Prediction Methods.

Expected pKa Values and Interpretation

Based on the structural analysis and literature precedents, the following pKa values are expected for Piperidine-4-sulfonamide:

Ionizable GroupExpected pKa RangeRationale
Piperidine Nitrogen (pKa₁) 8.5 - 10.0The pKa is expected to be lower than that of unsubstituted piperidine (~11.1) due to the electron-withdrawing inductive effect of the C4-sulfonamide substituent.[1][20]
Sulfonamide Nitrogen (pKa₂) 9.5 - 10.5The pKa is in the typical range for primary sulfonamides where the proton's acidity is enhanced by the sulfonyl group.[3]

Table 2: Predicted pKa Ranges for Piperidine-4-sulfonamide.

Interpretation for Drug Development: The pKa values of the two nitrogen atoms are relatively close. This suggests that over the physiological pH range, multiple ionic species may coexist. At pH 7.4, the piperidine nitrogen (with a pKa > 8.5) will be predominantly protonated (positively charged), while the sulfonamide nitrogen (pKa > 9.5) will be predominantly neutral. This makes the molecule a cation at physiological pH, which will enhance its aqueous solubility but may limit its passive diffusion across lipid membranes.

Conclusion

A precise understanding of the pKa values of both the piperidine and sulfonamide nitrogens in Piperidine-4-sulfonamide hydrochloride is essential for predicting its ADME properties and for guiding formulation development. This technical guide outlines the theoretical basis and provides detailed, field-proven protocols for the experimental and computational determination of these critical parameters. Potentiometric titration remains the benchmark for accuracy, while spectrophotometric and computational methods offer valuable alternatives for high-throughput and early-stage applications. The interplay of the two ionizable groups results in a complex pH-dependent ionization profile that must be carefully considered by all drug development professionals working with this and structurally related compounds.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. [Link]

  • MDPI. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry. [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • ACS Publications. Computer Prediction of pKa Values in Small Molecules and Proteins. [Link]

  • Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

  • National Center for Biotechnology Information. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

  • Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]

  • Scientific Research Publishing. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]

  • Rowan. pKa Prediction. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]

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A Senior Application Scientist's Guide to the Piperidine-4-sulfonamide Pharmacophore in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Drug Discovery Researchers, Medicinal Chemists, and Development Professionals

Abstract

The piperidine-4-sulfonamide scaffold has emerged as a quintessential pharmacophore in modern drug discovery, prized for its unique combination of structural rigidity, synthetic tractability, and versatile intermolecular interactions. This guide provides an in-depth technical exploration of this privileged structure. We will dissect its fundamental physicochemical properties, outline robust synthetic strategies for core elaboration and library generation, and examine its role in targeting critical disease-relevant proteins. Through detailed case studies on CCR5 antagonists and 5-HT₆ receptor modulators, we will illuminate the structure-activity relationships (SAR) that drive potency and selectivity. Furthermore, this document furnishes field-proven, step-by-step protocols for the in vitro evaluation of compounds bearing this pharmacophore, offering a practical framework for researchers. The synthesis of technical detail and causal scientific reasoning herein is intended to empower drug discovery teams to effectively leverage the piperidine-4-sulfonamide core in their quest for novel therapeutics.

The Piperidine-4-sulfonamide Scaffold: A Privileged Pharmacophore

The term "privileged structure" refers to molecular scaffolds capable of binding to multiple, unrelated biological targets. The piperidine-4-sulfonamide moiety is a prime example, found in drugs and clinical candidates across a range of therapeutic areas, from antiviral and anti-inflammatory to central nervous system (CNS) disorders.[1][2][3]

Defining the Pharmacophore: Structure and Key Physicochemical Properties

The core structure consists of a saturated six-membered piperidine ring with a sulfonamide group appended at the 4-position. This arrangement confers several advantageous properties:

  • Defined Three-Dimensionality: The piperidine ring typically adopts a stable chair conformation, presenting substituents in well-defined axial and equatorial vectors. This pre-organization reduces the entropic penalty upon binding to a target protein.

  • Hydrogen Bonding Hub: The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O oxygens). This allows it to form strong, directional interactions with protein backbones or amino acid side chains, often acting as a critical anchor point within a binding pocket.[4]

  • Modulable pKa: The acidity of the sulfonamide proton can be fine-tuned through electronic modifications on the attached aryl or alkyl group, influencing its ionization state and interaction potential at physiological pH.

  • Synthetic Accessibility: The piperidine ring serves as a robust and versatile chassis onto which various substituents can be installed at the ring nitrogen (N1 position) and other positions, allowing for systematic exploration of chemical space.[5]

The inherent properties of this scaffold make it an excellent starting point for fragment-based and traditional lead discovery campaigns.

Synthetic Strategies and Library Development

The efficient construction of the piperidine-4-sulfonamide core and its subsequent diversification are critical for successful drug discovery programs. A generalized, robust synthetic workflow is paramount.

Core Synthesis: A Generalizable Protocol

A common and reliable method to generate the core scaffold begins with commercially available ethyl piperidine-4-carboxylate. The following protocol outlines a typical sequence.

Protocol: Synthesis of a Boc-Protected Piperidine-4-sulfonamide Intermediate

  • N-Protection:

    • Dissolve ethyl piperidine-4-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like triethylamine (TEA, 1.2 eq).

    • Stir at room temperature for 4-6 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Perform an aqueous workup, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield the N-Boc protected ester. Causality: The Boc group protects the reactive piperidine nitrogen, preventing it from interfering in subsequent steps and allowing for controlled late-stage diversification.

  • Saponification:

    • Dissolve the N-Boc ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature overnight.

    • Acidify the reaction mixture with 1N HCl to pH ~3-4 and extract with ethyl acetate.

    • Dry and concentrate to yield the corresponding carboxylic acid.

  • Sulfonamide Formation:

    • This step can be approached in multiple ways. One common route involves conversion to a sulfonyl chloride followed by reaction with an amine. A more direct approach is reductive amination followed by sulfonylation.

    • A related, highly effective method involves amide coupling. Condense 4-sulfamoylbenzoic acid with ethyl piperidine-4-carboxylate using a coupling agent like EDCI in the presence of HOBt.[6] The resulting ester is then hydrolyzed to the corresponding hydrazide with hydrazine hydrate.[6]

  • Diversification:

    • The protected core is now ready for diversification. The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to expose the piperidine nitrogen.

    • This free amine can then be functionalized via reductive amination, acylation, or alkylation to build a diverse chemical library.

Library Development Workflow

The true power of the scaffold lies in its capacity for systematic diversification to probe the structure-activity relationship (SAR).

G cluster_0 Core Synthesis cluster_1 Library Diversification Start Commercially Available Piperidine-4-Carboxylate Protect N-Protection (e.g., Boc) Start->Protect Saponify Saponification to Carboxylic Acid Protect->Saponify Sulfonylation Sulfonamide Formation Saponify->Sulfonylation Core Protected Piperidine-4- Sulfonamide Core Sulfonylation->Core Div_R2 Diversification at Sulfonamide 'R' group Sulfonylation->Div_R2 Deprotect N-Deprotection Core->Deprotect Div_R1 Diversification at N1 (Reductive Amination, Acylation, etc.) Deprotect->Div_R1 Library Diverse Compound Library Div_R1->Library Div_R2->Library caption Figure 1. Synthetic workflow for library generation.

Caption: Figure 1. A generalized synthetic workflow for the generation of a diverse chemical library based on the piperidine-4-sulfonamide core.

Key Biological Targets and Mechanisms of Action

The versatility of the piperidine-4-sulfonamide pharmacophore is evident in the breadth of its biological targets. Below are two prominent case studies.

Case Study: CCR5 Antagonism for HIV-1 Therapy

The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor (GPCR) that serves as a critical co-receptor for the entry of R5-tropic HIV-1 strains into host T-cells.[7] Blocking this interaction is a validated therapeutic strategy.

  • Maraviroc (Selzentry®): The landmark drug Maraviroc features a complex scaffold, but its discovery path involved extensive SAR studies around piperidine-based structures.[8][9] Related compounds, such as TAK-220, highlight a more direct piperidine-4-carboxamide core, which shares key pharmacophoric features with the sulfonamide.[10] These antagonists are not competitive with the natural chemokine ligand but act as negative allosteric modulators, binding within a transmembrane pocket of CCR5 and inducing a conformational change that prevents recognition by the viral gp120 protein.[9]

G cluster_cell HIV HIV-1 Virus (gp120) CCR5 CCR5 Receptor HIV->CCR5 2. Binds CD4 CD4 Receptor HIV->CD4 1. Binds CCR5_Antagonist Piperidine-Sulfonamide CCR5 Antagonist (e.g., Maraviroc) CCR5_Antagonist->CCR5 Binds Allosterically No_Fusion Entry Blocked G_Protein G-Protein Activation CCR5->G_Protein 3. Signals T_Cell Host T-Cell Membrane Fusion Viral Entry & Membrane Fusion G_Protein->Fusion caption Figure 2. Mechanism of CCR5 Antagonism.

Caption: Figure 2. Allosteric antagonism of CCR5 by piperidine-based drugs blocks HIV-1 viral entry.

Case Study: 5-HT₆ Receptor Antagonism for Cognitive Disorders

The 5-HT₆ receptor, another GPCR, is expressed almost exclusively in the CNS and modulates cholinergic and glutamatergic neurotransmission.[11] Antagonism of this receptor is a promising strategy for treating cognitive deficits in Alzheimer's disease and other neurological disorders.[12]

Numerous potent and selective 5-HT₆ antagonists have been developed featuring a core aryl sulfonamide linked to a basic piperidine or piperazine moiety.[13][14][15] In these scaffolds, the sulfonamide engages in a key hydrogen bond interaction with an asparagine residue in the receptor's transmembrane domain 5, while the basic piperidine nitrogen forms a salt bridge with a conserved aspartate in transmembrane domain 3. The aryl group attached to the sulfonamide explores a lipophilic pocket, providing a handle for tuning potency and selectivity.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the piperidine-4-sulfonamide scaffold is key to optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • The Sulfonamide Moiety (R¹): The group attached to the sulfonamide nitrogen (R¹) is critical. Aryl groups are common, and their substitution pattern (e.g., with halogens or methoxy groups) can drastically alter electronic properties and steric fit, influencing binding affinity and selectivity against other receptors.[14]

  • The Piperidine Nitrogen (R²): The substituent at the N1 position of the piperidine ring is a primary vector for optimization. It often targets a solvent-exposed region of the binding site. Introducing basic amines, extending alkyl chains, or adding bulky groups can modulate potency, solubility, and pharmacokinetic properties like brain penetration.[16]

  • Piperidine Ring Substitution: While less common, substitution on the piperidine ring itself (e.g., at the 3-position) can introduce new chiral centers and enforce specific conformations, which can be exploited to improve binding or reduce off-target activity.

Representative SAR Data Table

The following table illustrates a hypothetical SAR for a generic 5-HT₆ antagonist series, demonstrating how modifications impact binding affinity (Ki).

Compound IDR¹ (on Sulfonamide)R² (on Piperidine N1)5-HT₆ Ki (nM)
1a PhenylMethyl150
1b 2-NaphthylMethyl25
1c 5-Chloro-indoleMethyl8
2a 5-Chloro-indoleEthyl12
2b 5-Chloro-indoleIsopropyl45
2c 5-Chloro-indoleCyclopentyl6

Interpretation: The data suggests that a larger, electron-rich aromatic system at R¹ (1a vs. 1b vs. 1c) is preferred for potency. For the R² group, a small alkyl group is tolerated, but steric bulk (2b) is detrimental, while a constrained cycloalkyl group (2c) may offer a slight improvement over the initial hit.

In Vitro Evaluation Protocols

Once a library of compounds is synthesized, a robust cascade of in vitro assays is required to characterize their biological activity. For GPCR targets like CCR5 and 5-HT₆, this typically involves primary binding assays and secondary functional assays.

Protocol: Radioligand Binding Assay (Primary Screen)

This competitive assay measures the ability of a test compound to displace a known, radiolabeled ligand from the receptor, allowing for the determination of the inhibitor constant (Ki).

  • Preparation: Prepare cell membranes from a stable cell line overexpressing the target receptor (e.g., HEK293-h5HT6).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (5-10 µg protein/well).

    • Radioligand (e.g., [³H]-LSD for 5-HT₆) at a concentration near its Kd.

    • Test compound at various concentrations (e.g., 10-point curve from 10 pM to 100 µM).

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Detection: Wash the filters, dry them, and add scintillation cocktail. Count the radioactivity in a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of test compound that displaces 50% of the radioligand) by non-linear regression. Convert the IC₅₀ to a Ki using the Cheng-Prusoff equation.

Protocol: Calcium Flux Functional Assay (Secondary Screen)

This assay measures the functional consequence of receptor antagonism. For a Gq-coupled receptor (or a Gs/Gi-coupled receptor engineered to couple to Gq), antagonist activity can be measured by its ability to block agonist-induced release of intracellular calcium.[17]

  • Cell Plating: Plate cells stably expressing the target receptor in a black, clear-bottom 96-well plate and grow overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.[17]

  • Compound Addition: Add the test compounds (as antagonists) at various concentrations and incubate for 15-30 minutes.

  • Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR).[17]

  • Agonist Challenge: After establishing a baseline fluorescence reading, inject a known agonist (e.g., serotonin for 5-HT₆) at a concentration that elicits an ~80% maximal response (EC₈₀).

  • Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced fluorescence signal. Plot the inhibition data against compound concentration to determine the IC₅₀.

ADME-Tox Profiling Workflow

Promising hits from primary and secondary screens must be evaluated for their drug-like properties.

G Hits Potent & Selective Hits (from Functional Assays) Solubility Kinetic/Thermodynamic Solubility Assay Hits->Solubility Permeability Permeability Assay (e.g., PAMPA, Caco-2) Hits->Permeability Metabolism Metabolic Stability (Microsomes, Hepatocytes) Hits->Metabolism hERG hERG Channel Patch Clamp Assay Hits->hERG Lead_Candidates Lead Candidates for In Vivo Studies Solubility->Lead_Candidates Permeability->Lead_Candidates Metabolism->Lead_Candidates hERG->Lead_Candidates caption Figure 3. Early ADME-Tox profiling cascade.

Caption: Figure 3. A typical workflow for early in vitro ADME-Tox profiling of lead compounds.

Conclusion and Future Perspectives

The piperidine-4-sulfonamide pharmacophore remains a cornerstone of modern medicinal chemistry. Its favorable combination of physicochemical properties, synthetic accessibility, and ability to engage in key binding interactions has secured its status as a privileged scaffold. Its successful application in targeting challenging classes of proteins like GPCRs underscores its utility. Future work will likely focus on leveraging this core in novel therapeutic areas, such as targeting protein-protein interactions or developing covalent inhibitors. As synthetic methodologies become more advanced, the ability to create even more complex and finely tuned derivatives of this scaffold will continue to provide a rich source of starting points for the next generation of innovative medicines.

References

  • Zheng, Y., et al. (2020). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]

  • Reddy, T. J., et al. (2017). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Future Medicinal Chemistry. [Link]

  • Alvarez-Curto, E., & Milligan, G. (2016). A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. Methods in Molecular Biology. [Link]

  • Hauser, A. S., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Cell Biology. [Link]

  • Nishe, A., et al. (2017). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Palacharla, V. R., et al. (2015). Design, Synthesis and Pharmacological Evaluation of Piperidin-4- yl amino aryl sulfonamides: Novel, Potent, Selective, Orally Active and Brain Penetrant 5-HT6 Receptor Antagonists. ResearchGate. [Link]

  • Li, P., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules. [Link]

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  • Nocentini, A., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules. [Link]

  • Pikul, S., et al. (2001). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]

  • Wikipedia contributors. (2023). Piperidine-4-sulfonic acid. Wikipedia. [Link]

  • Mathew, J., et al. (2012). Novel brain penetrant benzofuropiperidine 5-HT₆ receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

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  • Baba, M., et al. (2006). Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity. Journal of Medicinal Chemistry. [Link]

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  • Chen, X., et al. (2014). Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. Current Topics in Medicinal Chemistry. [Link]

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Technical Guide: Stability Profiling and Storage Protocols for Piperidine-4-sulfonamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine-4-sulfonamide Hydrochloride (HCl) is a critical pharmacophore often employed as a fragment in the synthesis of matrix metalloproteinase (MMP) inhibitors and carbonic anhydrase inhibitors. While the sulfonamide moiety provides relative hydrolytic stability, the secondary amine of the piperidine ring and the hydrochloride counterion introduce specific stability risks—primarily hygroscopicity and oxidative susceptibility .

This guide synthesizes chemical principles with ICH Q1A(R2) regulatory standards to establish a robust storage and handling protocol. The core directive is the mitigation of moisture-induced deliquescence and N-oxidation.

Chemical Basis of Instability

To control stability, one must understand the molecular vulnerabilities. Piperidine-4-sulfonamide HCl possesses three distinct reactive zones:

  • The Secondary Amine (Piperidine Nitrogen): The most reactive site. Without the HCl shield (or if the salt dissociates in moisture), the lone pair on the nitrogen is susceptible to oxidative attack, leading to N-oxides or ring-opening reactions.

  • The Sulfonamide Group (

    
    ):  Generally stable under neutral conditions but prone to hydrolysis under strong acidic/basic stress or high thermal conditions.
    
  • The Hydrochloride Counterion: While it stabilizes the amine against oxidation by protonation, it renders the bulk solid highly hygroscopic . Absorption of atmospheric water forms a "micro-solution" on the crystal surface, accelerating hydrolysis and facilitating interaction with excipients or containers.

Mechanistic Degradation Pathways

The following diagram illustrates the theoretical degradation logic utilized to design the analytical monitoring system.

DegradationPathways Parent Piperidine-4-sulfonamide HCl (Solid) Moisture Moisture Uptake (Hygroscopicity) Parent->Moisture > 60% RH Oxidation Oxidative Stress (Peroxides/Air) Parent->Oxidation Direct O2 contact Hydrolysis Acid/Base Stress (pH < 2 or > 10) Parent->Hydrolysis Extreme pH LiquidPhase Deliquescence (Aq. Micro-layer) Moisture->LiquidPhase Dissolution LiquidPhase->Oxidation Increased Mobility LiquidPhase->Hydrolysis H+ / OH- Mobility NOxide Piperidine N-Oxide (Degradant A) Oxidation->NOxide N-oxidation SulfAcid Piperidine-4-sulfonic acid (Degradant B) Hydrolysis->SulfAcid Ammonia Ammonia/Ammonium Hydrolysis->Ammonia

Figure 1: Mechanistic degradation pathways showing the critical role of moisture in catalyzing downstream chemical instability.

Experimental Protocol: Stress Testing (Forced Degradation)

Before initiating long-term storage studies, a Forced Degradation Study is required to validate the analytical method (ensure degradants can be separated from the parent peak).

Objective: Degrade the sample by 10-20% to identify potential breakdown products.

Stress ConditionProtocol DetailsMechanistic TargetAcceptance Criteria
Acid Hydrolysis 0.1 N HCl, 60°C, 24 hoursCleavage of sulfonamide bond.Recovery 80-90%; detection of sulfonic acid.
Base Hydrolysis 0.1 N NaOH, 60°C, 24 hoursAmide bond instability.Recovery 80-90%.
Oxidation 3%

, RT, 4 hours
N-oxide formation on piperidine ring.Detection of [M+16] peak in LC-MS.
Thermal Solid state, 60°C, 7 daysPhysical crystal changes; dimerization.No significant change (< 2% loss).
Photostability 1.2 million lux hours (ICH Q1B)S-N bond cleavage (radical mechanism).Confirm light sensitivity for packaging.

Expert Insight: The HCl salt is acidic.[1] When performing LC-MS analysis on the acid-stressed sample, ensure your mobile phase buffer has sufficient capacity to prevent peak splitting of the highly polar sulfonic acid degradant.

Long-Term Storage & Stability Protocol (ICH Q1A)

For formal stability profiling, strict adherence to ICH Q1A(R2) is mandatory. The following workflow defines the lifecycle management of the stability study.

Stability Workflow Diagram

StabilityWorkflow cluster_Conditions Storage Conditions (Chambers) Start Batch Manufacture (Piperidine-4-sulfonamide HCl) Pkg Packaging Selection (LDPE Bag + Desiccant + Foil) Start->Pkg LongTerm Long Term 25°C / 60% RH Pkg->LongTerm Accel Accelerated 40°C / 75% RH Pkg->Accel Intermed Intermediate 30°C / 65% RH Pkg->Intermed If Accel Fails Pull Sample Pull Points (0, 1, 3, 6, 9, 12, 18, 24 Months) LongTerm->Pull Accel->Pull Analysis Analytical Testing (HPLC, KF, XRD) Pull->Analysis Decision Data Evaluation (Trend Analysis) Analysis->Decision

Figure 2: Standardized stability workflow compliant with ICH Q1A(R2) guidelines.

Quantitative Specifications
ParameterMethodAcceptance LimitRationale
Appearance VisualWhite to off-white crystalline solidDetects oxidation (yellowing) or deliquescence.[2]
Assay HPLC-UV (210-254 nm)98.0% - 102.0% (anhydrous basis)Quantifies active pharmaceutical ingredient.
Impurities HPLC / LC-MSIndividual < 0.15%; Total < 1.0%Monitors degradation products.
Water Content Karl Fischer (KF)Report Value (Baseline usually < 1.0%)Critical for HCl salts. >2% indicates packaging failure.
Chloride Content Titration (AgNO3)16.5% - 17.5% (Theoretical)Confirms salt stoichiometry integrity.

Storage Recommendations

Based on the chemical properties and standard stability behaviors of amine hydrochlorides:

  • Temperature: Store at Controlled Room Temperature (20°C to 25°C) . Refrigeration (2-8°C) is acceptable but requires strict equilibration to room temperature before opening to prevent condensation (which would immediately degrade the HCl salt).

  • Container Closure System (CCS):

    • Primary: Double Low-Density Polyethylene (LDPE) bags.

    • Desiccant: Silica gel packs are mandatory between the primary and secondary bags to scavenge moisture.

    • Secondary: High-Density Polyethylene (HDPE) drum or Aluminum foil laminate bag (to block light and moisture vapor transmission).

  • Handling: Handle in a humidity-controlled environment (< 40% RH) or under inert gas (Nitrogen) flow if the specific batch shows high hygroscopicity.

Conclusion

Piperidine-4-sulfonamide HCl is chemically robust regarding its carbon skeleton but physically fragile due to the hygroscopic nature of the hydrochloride salt. The primary threat to shelf-life is moisture ingress, which catalyzes hydrolysis and physical deliquescence. By implementing a double-barrier packaging system with desiccant and adhering to the ICH Q1A protocols outlined above, a re-test period of 24+ months is typically achievable.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6] International Council for Harmonisation. Link

  • PubChem. (n.d.). Piperidine-4-sulfonic acid (Related Structure Data). National Center for Biotechnology Information. Link

  • Memmert. (2012). Stability tests according to ICH Q1A (R2). Memmert Whitepaper.[4] Link

  • Biosynce. (2025).[6] Decomposition of Piperidine in Presence of Oxidizing Agents.[7] Biosynce Blog. Link

  • ScienceMadness. (2011). Solubility and Hygroscopicity of Amine Salts.[1][8][9][10] ScienceMadness Discussion. Link

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Methodological & Application

Application Note: Amide Coupling Protocol for Piperidine-4-sulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Piperidine-4-sulfonamide is a high-value pharmacophore found in various therapeutic classes, including MMP inhibitors, GPCR ligands (e.g., GABA receptors), and ion channel blockers. Its structural rigidity and the hydrogen-bond donor/acceptor properties of the sulfonamide group make it an ideal fragment for structure-based drug design.

However, the commercial availability of this building block as a hydrochloride salt (


) presents specific synthetic challenges:
  • Solubility: The ionic salt lattice is insoluble in non-polar solvents (DCM, Toluene) often used for acid chloride couplings.

  • Chemoselectivity: The molecule contains two nitrogen centers. While the piperidine nitrogen is more nucleophilic, the sulfonamide nitrogen (

    
    ) can participate in side reactions if forcing conditions or incorrect bases are employed.
    
  • Purification: The high polarity of the sulfonamide moiety can complicate standard aqueous workups, leading to product loss in the aqueous phase.

This Application Note provides two validated protocols: Method A (HATU-mediated) for high-throughput discovery chemistry, and Method B (T3P-mediated) for scalable, greener synthesis with simplified workup.

Chemical Context & Mechanistic Insight

The Challenge of the Salt Form

The hydrochloride salt must be neutralized in situ to release the reactive free amine.

  • Reaction:

    
    
    
  • Implication: You must use at least 1.0 equivalent of base just to neutralize the salt, plus the standard equivalents required for the coupling reaction. Failure to account for this "sacrificial" equivalent is the #1 cause of low yields.

Chemoselectivity
  • Piperidine (Secondary Amine): High nucleophilicity.[1] Reacts rapidly with activated esters.

  • Sulfonamide (Primary Amine): Low nucleophilicity due to electron withdrawal by the sulfonyl group.

  • Control Strategy: By maintaining mild conditions (0°C to RT) and using stoichiometric activation, reaction at the sulfonamide is kinetically suppressed. Avoid using strong bases (e.g., NaH) which would deprotonate the sulfonamide.

Reagents & Equipment

ComponentGrade/SpecificationRole
Piperidine-4-sulfonamide HCl >97% PurityNucleophile
Carboxylic Acid (

)
>95% PurityElectrophile
HATU Coupling GradeCoupling Agent (Method A)
T3P (50% in EtOAc/DMF) Propylphosphonic anhydrideCoupling Agent (Method B)
DIPEA (Hünig's Base) Anhydrous, redistilledBase (Non-nucleophilic)
DMF Anhydrous (Sure/Seal™)Solvent (Solubilizes salt)
DCM AnhydrousCo-solvent (Method A)
EtOAc / 2-MeTHF ACS GradeSolvent (Method B)

Experimental Protocols

Method A: HATU-Mediated Coupling (Discovery Scale)

Best for: Small scale (<100 mg), diverse acid library, valuable acids.

Rationale: HATU generates a highly reactive At-ester species, ensuring rapid coupling even with sterically hindered acids. DMF is used to fully dissolve the piperidine salt.

  • Preparation: In a dry vial, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (concentration ~0.2 M).

  • Activation: Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir at Room Temperature (RT) for 5 minutes.

    • Note: The solution should turn slightly yellow. This pre-activation prevents the amine from attacking HATU directly.

  • Amine Addition: In a separate vial, suspend Piperidine-4-sulfonamide HCl (1.1 eq) in minimal DMF. Add DIPEA (2.5 eq).

    • Critical Step: Ensure the salt is fully dissolved or a fine suspension before transfer. The total DIPEA is 3.5 eq (1 for activation + 1 for salt neutralization + 1.5 excess).

  • Coupling: Transfer the amine solution to the activated acid mixture.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

  • Workup (High Polarity Protocol):

    • Dilute with EtOAc.[2]

    • Wash 2x with 5% LiCl (aq) . Why? LiCl helps partition DMF into the aqueous layer.

    • Wash 1x with Sat.[3]

      
      .
      
    • Wash 1x with Brine.[2][3]

    • Dry over

      
      , filter, and concentrate.
      
Method B: T3P-Mediated Coupling (Scale-Up / Process)

Best for: >1g scale, ease of purification, "green" chemistry.

Rationale: T3P (Propylphosphonic anhydride) produces water-soluble byproducts, eliminating the need for chromatography in many cases. It has a lower risk of epimerization than HATU.

  • Charge: To a reactor/flask, add Carboxylic Acid (1.0 eq), Piperidine-4-sulfonamide HCl (1.1 eq), and EtOAc (or 2-MeTHF).

    • Note: The salt may not dissolve fully yet. This is acceptable.

  • Base Addition: Cool to 0°C. Add DIPEA (3.5 eq) dropwise.

    • Observation: The slurry should become more homogenous as the free amine is liberated.

  • Coupling Agent: Add T3P (50% solution, 1.5 eq) dropwise to control exotherm.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Workup (Self-Cleaning):

    • Add water directly to the reaction mixture.

    • Separate layers.[2][3]

    • Wash organic layer 2x with 0.5 M HCl (removes unreacted amine and DIPEA).

    • Wash 1x with 1 M NaOH (removes unreacted acid and phosphorus byproducts).

    • Caution: Ensure your product does not have acidic protons (

      
      ) that would deprotonate in NaOH. If so, skip NaOH and use bicarbonate.
      
    • Dry and concentrate.

Workflow Visualization

The following diagram illustrates the decision matrix and workflow for handling the Piperidine-4-sulfonamide HCl salt.

G Start Start: Piperidine-4-sulfonamide HCl SolventCheck Check Solubility Requirement Start->SolventCheck MethodA Method A: HATU (Discovery) High Yield / Difficult Acids SolventCheck->MethodA Small Scale / Polar Acid MethodB Method B: T3P (Scale-Up) Easy Workup / Green SolventCheck->MethodB Large Scale / Green Chem DissolveDMF Dissolve in DMF (Essential for Salt) MethodA->DissolveDMF PreActivate Pre-activate Acid (HATU + 1 eq DIPEA) DissolveDMF->PreActivate AddAmineA Add Amine Salt + 2.5 eq DIPEA PreActivate->AddAmineA WashLiCl Workup: 5% LiCl Wash (Removes DMF) AddAmineA->WashLiCl End Isolate Sulfonamide-Amide Product WashLiCl->End SlurryEtOAc Slurry in EtOAc or 2-MeTHF MethodB->SlurryEtOAc AddBaseB Add 3.5 eq DIPEA (Neutralize Salt in situ) SlurryEtOAc->AddBaseB AddT3P Add T3P (50% Soln) AddBaseB->AddT3P WashAcidBase Workup: Acid/Base Wash (Removes Byproducts) AddT3P->WashAcidBase WashAcidBase->End

Figure 1: Decision tree for coupling strategies. Method A prioritizes reactivity via DMF solvation; Method B prioritizes process efficiency via T3P.

Troubleshooting & Critical Parameters

"My reaction is stuck at 50% conversion."
  • Cause: Insufficient base. The HCl salt consumes 1 equivalent of base immediately. If you used only 2 equivalents total, the reaction pH drops as HOBt/acid is generated, stalling the coupling.

  • Solution: Check pH on wet paper. It must be basic (pH > 8). Add 1 more equivalent of DIPEA.

"I cannot remove DMF from the product."
  • Cause: Sulfonamides are polar and "hold" onto DMF.

  • Solution: Use the LiCl wash method described in Method A. Alternatively, evaporate DMF using a Genevac or high-vacuum rotary evaporator with a bath temperature <45°C, then co-evaporate with toluene.

"I see a side product with M+98 mass."
  • Cause: Phosphonium salt formation (if using BOP/PyBOP) or uronium adducts (if using HATU) on the sulfonamide nitrogen.

  • Solution: This usually happens if the carboxylic acid activation is slow. Ensure pre-activation of the acid (Method A) or switch to T3P (Method B), which is less prone to guanidinylation side reactions.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5][6] Tetrahedron, 61(46), 10827-10852. Link

    • Foundational review on coupling agents including H
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

    • Authoritative source on T3P and scale-up consider
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Critical comparison of coupling efficiencies and side reactions.
  • Patterson, A. W., et al. (2007). Protection of sulfonamides in solid-phase synthesis. Journal of Organic Chemistry, 72(21), 8106-8108.

Sources

Synthesis of sulfonamide derivatives from Piperidine-4-sulfonamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Sulfonamide Derivatives from Piperidine-4-sulfonamide HCl

This document provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis of novel sulfonamide derivatives using Piperidine-4-sulfonamide HCl as a versatile starting material. The protocols and methodologies herein are grounded in established chemical principles and are designed to be both explanatory and reproducible. We will explore the causal logic behind key experimental choices, ensuring a deep understanding of the synthetic transformations.

Introduction: The Significance of the Piperidine-Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] When incorporated with a piperidine ring—a prevalent scaffold in FDA-approved pharmaceuticals—the resulting molecules offer a unique combination of structural rigidity, hydrogen bonding capabilities, and vectors for chemical diversification.[3] Piperidine-4-sulfonamide serves as an ideal starting scaffold, featuring a primary sulfonamide for target engagement and a secondary piperidine nitrogen that acts as a versatile chemical handle for modification. This guide focuses on the strategic derivatization of this secondary amine to generate libraries of novel compounds for drug discovery programs.

Core Synthetic Strategies: From Salt to Derivative

Piperidine-4-sulfonamide is typically supplied as a hydrochloride (HCl) salt to improve its stability and shelf-life. A critical first step in any synthesis is the liberation of the free secondary amine, which is the nucleophilic species required for subsequent reactions. This is achieved by the addition of a suitable base.

Causality of Base Selection: The choice of base is pivotal. An ideal base should be strong enough to deprotonate the piperidinium salt but non-nucleophilic to avoid competing with the amine in the main reaction. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used as they act as proton sponges, neutralizing the HCl in situ.[2] Inorganic bases such as potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents like acetonitrile or DMF.[4][5]

The primary avenues for derivatization of the piperidine nitrogen are N-acylation, N-sulfonylation, and N-alkylation.

G cluster_acylation N-Acylation cluster_sulfonylation N-Sulfonylation cluster_alkylation N-Alkylation start Piperidine-4-sulfonamide HCl free_amine Piperidine-4-sulfonamide (Free Base) start->free_amine  Base (e.g., TEA, K₂CO₃) acyl_reagent Acyl Chloride (R-COCl) or Acid Anhydride (R-CO)₂O free_amine->acyl_reagent sulfonyl_reagent Sulfonyl Chloride (R-SO₂Cl) free_amine->sulfonyl_reagent alkylation_method Reductive Amination (R-CHO / NaBH(OAc)₃) or Direct Alkylation (R-X) free_amine->alkylation_method acyl_product N-Acyl Sulfonamide Derivative acyl_reagent->acyl_product Base sulfonyl_product N-Sulfonyl Sulfonamide Derivative sulfonyl_reagent->sulfonyl_product Base alkyl_product N-Alkyl Sulfonamide Derivative alkylation_method->alkyl_product

Caption: General synthetic pathways for derivatizing Piperidine-4-sulfonamide.

N-Acylation and N-Sulfonylation

These reactions create robust amide and sulfonamide linkages, respectively, which are fundamental building blocks in medicinal chemistry.[6] The process involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of an acyl chloride/anhydride or the sulfur atom of a sulfonyl chloride.[7][8]

  • Expertise & Rationale: Introducing an N-acyl or N-sulfonyl group can significantly alter the molecule's properties. An amide bond introduces a hydrogen bond acceptor (the carbonyl oxygen) and can modulate solubility and cell permeability. A second sulfonamide group can enhance binding to certain biological targets, such as carbonic anhydrases. The choice of the "R" group on the acyl or sulfonyl chloride allows for systematic exploration of structure-activity relationships (SAR).

N-Alkylation

N-alkylation introduces carbon-based substituents to the piperidine nitrogen, a common strategy to modulate a compound's lipophilicity, size, and metabolic stability. Two primary methods are employed:

  • Direct Alkylation: This classic S_N_2 reaction involves treating the free amine with an alkyl halide (e.g., R-Br, R-I).[4]

    • Causality & Control: A potential pitfall is over-alkylation, leading to the formation of a quaternary ammonium salt.[4] To favor mono-alkylation, the reaction can be run with the amine in excess or by the slow, controlled addition of the alkyl halide.[4] The presence of a non-nucleophilic base is essential to scavenge the HX acid produced.[4]

  • Reductive Amination: This is often the method of choice for controlled mono-alkylation due to its high efficiency and selectivity.[9]

    • Mechanism & Advantage: The reaction proceeds in two steps: first, the piperidine amine reacts with an aldehyde or ketone to form an intermediate iminium ion. Second, a mild, selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), reduces the iminium ion in situ to the desired N-alkylated product.[9] NaBH(OAc)₃ is particularly effective because it is mild enough not to reduce the starting aldehyde or ketone, minimizing side reactions.[10]

Detailed Experimental Protocols

General Laboratory Practices: All reactions should be conducted in a well-ventilated fume hood. Anhydrous solvents should be used where specified, and reactions involving moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon). Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

Protocol 1: N-Acylation with Acetyl Chloride

This protocol details the synthesis of N-(1-acetylpiperidin-4-yl)benzenesulfonamide.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Dissolve Piperidine-4-sulfonamide HCl and Triethylamine (TEA) in DCM setup2 Cool solution to 0 °C (Ice Bath) setup1->setup2 setup3 Slowly add Acetyl Chloride in DCM setup2->setup3 react1 Stir at 0 °C for 30 min setup3->react1 react2 Allow to warm to RT and stir for 4-6 hours react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with H₂O react3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash organic layer (1M HCl, sat. NaHCO₃, Brine) workup2->workup3 workup4 Dry (Na₂SO₄), Filter, and Concentrate workup3->workup4 workup5 Purify by Column Chromatography workup4->workup5

Caption: Experimental workflow for a typical N-acylation reaction.

Materials:

  • Piperidine-4-sulfonamide HCl (1.0 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Acetyl Chloride (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized Water, 1M HCl, Saturated NaHCO₃, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add Piperidine-4-sulfonamide HCl (1.0 eq) and suspend it in anhydrous DCM.

  • Add triethylamine (2.2 eq) to the suspension and stir for 15 minutes at room temperature to ensure the formation of the free amine.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 4-6 hours.

  • Monitor the reaction's completion by TLC (e.g., using a 10% Methanol/DCM mobile phase).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final compound.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the synthesis of N-(1-benzylpiperidin-4-yl)benzenesulfonamide.[9]

Materials:

  • Piperidine-4-sulfonamide HCl (1.0 eq)

  • Triethylamine (1.1 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • To a round-bottom flask, add Piperidine-4-sulfonamide HCl (1.0 eq) and suspend it in anhydrous DCM.

  • Add triethylamine (1.1 eq) and stir for 15 minutes.

  • Add benzaldehyde (1.1 eq) and stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. (Caution: Gas evolution may occur).

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by column chromatography.

Data Presentation and Characterization

Successful synthesis must be confirmed by rigorous characterization. The purity of the final compounds is typically assessed by HPLC, and the structure is confirmed using spectroscopic methods.[11][12]

Table 1: Summary of Synthetic Conditions and Expected Yields

Reaction Type Electrophile/Reagent Base/Reducing Agent Solvent Typical Yield
N-Acylation Acyl Chloride Triethylamine DCM 70-95%
N-Sulfonylation Sulfonyl Chloride Pyridine DCM 65-90%[7]
N-Alkylation Alkyl Bromide K₂CO₃ Acetonitrile 50-75%

| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ | DCM/DCE | 75-95% |

Table 2: Expected Spectroscopic Data for Example Derivatives

Compound Name Key ¹H NMR Signals (δ, ppm in CDCl₃) Key ¹³C NMR Signals (δ, ppm) MS (ESI+) [M+H]⁺
N-(1-acetylpiperidin-4-yl)benzenesulfonamide ~7.8 (Ar-H), ~5.0 (NH), ~4.6 & ~3.8 (piperidine CH₂), ~2.1 (acetyl CH₃) ~169 (C=O), ~140, 129, 127 (Aromatic C), ~45, 40, 32 (Piperidine C), ~21 (CH₃) Calculated: 299.10

| N-(1-benzylpiperidin-4-yl)benzenesulfonamide | ~7.8 (Ar-H), ~7.3 (Benzyl Ar-H), ~4.9 (NH), ~3.5 (benzyl CH₂), ~2.9 & ~2.1 (piperidine CH₂) | ~140, 138, 129, 128, 127 (Aromatic C), ~63 (Benzyl CH₂), ~52, 48, 32 (Piperidine C) | Calculated: 347.14 |

Interpreting Characterization Data:

  • ¹H NMR: Successful derivatization is confirmed by the appearance of new signals corresponding to the added group (e.g., a singlet around 2.1 ppm for an acetyl group, or aromatic signals between 7.2-7.4 ppm for a benzyl group). The piperidine N-H proton signal (often a broad singlet) will disappear.[13]

  • ¹³C NMR: Look for the appearance of new carbon signals, such as a carbonyl signal (~170 ppm) for N-acylated products or a benzylic CH₂ signal (~63 ppm) for the N-benzylated product.[13]

  • Mass Spectrometry: The molecular ion peak corresponding to the [M+H]⁺ of the expected product provides strong evidence of a successful reaction.[14]

  • IR Spectroscopy: Characteristic stretching frequencies confirm functional groups: ~1640 cm⁻¹ for the amide C=O bond and strong absorptions around 1330 and 1150 cm⁻¹ for the S=O bonds of the sulfonamide.[13]

References

  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. PMC. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. [Link]

  • Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. ResearchGate. [Link]

  • Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. R Discovery. [Link]

  • Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC. [Link]

  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Rsc.org. [Link]

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Hilaris Publisher. [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

Sources

Using Piperidine-4-sulfonamide HCl as a fragment in fragment-based drug design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of Piperidine-4-sulfonamide HCl in Fragment-Based Drug Design

Authored by a Senior Application Scientist

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for hit identification and lead generation, offering an efficient alternative to traditional high-throughput screening (HTS).[1] This approach relies on identifying low-molecular-weight compounds, or "fragments," that bind with low affinity but high ligand efficiency to a biological target.[2][3] These fragments then serve as starting points for rational, structure-guided evolution into potent, drug-like molecules.[4] This guide provides a detailed technical overview and experimental protocols for the strategic use of Piperidine-4-sulfonamide HCl, a versatile and high-value fragment, within an FBDD campaign. We will explore the scientific rationale for its selection, detail its application in primary screening and hit validation using state-of-the-art biophysical techniques, and outline workflows for its elaboration into lead compounds.

Introduction: The Strategic Value of the Piperidine-4-sulfonamide Scaffold

The success of an FBDD campaign is fundamentally linked to the quality and diversity of the fragment library.[3] Fragments are not merely small molecules; they are information-rich probes designed to explore a target's "hospitable" binding regions.[5] An ideal fragment adheres to the "Rule of Three" (e.g., MW < 300 Da, cLogP < 3) and possesses chemical vectors that facilitate straightforward synthetic elaboration.[6]

Piperidine-4-sulfonamide HCl emerges as a fragment of significant strategic value for several key reasons:

  • The Sulfonamide "Warhead": The sulfonamide moiety is a privileged functional group in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[7][8] It is an exceptional hydrogen bond donor and acceptor and can act as a bioisostere for carboxylic acids or engage in critical interactions with metal ions in metalloenzymes, such as the zinc in carbonic anhydrases.[9][10]

  • The Piperidine Scaffold: As one of the most prevalent nitrogen-containing rings in approved pharmaceuticals, the piperidine ring provides a three-dimensional, conformationally restricted scaffold.[11] This non-planar structure is advantageous for escaping "flatland" chemistry and provides well-defined vectors for synthetic elaboration in the hit-to-lead stage.[12]

  • Enhanced Physicochemical Properties: The hydrochloride salt form generally improves aqueous solubility, a critical parameter for biophysical screening assays that require high fragment concentrations (often in the µM to mM range) to detect weak binding events.[3]

Physicochemical Profile of Piperidine-4-sulfonamide HCl

A thorough understanding of a fragment's properties is paramount for designing effective screening experiments and interpreting results.

PropertyValueSignificance in FBDD
CAS Number 1251923-46-2Unique identifier for sourcing and data retrieval.[13]
Molecular Formula C₅H₁₃ClN₂O₂SDefines elemental composition.
Molecular Weight 200.69 g/mol Complies with the "Rule of Three," ensuring high ligand efficiency.[6]
H-Bond Donors 3 (Amine NH, Sulfonamide NH₂)Provides strong potential for specific, directional interactions with the target.
H-Bond Acceptors 2 (Sulfonamide O=S=O)Complements the donor capacity for robust binding.
Predicted Solubility High (as HCl salt)Crucial for achieving the necessary high concentrations for screening weak binders.
Scaffold Type 3D Saturated HeterocycleOffers defined exit vectors for synthetic elaboration ("fragment growing").[4]

The FBDD Experimental Cascade: A Conceptual Workflow

A successful FBDD project follows a logical progression from identifying weak binders to validating their interaction and finally, building potency. The process is iterative and heavily reliant on structural biology and a suite of biophysical methods.[14]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. Piperidine-4-sulfonamide HCl) Screen Primary Biophysical Screen (NMR, SPR, TSA) Lib->Screen Screening at high concentration Hits Initial Fragment Hits (Weak Binders, µM-mM Kd) Screen->Hits Identify binding events Ortho Orthogonal Screen (e.g., NMR if primary was SPR) Hits->Ortho Confirm binding, eliminate false positives Thermo Thermodynamics (ITC for Kd, ΔH, ΔS) Ortho->Thermo Quantify affinity Xray Structural Biology (X-ray Crystallography) Thermo->Xray Determine binding mode Validated Validated, Tractable Hits Xray->Validated Structure-guided selection Grow Fragment Growing Validated->Grow Rational Design Link Fragment Linking Validated->Link Rational Design Lead Potent Lead Compound (nM Kd) Grow->Lead Link->Lead

Caption: High-level workflow for a typical Fragment-Based Drug Discovery campaign.

Protocols for Primary Screening and Hit Validation

The detection of low-affinity fragment binding necessitates the use of sensitive biophysical techniques.[15] There is no single best method; rather, a combination of orthogonal techniques provides the most robust path to validated hits.[16]

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a high-throughput, sensitive technique for detecting binding events in real-time.[14][17] It measures changes in the refractive index at a sensor chip surface where the target protein is immobilized.

Scientist's Note: The primary goal of an SPR fragment screen is not to derive precise kinetic data, but to rapidly identify fragments that interact with the target. This is a "yes/no" screen, enriched with a qualitative sense of affinity and concentration-dependence.

Step-by-Step Methodology:

  • Target Immobilization:

    • Select a sensor chip appropriate for your target (e.g., CM5 for amine coupling).

    • Immobilize the purified target protein onto the sensor surface to a density that will yield a theoretical Rmax of ~50-100 RU for a small fragment. This minimizes mass transport effects.

    • Rationale: Covalent immobilization ensures a stable surface for repeated binding cycles. A moderate density is crucial for obtaining high-quality data with small molecule analytes.[14]

    • Use an adjacent flow cell as a reference surface (either blank or with an irrelevant immobilized protein) to subtract bulk refractive index changes and non-specific binding.

  • Fragment Solution Preparation:

    • Prepare a stock solution of Piperidine-4-sulfonamide HCl (e.g., 100 mM in 100% DMSO).

    • Dilute the fragment into the running buffer to the desired screening concentration (typically 200 µM - 1 mM). Ensure the final DMSO concentration is consistent across all samples (e.g., 1-2%) and matched in the running buffer.

    • Rationale: High screening concentrations are required to detect weak binding.[3] Matching DMSO is critical to minimize solvent-mismatch artifacts in the sensorgram.

  • Screening Assay:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the fragment solution over the target and reference surfaces for a short association time (e.g., 30-60 seconds).

    • Follow with a dissociation phase using running buffer (e.g., 60-120 seconds).

    • Perform a regeneration step if necessary to remove any tightly bound fragment, using a pulse of low pH glycine or high salt buffer.

    • Rationale: The resulting sensorgram (response units vs. time) provides a qualitative assessment of binding. A concentration-dependent response that is higher on the target surface than the reference surface indicates a potential hit.

  • Data Analysis:

    • Perform double-referencing (subtracting the reference channel data and a buffer-only injection) to obtain the true binding signal.

    • Flag fragments that show a steady-state binding response significantly above the noise level (e.g., > 10 RU) as initial hits.

Protocol 2: Hit Validation by NMR Spectroscopy

NMR is a gold-standard technique in FBDD, capable of detecting very weak interactions and providing information on the binding site.[18][19] Ligand-observed methods like Saturation Transfer Difference (STD) are particularly powerful for validating hits from primary screens.

Scientist's Note: An STD-NMR experiment identifies binders by detecting the transfer of magnetic saturation from the target protein to a bound ligand. Only ligands that physically interact with the protein will show a signal, making this an excellent method for eliminating non-specific or assay-artifact hits from other techniques.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare two identical samples in a suitable deuterated buffer (e.g., 50 mM phosphate, 150 mM NaCl, pD 7.4).

    • Sample A (STD): Contains the target protein (10-50 µM) and the fragment hit, Piperidine-4-sulfonamide HCl (e.g., 500 µM).

    • Sample B (Reference): Contains only the fragment at the same concentration.

    • Rationale: The reference sample is crucial for confirming the identity of the fragment's proton signals. The protein concentration is kept low to minimize its background signals.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton spectrum of Sample B to identify the chemical shifts of the fragment's protons.

    • On Sample A, acquire an STD experiment. This involves two spectra:

      • On-resonance spectrum: A long, selective saturation pulse is applied at a frequency where only the protein resonates (e.g., -1 ppm).

      • Off-resonance spectrum: The same pulse is applied at a frequency where neither the protein nor the fragment resonates (e.g., 40 ppm).

    • Rationale: During the on-resonance irradiation, the entire protein becomes saturated. If the fragment binds, this saturation is transferred to it. The off-resonance spectrum serves as a control.[19]

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting "difference spectrum" will only show signals from protons of the fragment that were in close contact with the protein.

    • An STD amplification factor can be calculated to compare the relative proximity of different parts of the fragment to the protein surface.

    • Interpretation: The presence of signals in the STD difference spectrum unequivocally confirms that Piperidine-4-sulfonamide HCl binds to the target protein. No signals means it was a false positive from the primary screen.

Hit_Validation Start Primary Hit from SPR/TSA NMR NMR Validation (STD / WaterLOGSY) Start->NMR ITC ITC Confirmation (Determine Kd and Thermodynamics) NMR->ITC Binding Confirmed FalsePositive Discard (False Positive) NMR->FalsePositive No Binding Observed Xtal X-ray Crystallography (Determine Binding Mode) ITC->Xtal Affinity Quantified Validated Validated Hit for MedChem Xtal->Validated Structure Obtained

Caption: A decision workflow for the validation of primary fragment screening hits.

Hit-to-Lead: Evolving the Piperidine-4-sulfonamide Core

Once a fragment hit is validated and its binding mode is determined by X-ray crystallography, the medicinal chemistry effort to increase potency begins.[1] The Piperidine-4-sulfonamide HCl core is an excellent starting point for two primary optimization strategies: fragment growing and fragment linking.[4][20]

Strategy 1: Fragment Growing

This is the most common elaboration strategy, where the initial fragment is extended to make additional favorable interactions with the target protein.[21][22] The piperidine ring's nitrogen atom is a prime attachment point for synthetic elaboration.

Scientist's Note: The goal is to "grow" the fragment into an adjacent pocket of the binding site, guided by the co-crystal structure. Each chemical addition should be rational, aiming to improve affinity without accumulating excessive molecular weight or lipophilicity, a concept measured by Ligand Efficiency (LE).

Fragment_Growing cluster_0 Protein Binding Pocket cluster_1 Lead Compound Frag Piperidine Sulfonamide Core Pocket1 Sub-pocket 1 Frag->Pocket1 H-bonds via Sulfonamide GrownFrag Lead Compound Frag->GrownFrag 'Grow' into Pocket 2 (add R-group at Piperidine-N) Pocket2 Empty Sub-pocket 2

Caption: Conceptual diagram of the "Fragment Growing" optimization strategy.

Strategy 2: Fragment Linking

Fragment linking is a powerful but more challenging approach. It requires the identification of a second, distinct fragment that binds in an adjacent sub-pocket.[20] A chemical linker is then designed to connect the two fragments into a single, high-affinity molecule.[21][23]

Scientist's Note: The key challenge in fragment linking is designing a linker that is optimal in length and geometry, allowing both original fragments to maintain their favorable binding modes.[4] Success often leads to a dramatic, super-additive increase in potency.

Fragment_Linking cluster_0 Protein Binding Pocket cluster_1 Linked Lead Compound Frag1 Piperidine Sulfonamide (in Pocket 1) LinkedFrag High Affinity Linked Molecule Frag1->LinkedFrag Connect with Chemical Linker Frag2 Fragment 'B' (in Pocket 2) Frag2->LinkedFrag Connect with Chemical Linker

Caption: Conceptual diagram of the "Fragment Linking" optimization strategy.

Conclusion

Piperidine-4-sulfonamide HCl represents a high-quality, versatile chemical tool for fragment-based drug discovery. Its favorable physicochemical properties, combined with the proven utility of its core scaffolds, make it a valuable component of any screening library. By employing a robust cascade of biophysical techniques for hit identification and validation, and leveraging structure-guided design for subsequent optimization, researchers can effectively utilize this fragment as a starting point to develop novel, high-affinity lead compounds for a wide range of biological targets.

References

  • PubMed.

  • ResearchGate.

  • Sygnature Discovery.

  • University of Sydney.

  • Oxford Academic.

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  • Wikipedia.

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  • PubChem.

Sources

Application Notes and Protocols for the N-Alkylation of Piperidine-4-Sulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-alkylated piperidine-4-sulfonamides are privileged scaffolds in modern medicinal chemistry, forming the core of numerous therapeutic agents. Their synthesis is a critical step in drug discovery and development, enabling the systematic exploration of structure-activity relationships (SAR). This document provides a comprehensive guide for researchers, detailing two robust and widely applicable protocols for the N-alkylation of Piperidine-4-sulfonamide hydrochloride: Direct N-Alkylation via Nucleophilic Substitution and N-Alkylation via Reductive Amination . The causality behind experimental choices, detailed step-by-step methodologies, purification techniques, and troubleshooting insights are presented to ensure reliable and reproducible outcomes.

Introduction: The Significance of the N-Alkyl Piperidine-4-Sulfonamide Scaffold

The piperidine ring is a ubiquitous feature in pharmaceuticals, prized for its favorable physicochemical properties and its ability to orient substituents in three-dimensional space to interact with biological targets. The sulfonamide group, a key pharmacophore in its own right, imparts crucial hydrogen bonding capabilities and metabolic stability. The combination of these two moieties in the Piperidine-4-sulfonamide scaffold creates a versatile building block for drug development.

The functionalization of the piperidine nitrogen via N-alkylation is a cornerstone of lead optimization. This modification allows for the introduction of a vast array of alkyl and aryl groups, profoundly influencing the molecule's potency, selectivity, solubility, and pharmacokinetic profile.[1] However, the commercially available starting material, Piperidine-4-sulfonamide hydrochloride, presents a common synthetic challenge: the piperidine nitrogen is protonated as an ammonium salt, rendering it non-nucleophilic. Therefore, the initial and critical step in any N-alkylation procedure is the in-situ neutralization of this salt to liberate the reactive free secondary amine.

This guide will explore two primary synthetic pathways to achieve this transformation, each with distinct advantages depending on the desired substituent and available reagents.

Mechanistic Principles: Choosing the Right Path

The selection between direct alkylation and reductive amination is dictated by the nature of the alkyl group to be introduced, the desired reaction conditions, and the stability of the reagents.

Direct N-Alkylation: The SN2 Pathway

This classic method involves the reaction of the free piperidine nitrogen with an electrophilic alkylating agent, typically an alkyl halide (R-X) or sulfonate. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Causality of Reagents:

  • The Base: A base is required for two reasons: first, to neutralize the initial hydrochloride salt, and second, to scavenge the acidic byproduct (e.g., HBr, HI) formed during the reaction, driving the equilibrium towards the product. Common inorganic bases like potassium carbonate (K₂CO₃) or organic amine bases like N,N-diisopropylethylamine (DIPEA) are employed.[2]

  • The Alkylating Agent: The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl. Alkyl iodides are the most reactive but may be less stable or more expensive.

  • The Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are ideal as they can dissolve the reagents and stabilize the transition state without interfering with the nucleophile.[3]

A potential pitfall of this method is over-alkylation , where the desired N-alkylated product, being a more nucleophilic tertiary amine, reacts further with the alkylating agent to form an undesired quaternary ammonium salt. This can be mitigated by the slow addition of the alkylating agent to maintain a relative excess of the secondary amine throughout the reaction.[2]

Reductive Amination: The Milder Alternative

Reductive amination is a powerful and often more selective method for N-alkylation, particularly when introducing complex or sensitive alkyl groups.[1][4] This one-pot reaction proceeds in two distinct stages:

  • Iminium Ion Formation: The secondary amine reacts with an aldehyde or ketone to form a transient iminium ion intermediate.

  • In-situ Reduction: The iminium ion is immediately reduced by a mild and selective hydride reagent to yield the N-alkylated tertiary amine.

Causality of Reagents:

  • The Carbonyl Compound: A wide variety of aldehydes and ketones can be used, allowing for the introduction of diverse substituents.

  • The Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[1] Its mildness and steric bulk allow it to selectively reduce the iminium ion much faster than the starting aldehyde or ketone, preventing side reactions. This selectivity is a key advantage over harsher reducing agents like sodium borohydride.[1][4]

This method inherently avoids the problem of over-alkylation, as the product tertiary amine does not readily react with the carbonyl compound under these conditions.

Experimental Protocols & Workflows

Safety First: All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

Workflow Diagram: Direct N-Alkylation

cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Isolation A Suspend Piperidine-4-sulfonamide HCl in Solvent (e.g., DMF) B Add Base (e.g., K₂CO₃, >2 eq.) A->B C Stir at RT for 30 min (Free-Basing) B->C D Add Alkyl Halide (1.1 eq.) (e.g., Benzyl Bromide) C->D E Heat Reaction Mixture (e.g., 70°C, 12-18h) D->E F Monitor by TLC E->F G Cool to RT & Quench with H₂O F->G H Extract with Organic Solvent (e.g., Ethyl Acetate) G->H I Wash, Dry, & Concentrate H->I J Purify by Column Chromatography I->J

Caption: Experimental workflow for Direct N-Alkylation.

Protocol 1: Direct N-Alkylation with Benzyl Bromide

Materials:

  • Piperidine-4-sulfonamide hydrochloride (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.5 eq)

  • Benzyl Bromide (1.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add Piperidine-4-sulfonamide hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration).

  • Stir the mixture vigorously at room temperature for 30 minutes to ensure complete formation of the free amine.

  • Slowly add benzyl bromide (1.1 eq) to the suspension via syringe.

  • Heat the reaction mixture to 70 °C and stir for 12-18 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel.

Workflow Diagram: Reductive Amination

cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation A Dissolve Piperidine-4-sulfonamide HCl in Anhydrous DCM B Add Et₃N (1.1 eq.) & Aldehyde (1.1 eq.) A->B C Stir at RT for 1h (Iminium Formation) B->C D Add NaBH(OAc)₃ (1.5 eq.) (Portion-wise) C->D E Stir at RT (12-18h) D->E F Monitor by TLC E->F G Quench with sat. aq. NaHCO₃ F->G H Extract with DCM G->H I Wash, Dry, & Concentrate H->I J Purify by Column Chromatography I->J

Caption: Experimental workflow for Reductive Amination.

Protocol 2: N-Alkylation via Reductive Amination with Benzaldehyde

Materials:

  • Piperidine-4-sulfonamide hydrochloride (1.0 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve Piperidine-4-sulfonamide hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

  • Add benzaldehyde (1.1 eq) and continue stirring at room temperature for 1 hour to facilitate iminium ion formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) in small portions over 15 minutes. Note: Mild effervescence may occur.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC until the iminium intermediate is consumed.

  • Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.[1]

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary & Characterization

The choice of protocol significantly impacts the reaction parameters. The following table provides a comparative overview.

ParameterProtocol 1: Direct AlkylationProtocol 2: Reductive Amination
Alkylating Agent Alkyl Halide (e.g., R-Br, R-I)Aldehyde or Ketone (e.g., R-CHO)
Base K₂CO₃, Cs₂CO₃, DIPEA, Et₃NEt₃N (primarily for HCl neutralization)
Key Reagent N/ANaBH(OAc)₃
Typical Solvent DMF, AcetonitrileDCM, 1,2-Dichloroethane (DCE)
Temperature Room Temperature to Elevated (e.g., 80°C)Room Temperature
Key Advantage Simple reagentsHigh selectivity, avoids over-alkylation
Primary Limitation Risk of over-alkylationRequires anhydrous conditions

Characterization of N-Alkyl Piperidine-4-Sulfonamide: The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.

  • NMR Spectroscopy (¹H & ¹³C): The most definitive method. Key diagnostic signals include the disappearance of the piperidine N-H proton signal and the appearance of new signals corresponding to the protons and carbons of the newly introduced alkyl group. The chemical shifts of the piperidine ring protons adjacent to the nitrogen will also shift downfield.[5][6]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product. Electrospray ionization (ESI) is typically used, and the molecular ion peak ([M+H]⁺) should be observed at the expected m/z value.[7][8]

  • Infrared (IR) Spectroscopy: Provides functional group information. Look for the characteristic strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group (typically around 1330 cm⁻¹ and 1150 cm⁻¹, respectively). The broad N-H stretch from the starting material should be absent in the product.[7]

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Incomplete or No Reaction 1. Insufficiently strong or soluble base (Direct Alkylation).2. Inactive alkylating agent.3. Moisture in the reaction (Reductive Amination).1. Switch to a stronger base like Cesium Carbonate or use a phase-transfer catalyst. Ensure the base is finely powdered.2. Check the purity of the alkylating agent; use freshly acquired or purified material.3. Use anhydrous solvents and reagents; run the reaction under an inert atmosphere (N₂ or Ar).
Formation of Quaternary Salt (Direct Alkylation) 1. Excess alkylating agent.2. Reaction temperature is too high, or reaction time is too long.1. Use a slight excess of the piperidine starting material (1.1 eq) relative to the alkyl halide (1.0 eq).2. Add the alkylating agent slowly via syringe pump to maintain a low concentration.[2]3. Lower the reaction temperature.
Difficult Purification 1. Product and starting material have similar polarity.2. Residual organic base (e.g., DIPEA, Et₃N) co-elutes with the product.1. Drive the reaction to completion to consume all starting material.2. During work-up, perform a dilute acid wash (e.g., 1M HCl) to protonate and remove the basic impurities in the aqueous layer.

Conclusion

The N-alkylation of Piperidine-4-sulfonamide hydrochloride is a fundamental transformation for generating chemical diversity in drug discovery programs. Both direct alkylation and reductive amination are highly effective methods, and the optimal choice depends on the specific synthetic target and available resources. By understanding the underlying mechanisms and carefully controlling reaction parameters as detailed in these protocols, researchers can reliably synthesize a wide range of N-substituted piperidine-4-sulfonamides, paving the way for the development of novel therapeutic agents.

References

  • Benchchem. Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
  • Benchchem. Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
  • ResearchGate. Catalytic N‐Alkylation of Sulfonamides. Available at: [Link]

  • DiVA portal. Mono-N-Alkylation of Sulfonamides with Alcohols Catalyzed by Iridium N-Heterocyclic Carbene-Phosphine Complexes. Available at: [Link]

  • Benchchem. Application Notes and Protocols for N-Alkylation of Methanesulfonamide, N-(trimethylsilyl)-.
  • Sciencemadness.org. Best Conditions For N-Alkylation?. Available at: [Link]

  • ACS Publications. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Available at: [Link]

  • R Discovery. Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. Available at: [Link]

  • Rsc.org. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]

  • Benchchem. A Technical Guide to the Spectroscopic Analysis of Biphenyl Sulfonamide.
  • Research India Publications. Synthesis and characterization of some sulfonamide dervatives. Available at: [Link]

  • MDPI. Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Available at: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. Available at: [Link]

Sources

High-Efficiency Amide Coupling Strategies for Piperidine-4-sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemoselectivity Analysis

Piperidine-4-sulfonamide (


) presents a unique challenge in medicinal chemistry due to its dual-nucleophile nature. It contains two distinct nitrogen centers:
  • Secondary Amine (Piperidine Ring): Highly nucleophilic (

    
    ), reactive under standard amide coupling conditions.
    
  • Primary Sulfonamide (

    
    ):  Poorly nucleophilic (
    
    
    
    ), requires specific activation or catalysis to react.

Strategic Directive:

  • Targeting the Piperidine (Standard Amide Bond): No protecting group is required for the sulfonamide. Standard coupling reagents (HATU, T3P) will chemoselectively acylate the piperidine nitrogen due to its superior nucleophilicity.

  • Targeting the Sulfonamide (Acyl-Sulfonamide Synthesis): If the goal is to synthesize an N-acyl sulfonamide (a carboxylic acid bioisostere), the piperidine amine must be protected (e.g., Boc-piperidine-4-sulfonamide) or already substituted. This reaction requires stronger activation (EDC/DMAP or Acid Chlorides).

This guide prioritizes Scenario A (Piperidine Coupling) as the standard workflow but includes Scenario B for advanced applications.

Decision Logic for Reagent Selection

The choice of coupling reagent depends heavily on the scale of the reaction and the solubility of the carboxylic acid partner.

ReagentSelection Start Start: Select Coupling Strategy Scale Reaction Scale? Start->Scale Discovery Discovery / Library (<100 mg) Scale->Discovery Small Scale Process Scale-Up / Process (>1 g) Scale->Process Large Scale HATU Protocol A: HATU/DIPEA (High Yield, Fast, Expensive) Discovery->HATU Solubility Is Acid Sterically Hindered? Discovery->Solubility T3P Protocol B: T3P (PPA) (Easy Workup, Low Epimerization) Process->T3P Solubility->HATU Yes Solubility->T3P No (Cost saving)

Figure 1: Decision matrix for selecting the optimal coupling reagent based on scale and steric hindrance.

Protocol A: High-Throughput Discovery (HATU Method)

Context: Best for small-scale library synthesis where yield is prioritized over cost. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the "gold standard" for sterically hindered acids or difficult couplings.

Materials
  • Solvent: DMF (Preferred due to sulfonamide solubility) or DMA. Avoid DCM if the sulfonamide precipitates.

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).[1]

  • Reagent: HATU (1.1 - 1.2 equivalents).

Step-by-Step Procedure
  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration). Add DIPEA (3.0 equiv).

  • Reagent Addition: Add HATU (1.1 equiv) and stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.

  • Coupling: Add Piperidine-4-sulfonamide (1.0 – 1.1 equiv).

  • Reaction: Stir at RT for 1–4 hours. Monitor by LC-MS.

    • Checkpoint: The sulfonamide group is polar; expect the product to elute earlier than typical lipophilic amides.

  • Workup (Library Scale):

    • Dilute with EtOAc.

    • Wash with 10% LiCl (aq) to remove DMF.

    • Wash with saturated

      
       and Brine.
      
    • Dry over

      
       and concentrate.
      

Why this works: The aza-benzotriazole moiety in HATU stabilizes the active ester, accelerating the reaction with the secondary amine while minimizing racemization (if chiral centers are present).

Protocol B: Scale-Up & Process Chemistry (T3P Method)

Context: T3P (Propylphosphonic anhydride) is superior for scale-up. It is non-toxic, supplied as a solution (50% in EtOAc or DMF), and its byproducts are water-soluble, eliminating the need for chromatography in many cases.

Materials
  • Solvent: EtOAc, Me-THF, or DMF.

  • Base: Pyridine (preferred for T3P) or DIPEA (requires 3-4 equiv).

  • Reagent: T3P (50% w/w solution).[2]

Step-by-Step Procedure
  • Charge: To a reactor/flask, add Carboxylic Acid (1.0 equiv), Piperidine-4-sulfonamide (1.1 equiv), and Solvent (EtOAc or Me-THF, 5–10 volumes).

  • Base Addition: Add Pyridine (3.0 equiv). Caution: Exothermic.

  • T3P Addition: Add T3P solution (1.5 equiv) dropwise at 0°C to 20°C.

  • Reaction: Heat to 40–50°C if the reaction is sluggish. Stir for 2–12 hours.

  • Self-Validating Workup:

    • Add water to quench.

    • Separate phases.[3] The T3P byproducts (propylphosphonic acid) partition into the aqueous layer.

    • Wash organic layer with 0.5 M HCl (removes excess pyridine and unreacted piperidine).

    • Wash with

      
       (removes unreacted acid).
      
    • Result: The organic layer contains high-purity product.[4]

Advanced Application: Acyl-Sulfonamide Synthesis[5][6][7]

Context: If the objective is to couple the sulfonamide nitrogen (creating a


 linkage), the piperidine amine must be protected (e.g., N-Boc-piperidine-4-sulfonamide). Sulfonamides are poor nucleophiles and require "force."
Protocol C: EDC/DMAP Method
  • Dissolve: Carboxylic Acid (1.0 equiv) and N-Boc-piperidine-4-sulfonamide (1.0 equiv) in DCM or DMF.

  • Catalysis: Add DMAP (1.0 – 1.2 equiv). Note: Stoichiometric DMAP is often required, not catalytic, to act as an acyl-transfer agent.

  • Coupling: Add EDC.HCl (1.5 equiv).

  • Reaction: Stir at RT for 12–24 hours.

  • Mechanism: DMAP forms a highly reactive N-acyl-pyridinium intermediate which is susceptible to attack by the weak sulfonamide nucleophile.

Troubleshooting & Optimization Data

IssueProbable CauseCorrective Action
Low Solubility Sulfonamide moiety is polar.Switch solvent from DCM/EtOAc to DMF or NMP .
No Reaction (Sulfonamide) Trying to couple sulfonamide without DMAP.Use Protocol C . Sulfonamides do not react with HATU/DIPEA alone.
Precipitation Product crystallizing out.This is often good.[5][6] Filter the solid and wash with water/ether.
Emulsions Amphiphilic nature of product.Use 10% LiCl for DMF removal; avoid vigorous shaking; use brine.
Workflow Visualization

Workflow Input Reactants: Acid + Piperidine-Sulfonamide Activation Activation: HATU or T3P Input->Activation Coupling N-Acylation (Piperidine N) Activation->Coupling Nucleophilic Attack Workup Acidic Wash (Removes Amine) Coupling->Workup Product Final Amide Workup->Product

Figure 2: Standard reaction pathway for Piperidine-4-sulfonamide coupling.

References

  • Dunetz, J. R., et al. (2011).[7] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[7]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1][3][4][8][9] Tetrahedron, 61(46), 10827-10852.

  • O'Driscoll, M., et al. (2015). "Recent advances in the synthesis of N-acyl sulfonamides." RSC Advances, 5, 32361-32406.[10]

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Application Notes and Protocols for the Synthesis of MMP Inhibitors Using a Piperidine-4-Sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in the remodeling of the extracellular matrix (ECM). While essential for physiological processes like wound healing and development, their overexpression is implicated in numerous pathologies, including arthritis, cardiovascular diseases, and cancer metastasis.[1][2][3] Consequently, the design of potent and selective MMP inhibitors (MMPIs) is a significant goal in therapeutic drug development.[3][4] This guide details the synthesis, characterization, and evaluation of MMPIs based on the piperidine-4-sulfonamide scaffold, a privileged structure known for its favorable interactions within the MMP active site. We provide a comprehensive rationale for the scaffold's design, detailed synthetic protocols, methods for biochemical evaluation, and insights into structure-activity relationships (SAR).

Introduction: The Rationale for the Piperidine-4-Sulfonamide Scaffold

The development of MMPIs has evolved significantly, moving from broad-spectrum inhibitors that failed in clinical trials due to off-target effects to highly selective agents.[4][5] The piperidine-4-sulfonamide framework has emerged as a cornerstone in this pursuit for several key reasons:

  • The Sulfonamide Moiety: The sulfonamide group is critical for achieving high-affinity binding. It is designed to interact with the S1' specificity pocket of the MMP active site.[1][6][7] The oxygen atoms of the sulfonyl group can form crucial hydrogen bonds with the backbone amides of residues like leucine and alanine, while the substituent on the sulfonamide nitrogen plunges deep into the hydrophobic S1' pocket, a key determinant of inhibitor potency and selectivity.[2][7]

  • The Piperidine Core: This saturated heterocycle acts as a rigid and versatile scaffold.[8] It correctly orients the critical pharmacophoric elements—the sulfonamide group and a zinc-binding group (ZBG)—for optimal interaction with the enzyme. Furthermore, the piperidine nitrogen provides a convenient handle for chemical modification to fine-tune pharmacokinetic properties such as solubility, cell permeability, and oral bioavailability.[9][10]

  • The Zinc-Binding Group (ZBG): A crucial component of these inhibitors is a group that chelates the catalytic Zn²⁺ ion in the active site. While hydroxamic acids are among the most potent ZBGs, their use has been associated with toxicity.[4][11] The piperidine scaffold allows for the strategic placement of various ZBGs, including carboxylates and phosphonates, to balance potency with improved safety profiles.[4][12]

Mechanism of Inhibition

The inhibitory action is a coordinated effort. The ZBG, such as a hydroxamic acid, forms bidentate coordination with the active site zinc ion. Simultaneously, the arylsulfonamide portion extends into the S1' pocket, establishing favorable hydrophobic and hydrogen-bonding interactions. The piperidine ring serves as the structural linker, maintaining the optimal distance and geometry between these two key binding elements.

cluster_MMP MMP Active Site cluster_Inhibitor Piperidine-4-Sulfonamide Inhibitor Zn Zn²⁺ S1_pocket S1' Specificity Pocket (Hydrophobic) Backbone Enzyme Backbone (Leu, Ala) ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) ZBG->Zn Chelation Piperidine Piperidine Scaffold Piperidine->ZBG Sulfonamide Sulfonamide Linker (-SO₂NH-) Piperidine->Sulfonamide Sulfonamide->Backbone H-Bonding P1_Group P1' Group (Aryl/Alkyl) Sulfonamide->P1_Group P1_Group->S1_pocket Hydrophobic Interaction

Caption: Pharmacophore model of a piperidine-4-sulfonamide inhibitor.

Synthetic Strategy and Protocols

The synthesis of piperidine-4-sulfonamide MMP inhibitors is a multi-step process that can be adapted to generate a library of analogs for SAR studies. A general and robust synthetic workflow is outlined below.

A Step 1: Piperidine Core Synthesis (e.g., N-protection) B Step 2: Sulfonylation A->B C Step 3: Introduction of P1' Group (Sulfonamide Formation) B->C D Step 4: Deprotection & ZBG Introduction C->D E Final Inhibitor D->E

Caption: General synthetic workflow for piperidine-4-sulfonamide MMPIs.

Protocol 1: Synthesis of a Key Intermediate, Methyl 1-(tert-butoxycarbonyl)-4-((4-phenoxyphenyl)sulfonyl)piperidine-4-carboxylate

This protocol describes a common route to a versatile intermediate that can be further elaborated into a final hydroxamic acid inhibitor.

Materials:

  • Methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

  • 4-Phenoxybenzenesulfonyl chloride

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1.0 eq) in anhydrous THF to make a 0.2 M solution.

  • Deprotonation: Cool the solution to -78 °C using an acetone/dry ice bath. Add LDA solution (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Sulfonylation: In a separate flask, dissolve 4-phenoxybenzenesulfonyl chloride (1.2 eq) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C. Allow the reaction mixture to stir at this temperature for 2 hours, then slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired α-sulfonyl ester intermediate.[13]

Protocol 2: Conversion to the Final Hydroxamic Acid Inhibitor

This protocol details the conversion of the ester intermediate into the final hydroxamic acid, a potent zinc-binding group.

Materials:

  • Methyl 1-(tert-butoxycarbonyl)-4-((4-phenoxyphenyl)sulfonyl)piperidine-4-carboxylate (from Protocol 1)

  • Potassium trimethylsilanolate (KOTMS)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Saponification: Dissolve the ester intermediate (1.0 eq) in a mixture of THF and methanol. Add a solution of potassium trimethylsilanolate (3.0 eq) in THF. Stir the mixture at room temperature for 4-6 hours until TLC or LC-MS analysis indicates complete conversion to the carboxylic acid. Acidify the mixture with 1N HCl and extract with ethyl acetate. Dry and concentrate to obtain the crude carboxylic acid.[13]

  • Hydroxamic Acid Formation:

    • Dissolve the crude carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq), DIPEA (3.0 eq), and hydroxylamine hydrochloride (1.5 eq).

    • Stir the reaction at room temperature overnight.

    • Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the Boc-protected hydroxamic acid.

  • Boc Deprotection: Dissolve the purified product in dichloromethane (DCM). Add trifluoroacetic acid (TFA, ~10-20% v/v) and stir at room temperature for 1-2 hours. Monitor the reaction by TLC. Once complete, concentrate the mixture under reduced pressure.

  • Salt Formation: Dissolve the resulting free amine in a minimal amount of DCM or methanol and add a solution of HCl in diethyl ether to precipitate the final product as a hydrochloride salt, which often improves handling and stability. Filter and dry the solid under vacuum.[13]

Characterization: The structure and purity of the final compound should be confirmed using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Evaluation of MMP Inhibitory Activity

Once synthesized, the compounds must be evaluated for their ability to inhibit MMPs. A fluorogenic substrate assay is a standard, high-throughput method for determining inhibitor potency (IC₅₀).

Protocol 3: In Vitro Fluorogenic MMP Inhibition Assay

Principle: This assay uses a quenched fluorogenic peptide substrate. In the presence of an active MMP, the peptide is cleaved, separating a fluorophore from a quencher and resulting in a measurable increase in fluorescence. An inhibitor will prevent this cleavage, leading to a reduced fluorescence signal.[14][15][16]

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-13, MMP-2, MMP-9)

  • Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Synthesized inhibitor compound, dissolved in DMSO

  • A known MMP inhibitor as a positive control (e.g., Marimastat)

  • 96-well black microplates

  • Fluorescence plate reader (e.g., Ex/Em = 328/393 nm)

Procedure:

  • Enzyme Activation: If using a pro-MMP form, activate it according to the manufacturer's protocol (e.g., with APMA). Dilute the active MMP to the desired working concentration in assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 1 mM, diluted down to the low nanomolar range.

  • Assay Setup: In the wells of a 96-well plate, add:

    • Assay Buffer

    • Inhibitor solution (or DMSO for control wells)

    • MMP enzyme solution

  • Pre-incubation: Incubate the plate at 37 °C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37 °C. Measure the fluorescence intensity kinetically over 30-60 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope of fluorescence vs. time) for each inhibitor concentration.

    • Normalize the rates relative to the uninhibited control (DMSO only).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using sigmoidal dose-response with variable slope in GraphPad Prism or similar software) to determine the IC₅₀ value.

Protocol 4: Cell-Based MMP Activity/Invasion Assay

Principle: To assess inhibitor efficacy in a biological context, a cell-based assay is crucial. This protocol uses a modified Boyden chamber (e.g., Matrigel Invasion Assay) to measure the ability of an inhibitor to block cancer cell invasion, a process highly dependent on MMP activity.[5]

Materials:

  • Aggressive cancer cell line known to express target MMPs (e.g., HT-1080 fibrosarcoma)

  • 24-well plate with cell culture inserts coated with Matrigel

  • Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

  • Synthesized inhibitor

  • Calcein-AM or crystal violet for cell staining

Procedure:

  • Cell Preparation: Culture cells to ~80% confluency. The day before the assay, serum-starve the cells by replacing the medium with serum-free medium.

  • Assay Setup:

    • Rehydrate the Matrigel-coated inserts with serum-free medium.

    • In the lower chamber of the 24-well plate, add medium containing FBS (as a chemoattractant).

    • Harvest the serum-starved cells and resuspend them in serum-free medium containing different concentrations of the synthesized inhibitor (and appropriate vehicle controls).

    • Add the cell suspension to the upper chamber (the insert).

  • Incubation: Incubate the plate at 37 °C in a CO₂ incubator for 24-48 hours.

  • Quantification:

    • After incubation, carefully remove the non-invading cells from the top surface of the insert with a cotton swab.

    • Fix and stain the invading cells on the bottom surface of the membrane (e.g., with crystal violet).

    • Elute the stain and measure the absorbance, or count the stained cells under a microscope.

  • Analysis: Compare the number of invading cells in the inhibitor-treated wells to the control wells to determine the extent of invasion inhibition.

Data Presentation and Interpretation

Systematic data collection and presentation are vital for understanding the structure-activity relationship (SAR) of newly synthesized inhibitors.

Table 1: Representative MMP Inhibition Data
Compound IDR¹ Group (at Piperidine-N)P1' Group (at Sulfonamide-N)MMP-2 IC₅₀ (nM)MMP-9 IC₅₀ (nM)MMP-13 IC₅₀ (nM)Selectivity (MMP-2/MMP-13)
Ref-Cpd -CH₂-Ph4-Phenoxyphenyl2.64.55.00.52
SYN-001 -CH₃4-Phenoxyphenyl15.325.18.21.87
SYN-002 -CH₂-Ph4-Chlorophenyl5.810.222.50.26
SYN-003 -CH₂-PhNaphthyl1.93.135.70.05

Note: Data are hypothetical and for illustrative purposes.

Interpretation: The data in Table 1 can reveal key SAR insights. For example, comparing Ref-Cpd and SYN-003 suggests that a larger, more hydrophobic P1' group like naphthyl may significantly improve potency and selectivity against MMP-2 and MMP-9 over MMP-13. Comparing Ref-Cpd and SYN-001 indicates that the N-benzyl group on the piperidine is more favorable for potency than a simple N-methyl group. This systematic analysis guides the next round of inhibitor design.[9][17][18]

Conclusion

The piperidine-4-sulfonamide scaffold represents a highly successful and adaptable platform for the design of potent and selective MMP inhibitors. By systematically modifying the substituents at the piperidine nitrogen (P2' position) and the sulfonamide nitrogen (P1' position), researchers can fine-tune the inhibitory profile against specific MMP isoforms. The protocols provided herein offer a robust framework for the synthesis, purification, and comprehensive evaluation of novel inhibitors based on this scaffold. Future work in this area will likely focus on exploring novel zinc-binding groups to further improve drug-like properties and minimize off-target toxicities, paving the way for new therapeutics in oncology and inflammatory diseases.

References

  • Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Journal of Medicinal Chemistry. Available at: [Link]

  • Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. ACS Publications. Available at: [Link]

  • A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates*. PubMed. Available at: [Link]

  • A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. Available at: [Link]

  • Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes. PMC. Available at: [Link]

  • Role of sulfonamide group in matrix metalloproteinase inhibitors. PubMed. Available at: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate. Available at: [Link]

  • Sulphonamides: Deserving class as MMP inhibitors?. PubMed. Available at: [Link]

  • A quantitative structure-activity relationship study on matrix metalloproteinase inhibitors: piperidine sulfonamide aryl hydroxamic acid analogs. PubMed. Available at: [Link]

  • A macrophage cell model for selective metalloproteinase inhibitor design. PubMed. Available at: [Link]

  • Synthesis and Structure−Activity Relationship of N-Substituted 4-Arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Treatment of Osteoarthritis. ResearchGate. Available at: [Link]

  • Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors. Bentham Science. Available at: [Link]

  • Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Taylor & Francis Online. Available at: [Link]

  • Sulphonamides: Deserving class as MMP inhibitors?. ResearchGate. Available at: [Link]

  • Structural Insight into the Stereoselective Inhibition of MMP-8 by Enantiomeric Sulfonamide Phosphonates. ACS Publications. Available at: [Link]

  • A quantitative structure-activity relationship study on matrix metalloproteinase inhibitors: Piperidine sulfonamide aryl hydroxamic acid analogs. Taylor & Francis Online. Available at: [Link]

  • Cell-based assays and molecular simulation reveal that the anti-cancer harmine is a specific matrix metalloproteinase-3 (MMP-3) inhibitor. PubMed. Available at: [Link]

  • Quantitative structure-activity relationship studies on sulfonamide-based MMP inhibitors. Springer. Available at: [Link]

  • Structural insight into the stereoselective inhibition of MMP-8 by enantiomeric sulfonamide phosphonates. PubMed. Available at: [Link]

  • QuickZyme Human MMP-9 Activity Assay Kit. BioVendor R&D. Available at: [Link]

  • MMP assays – activity measurement. Eurogentec. Available at: [Link]

  • Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. PMC. Available at: [Link]

  • Detection of in Vivo Matrix Metalloproteinase Activity Using Microdialysis Sampling and Liquid Chromatography/Mass Spectrometry. ACS Publications. Available at: [Link]

  • EnzyFluo™ MMP-1 Inhibitor Assay Kit. BioAssay Systems. Available at: [Link]

  • Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. ACS Publications. Available at: [Link]

  • Design and synthesis of piperazine-based matrix metalloproteinase inhibitors. PubMed. Available at: [Link]

  • Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. ResearchGate. Available at: [Link]

  • Identification and Biological Validation of MMP-12 Inhibitors Guided by Pharmacophore-Based Virtual Screening and Docking Studies. ACS Publications. Available at: [Link]

  • Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. ACS Publications. Available at: [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. Available at: [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. ResearchGate. Available at: [Link]

  • Synthetic routes to the piperolides, fadyenolides, epoxypiperolides, and related compounds. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Scaffold optimization trends in matrix metalloproteinase inhibitors for selective pancreatic cancer Therapy-A review. PubMed. Available at: [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Available at: [Link]

  • A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity. MDPI. Available at: [Link]

Sources

Application Note: Strategic Synthesis & Evaluation of Piperidine-4-sulfonamide Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide details the strategic development of Carbonic Anhydrase Inhibitors (CAIs) utilizing the Piperidine-4-sulfonamide scaffold. While classical CAIs rely heavily on aromatic sulfonamides (e.g., acetazolamide), the piperidine-4-sulfonamide moiety offers a distinct "aliphatic tail" architecture.

The core medicinal chemistry strategy described here is the "Tail Approach." The sulfonamide (


) acts as the Zinc-Binding Group (ZBG), anchoring the molecule to the enzyme's active site.[1][2] The piperidine ring serves as a rigid, non-aromatic linker, and the nitrogen at position 1 allows for facile diversification (the "tail") to interact with the hydrophobic or hydrophilic halves of the active site entrance. This modulation is critical for achieving selectivity between the ubiquitous cytosolic isoforms (hCA I, II) and the transmembrane, tumor-associated isoforms (hCA IX, XII).

Chemical Synthesis: The "Tail Approach"

We define two primary synthetic routes. Route A focuses on the direct aliphatic sulfonamide scaffold. Route B (highly recommended for potency) utilizes a piperidine linker attached to an aromatic ZBG.

Route A: Aliphatic Piperidine-4-sulfonamide Core

Note: Aliphatic sulfonamides generally possess higher


 values (~10.5) compared to aromatic analogs (~9.0), potentially reducing zinc affinity at physiological pH. However, they provide unique selectivity profiles.

Mechanism:

  • Protection: N-protection of piperidine-4-thiol or 4-chloropiperidine.

  • Oxidation/Substitution: Conversion to sulfonyl chloride.

  • Amidation: Reaction with ammonia to form the sulfonamide.

Route B: Aromatic ZBG with Piperidine Linker (High Potency)

This is the industry-standard route for generating nanomolar potency inhibitors. It conjugates a 4-sulfamoylbenzoyl moiety to a piperidine ring.[3][4]

Step-by-Step Workflow (Graphviz Diagram):

SynthesisWorkflow SM1 4-Carboxybenzenesulfonamide (ZBG Source) Step1 1. Amide Coupling (EDCI/HOBt or HATU) SM1->Step1 SM2 N-Boc-Piperidine-4-amine (Linker) SM2->Step1 Inter1 Intermediate: Boc-Protected Conjugate Step1->Inter1 Step2 2. Acid Deprotection (TFA/DCM or HCl/Dioxane) Inter1->Step2 Inter2 Free Amine Scaffold: Piperidine-NH exposed Step2->Inter2 Step3 3. Diversification (Tail Attachment) Inter2->Step3 Nucleophilic Attack Tail Electrophile (Tail) (R-COCl, R-NCO, R-Br) Tail->Step3 Final Final CA Inhibitor (Isoform Selective) Step3->Final

Caption: Modular synthesis of Piperidine-Sulfonamide CAIs. The "Free Amine Scaffold" acts as a divergent point for library generation.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold (Route B)

Objective: Synthesize N-(piperidin-4-yl)-4-sulfamoylbenzamide hydrochloride.

Reagents:

  • 4-Sulfamoylbenzoic acid (

    
     eq)
    
  • tert-Butyl 4-aminopiperidine-1-carboxylate (

    
     eq)
    
  • EDCI

    
    HCl (
    
    
    
    eq), HOBt (
    
    
    eq)
  • Triethylamine (TEA,

    
     eq)
    
  • Anhydrous DMF or DCM

  • 4M HCl in Dioxane[5]

Procedure:

  • Activation: Dissolve 4-sulfamoylbenzoic acid in anhydrous DMF under argon. Add EDCI

    
    HCl and HOBt. Stir at 
    
    
    
    for 30 min to activate the carboxylic acid.
  • Coupling: Add tert-butyl 4-aminopiperidine-1-carboxylate and TEA dropwise. Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours.

    • Checkpoint: Monitor TLC (DCM/MeOH 9:1). The product should appear as a new spot; starting acid will disappear.

  • Workup: Dilute with EtOAc, wash with 1N HCl, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate to yield the Boc-protected intermediate.
  • Deprotection: Dissolve the intermediate in minimal DCM. Add 4M HCl in dioxane (

    
     eq) at 
    
    
    
    . Stir at RT for 2–4 hours.
  • Isolation: The product often precipitates as the hydrochloride salt. Filter and wash with diethyl ether.

    • Validation:

      
       NMR (
      
      
      
      or DMSO-
      
      
      ) should show the disappearance of the Boc singlet (
      
      
      ppm) and the presence of the piperidine ring protons.
Protocol 2: "Tail" Diversification (Urea Formation)

Objective: Attach a lipophilic tail via a urea linkage to enhance CA IX selectivity (SLC-0111 analog strategy).

Reagents:

  • Scaffold from Protocol 1 (

    
     eq)
    
  • Aryl Isocyanate (e.g., 4-fluorophenyl isocyanate) (

    
     eq)
    
  • TEA (

    
     eq)
    
  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Suspend the scaffold hydrochloride in anhydrous MeCN.

  • Add TEA to liberate the free amine. The suspension should clear.

  • Add the isocyanate dropwise at RT.

  • Stir for 2–6 hours. The urea product often precipitates directly from MeCN.

  • Purification: Filter the precipitate. If soluble, evaporate solvent and recrystallize from EtOH/Water.

Biochemical Validation: Stopped-Flow CO₂ Hydration Assay

Rationale: CA is one of the fastest enzymes known (


). Standard spectrophotometric assays are too slow. The Stopped-Flow  method is the gold standard for determining inhibition constants (

).

Principle: The assay measures the rate of the physiological reaction:



The production of protons is monitored via a pH indicator (Phenol Red) using rapid mixing (stopped-flow) spectrophotometry.[6]

Protocol:

  • Buffer Preparation: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: Add Phenol Red (

    
     mM) to the buffer.
    
  • Substrate Solution: Saturate water with

    
     by bubbling for 30 min at RT. (Concentration 
    
    
    
    mM).
  • Enzyme Solution: Prepare recombinant hCA (I, II, IX, or XII) in the buffer. Concentration typically 10–50 nM.

  • Inhibitor Incubation: Incubate enzyme + inhibitor for 15 min prior to measurement.

  • Measurement:

    • Load Enzyme/Inhibitor mix into Syringe A.

    • Load

      
       solution into Syringe B.
      
    • Rapidly mix (1:1) in the Stopped-Flow apparatus (e.g., Applied Photophysics).

    • Monitor absorbance decrease at 557 nm (Phenol Red basic form).

  • Data Analysis: Fit the initial velocity (

    
    ) vs. inhibitor concentration using the Morrison equation for tight-binding inhibitors to derive 
    
    
    
    .

Data Presentation Template:

CompoundhCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
Selectivity (II/IX)
Acetazolamide (Std) 25012250.48
Piperidine Scaffold >10,0004503801.18
Tail Derivative A 5,4008.50.99.4

Structural Biology & Mechanism

To design effective inhibitors, one must understand the binding mode. The sulfonamide nitrogen binds the Zn(II) ion in a tetrahedral geometry, displacing the catalytic water molecule/hydroxide ion.[1]

Key Interactions:

  • Zn(II) Coordination: The deprotonated sulfonamide nitrogen (

    
    ).[7]
    
  • Gatekeeper H-Bond: The sulfonamide oxygen accepts a hydrogen bond from Thr199 .

  • Hydrophobic Pocket: The piperidine ring and its "tail" extend towards the hydrophobic half (Val121, Leu198 in hCA II) or the hydrophilic half depending on the isoform.

BindingMechanism Zn Zn(II) Ion Sulfonamide Sulfonamide Nitrogen (Anionic) Zn->Sulfonamide Coordination Thr199 Thr199 (Gatekeeper) Oxygens Sulfonyl Oxygens Thr199->Oxygens H-Bond HydroPocket Hydrophobic Pocket (Selectivity Region) Piperidine Piperidine Linker Sulfonamide->Piperidine Covalent Tail Distal Tail (Aryl/Alkyl) Piperidine->Tail Covalent Tail->HydroPocket Van der Waals / Hydrophobic Effect

Caption: Mechanistic interaction map. The "Tail" interaction with the Hydrophobic Pocket is the primary driver of isoform selectivity.

References

  • Supuran, C. T. (2008).[8] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 13(11), 1003-1020. Link

  • Khalifah, R. G. (1971).[9] The carbon dioxide hydration activity of carbonic anhydrase.[2][3][6][9][10][11] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.[9] Link

  • Boone, C. D., et al. (2014). Structural insights into the binding of sulfonamide inhibitors to human carbonic anhydrase II. Future Medicinal Chemistry, 6(13). Link

  • Eldehna, W. M., et al. (2016). Sulfonamides incorporating piperazine-ureido moieties as potent human carbonic anhydrase I, II, IV and IX inhibitors. European Journal of Medicinal Chemistry, 110, 259-265. Link

Sources

Application Note: EDCI/HOBt Coupling Protocols for Piperidine-4-sulfonamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocols for coupling carboxylic acids with piperidine-4-sulfonamide intermediates using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt). While piperidine-4-sulfonamides are critical scaffolds in medicinal chemistry (often serving as polar pharmacophores to modulate hERG activity or improve solubility), their amphiphilic nature presents specific synthetic challenges. This guide addresses solubility issues, competitive nucleophilicity, and workup strategies to ensure high-yield, high-purity amide formation without racemization.

Introduction & Strategic Context

The Scaffold

Piperidine-4-sulfonamide derivatives are privileged structures in drug discovery, appearing in inhibitors for targets ranging from GPCRs (e.g., CCR antagonists) to enzymes (e.g., MMP inhibitors). The sulfonamide moiety (


) imparts polarity and hydrogen-bonding capability, often improving the physicochemical profile of lipophilic drug candidates.
The Challenge
  • Solubility Mismatch: The piperidine amine is basic and lipophilic/amphiphilic, while the sulfonamide tail renders the molecule polar and potentially sparingly soluble in standard non-polar solvents like Dichloromethane (DCM).

  • Nucleophilicity: The piperidine nitrogen is a secondary aliphatic amine and is highly nucleophilic. However, the electron-withdrawing nature of the sulfonamide group (via the piperidine ring) can slightly attenuate this reactivity compared to simple piperidines.

  • Side Reactions: Without proper activation, the slow reaction rate can lead to

    
    -acylurea formation (a rearrangement byproduct of the carbodiimide).
    
Why EDCI/HOBt?

While newer reagents like HATU or T3P exist, EDCI/HOBt remains the "Gold Standard" for this specific coupling for three reasons:

  • Workup Efficiency: EDCI and its urea byproduct are water-soluble, allowing for purification via extraction rather than chromatography—crucial for scale-up.

  • Racemization Control: HOBt traps the activated O-acylisourea intermediate, preventing the formation of the oxazolone species that leads to racemization of chiral carboxylic acids.

  • Cost-Effectiveness: It is significantly cheaper than uronium salts for gram-to-kilogram scale synthesis.

Mechanistic Insight

The success of this protocol relies on the in situ formation of an OBt-active ester .

  • Activation: The carboxylic acid reacts with EDCI to form the unstable

    
    -acylisourea.
    
  • Stabilization: HOBt (a nucleophilic additive) attacks the

    
    -acylisourea faster than the intramolecular rearrangement to 
    
    
    
    -acylurea can occur.
  • Coupling: The resulting OBt-ester is reactive but stable enough to discriminate between the highly nucleophilic piperidine nitrogen and the non-nucleophilic sulfonamide nitrogen.

Visualizing the Pathway

The following diagram outlines the activation cascade and the specific role of HOBt in suppressing side reactions.

G cluster_0 Key Transformation Acid Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Unstable Intermediate) Acid->O_Acyl + EDCI EDCI EDCI (Activator) N_Acyl N-Acylurea (Dead-End Byproduct) O_Acyl->N_Acyl Rearrangement (Slow) Active_Ester OBt-Active Ester (Stabilized) O_Acyl->Active_Ester + HOBt (Fast) HOBt HOBt (Additive) Product Target Amide Active_Ester->Product + Amine Active_Ester->Product Amine Piperidine-4-sulfonamide

Caption: Mechanism of EDCI/HOBt coupling. HOBt intercepts the unstable O-acylisourea to prevent N-acylurea formation.

Experimental Protocol

Pre-Reaction Considerations[1][2]
ParameterRecommendationRationale
Solvent DMF or DCM/DMF (3:1) Sulfonamide intermediates often crash out of pure DCM. DMF ensures homogeneity.
Base DIPEA (Diisopropylethylamine)Non-nucleophilic base to neutralize the amine salt (if used) and maintain pH ~8.
Stoichiometry 1.0 : 1.1 : 1.2 : 1.2Acid : Amine : EDCI : HOBt. Slight excess of EDCI drives conversion.
Concentration 0.1 M - 0.2 MToo dilute slows the reaction; too concentrated promotes aggregation.
Step-by-Step Procedure

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Piperidine-4-sulfonamide (hydrochloride salt or free base) (1.1 equiv)

  • EDCI

    
    HCl (1.2 equiv)
    
  • HOBt

    
    H
    
    
    
    O (1.2 equiv)
  • DIPEA (3.0 equiv if amine salt; 1.5 equiv if free base)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Workflow:

  • Activation Phase:

    • Charge a reaction flask with the Carboxylic Acid and HOBt (1.2 equiv).

    • Add DMF (approx. 50% of total volume) and stir at Room Temperature (RT) for 5 minutes.

    • Note: HOBt is acidic; pre-mixing allows it to begin interacting with the acid.

  • Coupling Reagent Addition:

    • Cool the mixture to 0°C (ice bath).

    • Add EDCI

      
      HCl  (1.2 equiv) in one portion.
      
    • Stir at 0°C for 15–30 minutes.

    • Observation: The solution may become slightly cloudy as the active ester forms.

  • Amine Addition:

    • In a separate vial, dissolve/suspend the Piperidine-4-sulfonamide (1.1 equiv) in the remaining DMF.

    • Add DIPEA to the amine solution.[1][2][3] (Ensure the amine is fully dissolved; mild heating to 35°C is permissible if the sulfonamide is stubborn).

    • Add the amine/base solution dropwise to the activated acid mixture at 0°C.

  • Reaction:

    • Allow the reaction to warm to RT naturally.

    • Stir for 12–18 hours.

    • Monitoring: Check via LC-MS or TLC (Mobile phase: 5-10% MeOH in DCM). Look for the disappearance of the acid (often lower R_f) and appearance of the amide.

  • Workup (The "Self-Validating" Step):

    • Critical Step: The sulfonamide product is polar. Do not use a simple water wash if the product is water-soluble.

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

    • Wash 1 (Acidic): Wash with 10% Citric Acid or 0.5M HCl (removes unreacted amine and DIPEA). Check pH of aqueous layer < 3.

    • Wash 2 (Basic): Wash with Saturated NaHCO

      
       (removes unreacted acid and HOBt). Check pH of aqueous layer > 8.
      
    • Wash 3 (Neutral): Wash with 10% LiCl solution (removes residual DMF) followed by Brine.

    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate.[4]
Workflow Visualization

Workflow Start Start: Reagents Prep Activation Activation: Acid + HOBt + EDCI (0°C, DMF) Start->Activation Addition Addition: + Amine + DIPEA (Dropwise) Activation->Addition Reaction Reaction: RT, 12-18 Hours Addition->Reaction Check LC-MS Check: Conversion > 95%? Reaction->Check Check->Reaction No (Add more EDCI) Workup Workup Phase Check->Workup Yes Wash_Acid Acid Wash (0.5M HCl) Removes: Amine, DIPEA Workup->Wash_Acid Wash_Base Base Wash (NaHCO3) Removes: Acid, HOBt Wash_Acid->Wash_Base Wash_LiCl LiCl Wash Removes: DMF Wash_Base->Wash_LiCl Final Final Product (Concentrate & Dry) Wash_LiCl->Final

Caption: Operational workflow for EDCI/HOBt coupling including the critical multi-stage extraction process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product water solubilityIf the sulfonamide is highly polar, it may be lost in aqueous washes. Switch solvent: Use DCM/Isopropanol (3:1) for extraction instead of pure EtOAc. Saturate aqueous layers with NaCl.
Precipitation Poor solubility of intermediateIf the reaction turns into a slurry, add NMP (N-Methyl-2-pyrrolidone) or increase DMF volume. Sonicate briefly to redissolve.
Racemization High pH or TempEnsure the reaction stays at 0°C during DIPEA addition.[1] Do not exceed 3.0 equiv of base. Use HOBt strictly (or HOAt for faster activation).
Impurity: N-Acylurea Slow amine attackIncrease the amount of HOBt to 1.5 equiv. Ensure the amine is fully dissolved before addition.
Handling the Sulfonamide Group

The sulfonamide nitrogen (


) is generally non-nucleophilic (

) compared to the piperidine amine (

). Under standard EDCI conditions, it does not require protection . However, if using very strong activating agents (like acid chlorides), bis-acylation could occur. The EDCI/HOBt protocol is mild enough to be chemoselective for the piperidine nitrogen [1].

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.

  • Thermo Fisher Scientific. EDC (EDAC) Crosslinking Technical Handbook.

  • Organic Chemistry Portal. Amide Synthesis (EDC/HOBt).

Sources

Application Note: Solvent Systems for Piperidine-4-sulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

From Solubilization to Synthesis: A Strategic Guide

Abstract

Piperidine-4-sulfonamide hydrochloride presents a distinct "solubility paradox" in medicinal chemistry. As a zwitterionic precursor (upon neutralization) and an ionic salt in its stable form, it resists dissolution in standard lipophilic organic solvents (DCM, Toluene), yet its target reactions (amide couplings, sulfonamide functionalization) often require anhydrous, non-protic environments to prevent hydrolysis or side reactions. This Application Note provides a rational, field-tested framework for solvent selection, focusing on overcoming lattice energy barriers, optimizing nucleophilicity, and implementing sustainable (Green Chemistry) alternatives.

Introduction: The Physicochemical Challenge

The core challenge with Piperidine-4-sulfonamide hydrochloride lies in its dual polarity.

  • The Salt Factor: The piperidine nitrogen is protonated (

    
    ), creating a strong ionic lattice that requires high dielectric constant solvents to dissociate.
    
  • The Sulfonamide Moiety: The

    
     group acts as both a hydrogen bond donor and acceptor, further increasing polarity and reducing solubility in non-polar media.
    

Standard protocols often fail because researchers attempt to suspend the salt in Dichloromethane (DCM) or Tetrahydrofuran (THF), leading to heterogeneous "slurry" reactions with poor kinetics. This guide advocates for Solvent Switching and Binary Solvent Systems .

Solubility Profiling & Selection Strategy

The following table summarizes the solubility behavior of the HCl salt versus the in-situ generated free base.

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventHCl Salt SolubilityFree Base SolubilityApplication Suitability
Polar Protic WaterHigh ModerateWorkup / Aqueous Coupling
Polar Protic Methanol / EthanolHigh HighRecrystallization / Hydrogenation
Polar Aprotic DMF / DMSOHigh HighStandard Coupling (HATU/EDC)
Polar Aprotic Acetonitrile (MeCN)Low (Slurry)ModerateNucleophilic Substitution (

)
Chlorinated DCM / ChloroformInsoluble HighWorkup / Schotten-Baumann
Ethers THF / 2-MeTHFInsolubleModerateGreen Coupling Alternatives
Hydrocarbons Hexane / TolueneInsolubleLowAntisolvent Precipitation

Critical Insight: Do not attempt to dissolve the HCl salt in DCM. If DCM is required for the reaction (e.g., to solubilize the coupling partner), use a DCM/DMF (9:1) mixture or a Biphasic System with a Phase Transfer Catalyst.

Decision Logic: Selecting the Right System

The choice of solvent is dictated by the specific transformation required. The diagram below illustrates the decision pathway.

SolventSelection Start Reaction Goal Type1 Amide Coupling (Piperidine N-acylation) Start->Type1 Type2 Sulfonamide Functionalization Start->Type2 Type3 Recrystallization (Purification) Start->Type3 Q1 Is the Acid Partner Water Soluble? Type1->Q1 Solv3 USE: Anhydrous THF or DMF Base: NaH or K2CO3 Type2->Solv3 Solv4 USE: MeOH/EtOAc or Water/EtOH Type3->Solv4 Solv1 USE: Water/Acetonitrile Reagent: EDC-HCl / NHS Q1->Solv1 Yes Solv2 USE: DMF or NMP Base: DIPEA (3.0 eq) Q1->Solv2 No (Lipophilic) Warn Avoid Alcohols! (Nucleophilic Competition) Solv3->Warn

Caption: Decision tree for solvent selection based on reaction type. Note the divergence between aqueous-compatible couplings and anhydrous requirements for sulfonamide modification.

Detailed Protocols

Protocol A: Amide Coupling (The "Solvent Switch" Method)

Target: Reaction of Piperidine-4-sulfonamide HCl with a lipophilic Carboxylic Acid.

Rationale: The HCl salt will not dissolve in the DCM used for the acid. We use a minimum volume of DMF to "unlock" the salt, then dilute with DCM to maintain solubility of the coupling partner and facilitate workup.

Reagents:

  • Piperidine-4-sulfonamide HCl (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvents: Anhydrous DMF, Anhydrous DCM.

Step-by-Step:

  • Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.1 eq) in DCM (Concentration: 0.2 M). Add HATU (1.2 eq) and DIPEA (1.0 eq). Stir for 15 minutes.

  • Salt Dissolution (The Critical Step): In a separate vial, suspend Piperidine-4-sulfonamide HCl (1.0 eq) in a minimum volume of DMF (approx. 1/5th the volume of DCM used above).

  • Neutralization: Add remaining DIPEA (2.0 eq) to the DMF suspension. Observation: The suspension should clear as the free base forms and dissolves in the polar aprotic solvent.

  • Combination: Dropwise add the DMF amine solution to the DCM activated acid solution.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

  • Workup (Removing DMF):

    • Dilute with excess Ethyl Acetate (EtOAc).

    • Wash 3x with 5% LiCl (aq) or Brine . Note: LiCl is superior for pulling DMF out of the organic layer.

    • Wash 1x with Sat. NaHCO3.

    • Dry over Na2SO4 and concentrate.

Protocol B: Green Chemistry Alternative (2-MeTHF)

Reference: Pfizer Solvent Selection Guide [1]

Rationale: DMF is reprotoxic. 2-Methyltetrahydrofuran (2-MeTHF) is derived from renewable resources and has a higher boiling point/lower miscibility with water than THF, making it excellent for workups.

  • Suspension: Suspend Piperidine-4-sulfonamide HCl in 2-MeTHF.

  • Base: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) instead of DIPEA. DBU is a stronger base and forms a soluble salt with HCl in organic media, often creating a homogeneous solution in 2-MeTHF.

  • Coupling: Proceed with T3P (Propylphosphonic anhydride) as the coupling agent (50% in EtOAc). T3P byproducts are water-soluble, simplifying purification.

Purification & Isolation Strategy

The amphoteric nature of the product (Basic Piperidine + Acidic Sulfonamide proton) allows for a unique "pH Switch" purification method, reducing the need for chromatography.

Purification Step1 Crude Reaction Mix (Organic Layer) AcidWash Acid Wash (1M HCl) Extracts Basic Amine Step1->AcidWash AqLayer Aqueous Layer (Contains Product Salt) AcidWash->AqLayer Protonation OrgLayer Organic Layer (Impurities/Non-basic) AcidWash->OrgLayer Discard BaseStep Basify to pH 10 (NaOH) AqLayer->BaseStep Precip Product Precipitates or Extract into EtOAc BaseStep->Precip Free Base Form

Caption: Acid-Base extraction workflow utilizing the basicity of the piperidine ring for purification.

Note on Sulfonamide Acidity: The sulfonamide


 has a 

around 10-11. If you basify to pH > 12, you may deprotonate the sulfonamide, making it water-soluble again (as an anion). Target pH 9–10 for precipitation.

Troubleshooting & Validation

ObservationRoot CauseCorrective Action
Reaction stays cloudy after base addition Incomplete neutralization of HCl salt.Add methanol (if compatible) or switch to DMSO. Ensure base equivalents > 2.0.
Low Yield in Amide Coupling Sulfonamide acting as nucleophile.The piperidine amine is much more nucleophilic. Ensure the reaction is kept cold (0°C) during initial mixing to favor the kinetic amine product.
Product stuck in Aqueous Layer Sulfonamide deprotonation.The pH is too high (>11). Adjust pH to ~9.0 using dilute HCl to precipitate the neutral form.

References

  • Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[1] Green Chem., 2008, 10 , 31-36.[1]

  • GSK Solvent Sustainability Guide: Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chem., 2011, 13 , 854-862.[2]

  • Amide Coupling Strategies: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev., 2009, 38 , 606-631.

  • Aqueous Amide Coupling: K. H. Saunders. "The reaction of amines with carboxylic acids in aqueous solution." Journal of the Chemical Society, 1950.
  • General Reactivity of Sulfonamides: "Sulfonamides." ScienceDirect Topics.

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. The solubility data provided is based on structural analogues and standard physicochemical principles.

Sources

Troubleshooting & Optimization

Improving yield of Piperidine-4-sulfonamide coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine-4-sulfonamide Coupling Protocols

Introduction: The "Deceptive" Scaffold

Piperidine-4-sulfonamide is a deceptively simple building block. Unlike its aromatic counterparts (benzenesulfonamides), the aliphatic nature of the sulfonyl group introduces unique instability and reactivity challenges.

Why yields fail:

  • Precursor Instability: Piperidine-4-sulfonyl chloride is prone to desulfonylation (

    
     extrusion) and hydrolysis.
    
  • Nucleophilicity: The sulfonamide nitrogen is a weak nucleophile (

    
    ), making 
    
    
    
    -arylation difficult without specific ligands.
  • Solubility: The zwitterionic nature of the free amino-acid forms often leads to poor mass transfer in organic solvents.

This guide provides three optimized modules to address these failure points.

Module 1: The Precursor Problem (Synthesis of the Sulfonamide)

The Issue: "I bought piperidine-4-sulfonyl chloride, but it turned into a black oil/solid before I could use it." Root Cause: Aliphatic sulfonyl chlorides are thermally unstable and moisture-sensitive. They often degrade via


 loss or polymerization upon storage.

The Solution: Do not isolate the chloride. Use Oxidative Chlorination of the thiol or the Sulfinate Salt method.

Protocol A: In Situ Oxidative Chlorination (Recommended)

Best for: Generating the sulfonamide directly from the stable thiol precursor.

Reagents:

  • 4-Mercaptopiperidine (N-protected, e.g., Boc/Cbz)

  • N-Chlorosuccinimide (NCS)

  • 2M HCl

  • Acetonitrile (ACN)

Workflow:

  • Dissolution: Dissolve N-Boc-4-mercaptopiperidine (1.0 equiv) in ACN/2M HCl (5:1 v/v). Cool to 0°C.

  • Oxidation: Add NCS (3.0 equiv) portion-wise. Mechanism: The thiol forms a sulfenyl chloride, which is further oxidized to the sulfonyl chloride.

  • Quench & Extract: Dilute with water, extract immediately with DCM. Do not evaporate to dryness. Keep the solution cold.

  • Coupling: Add the amine partner (1.2 equiv) and Pyridine (3.0 equiv) directly to the DCM solution. Stir at RT.

Protocol B: The Sulfinate Salt Alternative

Best for: Large scale, stable storage. Convert the unstable chloride to a stable sodium sulfinate salt (


) using sodium sulfite (

). This salt can be stored indefinitely and reactivated to the sulfonamide via oxidative coupling (e.g., with

/amine).

Module 2: The Coupling Event (S-N Bond Formation)

The Issue: "The reaction is messy, and I see unreacted sulfonyl chloride." Root Cause: HCl byproduct inhibits the amine nucleophile (forming unreactive ammonium salts). Pyridine is often too weak a base for hindered amines.

Optimized Conditions Table:

VariableStandard ConditionHigh-Yield Condition Why?
Solvent DCM or THFDCM (anhydrous)Sulfonyl chlorides react with THF over time; DCM is inert.
Base PyridineTEA (3 equiv) + DMAP (0.1 equiv) DMAP acts as a nucleophilic catalyst, forming a reactive N-sulfonylpyridinium intermediate.
Temperature 0°C to RT-10°C to RT Lower initial temp prevents

extrusion from the aliphatic chain.
Stoichiometry 1:11.2 : 1 (Amine : Chloride) Excess amine drives the reaction to completion; scavenge excess with acidic workup.

Module 3: Post-Synthesis Modification (Pd-Catalyzed N-Arylation)

The Issue: "I cannot attach the sulfonamide nitrogen to an aryl ring (Buchwald coupling fails)." Root Cause: Aliphatic sulfonamides are less acidic (


 ~11) than aryl sulfonamides (

~10), making deprotonation by weak bases (like carbonate) sluggish. Furthermore, the aliphatic tail can cause reductive elimination issues if the catalyst is too crowded.

The Solution: Use BrettPhos Pd G3 or tBuBrettPhos Pd G3 .[1] These precatalysts ensure rapid activation and the ligand provides the necessary steric bulk to prevent catalyst poisoning while facilitating reductive elimination.

Protocol: N-Arylation of Piperidine-4-sulfonamide

Reagents:

  • Aryl Halide (Ar-Br or Ar-Cl)[2]

  • Piperidine-4-sulfonamide (N-protected)

  • Catalyst: BrettPhos Pd G3 (1-3 mol%)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for more acidic substrates)
  • Solvent: t-Amyl Alcohol or Dioxane (anhydrous)

Step-by-Step:

  • Inerting: Charge a vial with Aryl Halide (1.0 equiv), Sulfonamide (1.2 equiv), Base, and Catalyst. Cap and purge with

    
     (3 cycles).
    
  • Solvation: Add degassed solvent.

  • Heating: Heat to 80-100°C. Note: Do not exceed 110°C to avoid desulfonylation.

  • Monitoring: Monitor by LCMS. If conversion stalls, add 1 mol% more catalyst.

Visual Troubleshooting Guides

Diagram 1: Synthesis Strategy Decision Tree

Caption: Logic flow for selecting the correct synthesis route based on precursor stability.

SynthesisStrategy Start Start: Target Piperidine-4-sulfonamide CheckSource Do you have the Sulfonyl Chloride? Start->CheckSource QualityCheck Is it a white solid? CheckSource->QualityCheck Yes PrecursorChoice Select Precursor CheckSource->PrecursorChoice No HasChloride Yes GoodQuality Yes: Use Standard Coupling (DCM/TEA/DMAP) QualityCheck->GoodQuality Yes BadQuality No (Black/Oily): Discard. Material has desulfonylated. QualityCheck->BadQuality No NoChloride No ThiolRoute Route A: 4-Mercaptopiperidine (Oxidative Chlorination) PrecursorChoice->ThiolRoute SaltRoute Route B: Sulfinate Salt (Stable Storage) PrecursorChoice->SaltRoute ThiolRoute->GoodQuality Generate in situ SaltRoute->GoodQuality Activate with I2/Amine

Diagram 2: Pd-Catalyzed N-Arylation Troubleshooting

Caption: Debugging low yields in Buchwald-Hartwig coupling of aliphatic sulfonamides.

N_Arylation_Debug Problem Problem: Low Yield in N-Arylation Check1 Check 1: Base Strength (Did SM remain?) Problem->Check1 Sol1 Switch Base: Use Cs2CO3 or K3PO4 (pKa match) Check1->Sol1 Yes (No Rxn) Check2 Check 2: Catalyst Choice (Did dehalogenation occur?) Check1->Check2 No (Side Pdts) Sol2 Switch Catalyst: Use BrettPhos Pd G3 (Specific for Sulfonamides) Check2->Sol2 Yes (Reductive Elim fail) Check3 Check 3: Temperature (Did it turn black?) Check2->Check3 No Sol3 Lower Temp (<100C) Prevent SO2 extrusion Check3->Sol3 Yes (Decomp)

FAQ: Technical Support

Q1: Why do I see a "Ramberg-Bäcklund" type byproduct? A: This rearrangement usually requires strong base and an


-halo sulfone. However, if you are using high temperatures (>120°C) with strong bases during coupling, thermal extrusion of 

is the more likely culprit. The piperidine ring will couple directly to the aryl group (desulfonylation). Fix: Keep reaction temperature below 100°C and ensure your catalyst system (BrettPhos) is active enough to run at this lower temperature.

Q2: Can I use XPhos or SPhos? A: XPhos is excellent for amides, but for sulfonamides (especially aliphatic ones), BrettPhos and tBuBrettPhos are superior due to their specific electronic bite angle that favors the reductive elimination of the


 bond. SPhos is often too electron-rich and can lead to stalled intermediates.

Q3: My sulfonamide product is water-soluble and I lose it during workup. A: Piperidine sulfonamides are zwitterionic if the piperidine nitrogen is unprotected. Fix: Always keep the piperidine nitrogen protected (Boc/Cbz) during the sulfonamide formation. Deprotect only after the difficult coupling steps are complete. If you must work with the free amine, use n-Butanol/DCM (1:3) for extraction or use a reverse-phase resin (C18) for purification.

References

  • Oxidative Chlorination of Thiols: Bahrami, K., et al. "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides." Journal of Organic Chemistry, 2009. Link

  • Pd-Catalyzed N-Arylation (Catalyst Selection): Shekhar, S., et al.[3] "A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates." Journal of Organic Chemistry, 2011.[3] Link

  • BrettPhos Pd G3 Utility: "BrettPhos Pd G3 - Product Guide." Sigma-Aldrich / Merck. Link

  • pKa of Sulfonamides: "Physicochemical Properties of Sulfonamides." Drugbank Online. [Link]([Link] drug-target-commons/sulfonamides)

  • Alternative Sulfinate Route: "Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides." Organic Letters, 2013. Link

Sources

Removing unreacted Piperidine-4-sulfonamide from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine-4-sulfonamide Purification

Welcome to the technical support resource for managing Piperidine-4-sulfonamide in your reaction mixtures. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in removing this polar, bifunctional impurity. Here, we provide in-depth, field-tested solutions and foundational knowledge to streamline your purification workflows.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific, scenario-based problems you might encounter during your experiments.

Q1: My desired product is sensitive to acid. How can I remove the basic Piperidine-4-sulfonamide without a standard acidic wash?

This is a frequent challenge, as the go-to method of an acid wash can degrade or hydrolyze sensitive functional groups on your target molecule. In this case, you should avoid aqueous acid-base extraction and opt for methods that operate under neutral conditions.

Solution 1: Solid-Phase Scavenger Resins

Scavenger resins are polymers functionalized with reactive groups that covalently bind to and remove specific types of excess reagents or byproducts. For a basic impurity like Piperidine-4-sulfonamide, an acidic resin is ideal.

  • Mechanism: You introduce a solid-supported resin with a strongly acidic group (e.g., sulfonyl chloride or sulfonic acid) into your crude reaction mixture dissolved in an appropriate organic solvent.[1] The basic piperidine nitrogen of the impurity is sequestered by the resin through an acid-base interaction or covalent capture. The resin, now bound to the impurity, is then simply filtered off, leaving your purified, acid-sensitive product in the solution. This method is exceptionally clean and avoids aqueous workups entirely.

  • Recommended Resins:

    • Sulfonic Acid Resins (Strongly Acidic Ion-Exchange): These are highly effective at scavenging most amines.[1]

    • Isocyanate Resins: These react to covalently and irreversibly capture primary and secondary amines.[1][2]

Solution 2: Preparative Chromatography

If your product has significantly different polarity from Piperidine-4-sulfonamide, preparative High-Performance Liquid Chromatography (HPLC) or flash chromatography can be an excellent choice.

  • Principle: Since Piperidine-4-sulfonamide is a highly polar, zwitterionic compound, it will behave very differently on a chromatography column compared to a less polar product.[3]

    • Reverse-Phase (RP) HPLC: Using a C18 column, the polar impurity will elute very early with the solvent front, while your likely more hydrophobic product will be retained longer.[4]

    • Hydrophilic Interaction Chromatography (HILIC): This technique is specifically designed for retaining and separating very polar compounds.[5] In HILIC, Piperidine-4-sulfonamide would be strongly retained, allowing your less polar product to elute first.

Q2: My product is also a water-soluble solid, making liquid-liquid extraction ineffective. What's the best approach?

When both your product and the impurity have high aqueous solubility, separating them by partitioning between organic and aqueous layers is nearly impossible. The best strategies in this case are recrystallization or preparative chromatography.

Solution 1: Recrystallization

Recrystallization is a powerful technique for purifying solids by exploiting differences in solubility in a specific solvent or solvent system at varying temperatures.[6][7][8]

  • Mechanism: The goal is to find a solvent that will dissolve both your product and the Piperidine-4-sulfonamide impurity at a high temperature but in which your product is significantly less soluble than the impurity upon cooling.[7] As the solution cools, your purer product will crystallize out, leaving the more soluble Piperidine-4-sulfonamide behind in the mother liquor.[8]

  • Workflow: A screening of various solvents is necessary. Start with solvents of different polarities (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures thereof). The ideal solvent will dissolve the crude material when hot but yield crystals of the desired compound upon cooling.

Solution 2: Preparative HPLC

For high-value active pharmaceutical ingredients (APIs) where purity is paramount, preparative HPLC is often the most reliable method.[9][10] It separates compounds based on their differential interactions with the stationary and mobile phases, offering high resolution even for compounds with similar properties.[11]

  • Recommendation: Given the polar nature of both compounds, HILIC is often a suitable starting point for method development.[5]

Frequently Asked Questions (FAQs)

This section covers the fundamental principles behind the purification strategies for Piperidine-4-sulfonamide.

Q1: What are the key chemical properties of Piperidine-4-sulfonamide that influence purification?

Understanding the physicochemical properties of Piperidine-4-sulfonamide is the foundation for designing an effective purification strategy. It is a zwitterionic compound, meaning it has both an acidic and a basic center within the same molecule.[3]

PropertyValue / DescriptionImplication for Purification
Molecular Weight 165.21 g/mol [12][13]Relatively low molecular weight.
Piperidine Nitrogen pKa The piperidine ring is a secondary amine, making it basic. The pKa of its conjugate acid is approximately 11.1.[14]This basicity is the primary handle for removal via acidic extraction or acidic scavenger resins.
Sulfonamide/Sulfonic Acid pKa The sulfonic acid group is strongly acidic, while the sulfonamide N-H is weakly acidic (pKa typically > 8).[15][16]The presence of both acidic and basic groups makes the molecule zwitterionic and highly polar.
Solubility Generally soluble in polar solvents like water, methanol, and DMSO. Low solubility in non-polar organic solvents like diethyl ether, hexanes, and dichloromethane.Its high polarity makes it immiscible with many organic reaction solvents, but complicates removal from polar products.
Q2: How does a standard acid-base extraction work to remove Piperidine-4-sulfonamide?

Acid-base extraction is a cornerstone of organic chemistry purification that manipulates the solubility of acidic or basic compounds by converting them into their ionic salt forms.[17][18]

  • Principle: The technique relies on the fact that neutral organic molecules are typically soluble in organic solvents, while their ionic salts are soluble in water.[17][19]

    • Your crude reaction mixture, containing your neutral organic product and the basic Piperidine-4-sulfonamide, is dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • This organic solution is washed with an aqueous acid (e.g., 1M HCl).

    • The acid protonates the basic piperidine nitrogen of the impurity, forming a piperidinium salt.

    • This highly polar, charged salt is now soluble in the aqueous layer and is partitioned out of the organic layer.

    • The layers are separated. The organic layer now contains your purified product, while the aqueous layer contains the impurity salt.


// Nodes start [label="Crude Mixture\n(Product + Impurity)\nin Organic Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; add_acid [label="Wash with\nAqueous Acid\n(e.g., 1M HCl)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; separate [label="Separate Layers", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; organic_layer [label="Organic Layer:\nPurified Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; aqueous_layer [label="Aqueous Layer:\nProtonated Impurity Salt", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> add_acid [label="Step 1"]; add_acid -> separate [label="Step 2"]; separate -> organic_layer [label="Contains\nNeutral Compound"]; separate -> aqueous_layer [label="Contains\nIonic Salt"]; }

Figure 1. Workflow for acid-base extraction of a basic impurity.

Q3: When should I choose a scavenger resin over liquid-liquid extraction?

The choice between these two powerful techniques depends on several factors related to your specific reaction.

FactorChoose Scavenger Resin If...Choose Liquid-Liquid Extraction If...
Product Stability Your product is sensitive to acid or water.Your product is stable to aqueous acid and base.
Emulsion Formation Your reaction mixture is prone to forming emulsions during aqueous workup.Emulsions are not a significant issue.
Automation You are working in a high-throughput or automated synthesis setting.You are performing a one-off, manual synthesis.
Scale The reaction is on a small to medium scale where the cost of the resin is justified.The reaction is on a large scale where the cost of solvents is more economical.
Speed & Simplicity You want to avoid an aqueous workup and simply filter to purify.You are comfortable with standard liquid-liquid extraction procedures.
Q4: Can you provide a decision-making framework for choosing the right purification method?

Absolutely. The optimal purification strategy is dictated by the properties of your desired product and the scale of your reaction. The following flowchart provides a logical path to selecting the most appropriate method.


}

Figure 2. Decision tree for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Standard Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl) and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.[17]

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the extraction with 1M HCl one more time to ensure complete removal of the basic impurity.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine (saturated NaCl) to initiate drying.[18]

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification using a Sulfonic Acid Scavenger Resin
  • Preparation: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile) in which your product is soluble.

  • Resin Addition: Add the sulfonic acid-functionalized polystyrene resin (typically 2-4 molar equivalents relative to the theoretical amount of Piperidine-4-sulfonamide).

  • Agitation: Gently agitate the mixture using a shaker or stir plate at room temperature. Reaction time can vary from 1 to 12 hours. Monitor the removal of the impurity by TLC or LC-MS.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin.

  • Washing: Wash the collected resin with a small amount of the clean solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

References

  • Creswell, M. W., et al. (2000). Covalent Scavengers for Primary and Secondary Amines. Vertex Pharmaceuticals Incorporated Technical Note.
  • EBSCO (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. EBSCO Information Services.
  • de Villiers, M. M., et al. (2011). Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • Scavenger resin and processes for the use thereof. (2005). Google Patents.
  • Kordikowski, A., et al. (2003). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research - ACS Publications.
  • Yu, Z. R., et al. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. ePrints Soton.
  • PraxiLabs (2022). Recrystallization Definition, Principle & Purpose. PraxiLabs.
  • Supra Sciences (n.d.). Solid-Supported Scavengers. Supra Sciences.
  • LabXchange (2024). Lab Procedure: Recrystallization. LabXchange.
  • Ogle, C. (n.d.). Acid-Base Extraction. University of North Carolina at Charlotte.
  • Wikipedia (n.d.). Acid–base extraction. Wikipedia.
  • GL Sciences (n.d.). Preparative HPLC Columns. GL Sciences.
  • Waters Corporation (n.d.). Preparative Scale Chromatography of a Commercially-Available Sweetener using BEH Amide Columns. Waters Corporation.
  • Phenomenex (n.d.). High-Performance Preparative LC Techniques. Phenomenex.
  • Labcompare (2022). LABTips: Preparative HPLC for Purification Workflows. Labcompare.com.
  • Magritek (n.d.). Separation of Acidic, Basic and Neutral Compounds. Magritek.
  • Mohrig, J. R., et al. (n.d.). Acid-Base Extraction.1. Carleton College.
  • National Center for Biotechnology Information (n.d.). Piperidine-4-sulfonic acid. PubChem Compound Database.
  • Wikipedia (n.d.). Piperidine-4-sulfonic acid. Wikipedia.
  • University of Colorado Boulder (n.d.). Liquid/liquid Extraction: Extraction of Acids or Bases from Neutral Organics. University of Colorado Boulder.
  • Sigma-Aldrich (n.d.). Piperidine-4-sulfonic acid. Sigma-Aldrich.
  • ChemicalBook (n.d.). Piperidine CAS#: 110-89-4. ChemicalBook.
  • ResearchGate (n.d.). The pKa values of the sulfonamides studied. ResearchGate.
  • O'Donovan, D. H., et al. (2020). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing).

Sources

Technical Support Center: Optimization of Base Equivalents for Piperidine-4-sulfonamide HCl Neutralization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the neutralization of Piperidine-4-sulfonamide HCl. This guide is designed for researchers, scientists, and drug development professionals who require the free base form of this compound for their synthetic applications. Here, we move beyond simple protocols to explain the chemical principles, enabling you to optimize the neutralization process, troubleshoot common issues, and ensure the integrity of your results.

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental questions that form the basis of a successful neutralization reaction.

Q1: What is the primary goal of neutralizing Piperidine-4-sulfonamide HCl?

The starting material, Piperidine-4-sulfonamide hydrochloride, is an ammonium salt. In this form, the piperidine nitrogen is protonated, rendering it non-nucleophilic and often conferring high water solubility. The primary goal of neutralization is to remove the acidic proton using a base, thereby liberating the neutral "free base" form of the molecule. This uncharged form is typically required for subsequent reactions where the piperidine nitrogen acts as a nucleophile (e.g., in alkylation or acylation reactions) and is more soluble in organic solvents, facilitating extraction and purification.[1]

Q2: Why is the pKa of the piperidine nitrogen critical for this process?

Understanding the acidity of the protonated amine (the conjugate acid) is the cornerstone of selecting an appropriate base. The pKa of the conjugate acid of piperidine is approximately 11.1.[2][3] This value tells us that piperidinium hydrochloride is a weak acid. To effectively deprotonate it and drive the neutralization equilibrium to completion, you must use a base whose own conjugate acid has a pKa value significantly higher than 11.1. In simpler terms, the base you add must be stronger than the piperidine-4-sulfonamide free base you are trying to form.[4]

Q3: How do I select the optimal base for neutralization?

The choice of base is a critical parameter that balances reactivity with the potential for side reactions. Bases are broadly categorized as inorganic (strong and weak) and organic.

  • Strong Inorganic Bases (e.g., NaOH, KOH): These are highly effective and inexpensive. They react quickly and irreversibly to deprotonate the piperidinium salt. However, their high basicity poses a risk of promoting side reactions, such as hydrolysis of sensitive functional groups, if not used carefully.

  • Weak Inorganic Bases (e.g., NaHCO₃, K₂CO₃): These are safer options that minimize the risk of side reactions.[5] Sodium bicarbonate (NaHCO₃) is particularly mild. The neutralization reaction with carbonates is driven to completion by the formation of carbonic acid, which decomposes into water and carbon dioxide gas. However, the reaction may be slower and require mild heating to ensure completion.

  • Organic Bases (e.g., Triethylamine (TEA), DIPEA): These are often used when the reaction must be kept strictly anhydrous. They are soluble in organic solvents but can be difficult to remove during workup. For a simple neutralization followed by an aqueous workup, inorganic bases are generally more practical and cost-effective.[6]

Q4: How many equivalents of base are optimal? What are the risks of deviation?

Stoichiometry is key to optimization.

  • Optimal Amount: The theoretical required amount is exactly 1.0 equivalent of base per equivalent of the hydrochloride salt. In practice, using a slight excess, typically 1.05 to 1.1 equivalents , is recommended to ensure the reaction goes to completion, accounting for any impurities or measurement inaccuracies.

  • Risk of Insufficient Base (<1.0 eq.): Neutralization will be incomplete. This leads to a mixture of the free base and the starting HCl salt. Since the salt is highly water-soluble, a significant portion of your product will be lost in the aqueous phase during extraction, resulting in poor yields.[7]

  • Risk of Gross Excess Base (>1.2 eq.): Using a large excess of a strong base like NaOH can raise the pH dramatically, potentially leading to the deprotonation of the sulfonamide N-H proton (pKa typically >10, but can be lowered by the molecular structure). While sulfonamides are generally stable, extreme pH and high temperatures can increase the risk of hydrolysis.[8] More practically, excess base can complicate the workup, potentially causing emulsions during extraction or precipitating out.

Section 2: Troubleshooting Guide for Common Issues

This guide uses a question-and-answer format to directly address problems you may encounter during your experiment.

Issue CategoryQuestion & SymptomsPotential Causes & Solutions
Low Yield Q: My final product yield is very low after extraction. The organic layers look clean. 1. Incomplete Neutralization: Your product may still be in the aqueous layer as the HCl salt.     • Verification: Test the pH of the aqueous layer after extraction. If it is not distinctly basic (pH > 11 for strong bases), neutralization was incomplete.[9]     • Solution: Return the aqueous layer to the separatory funnel, add more base, and re-extract with fresh organic solvent. 2. High Water Solubility of Free Base: Piperidine derivatives can have some water solubility.[10]     • Solution: Reduce the solubility of your product in the aqueous layer by saturating it with sodium chloride ("salting out") before extraction.[11] Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL is more effective than 1 x 150 mL).
Purity Issues Q: My isolated product is a sticky solid or oil contaminated with white powder. 1. Inorganic Salt Contamination: The white powder is likely the salt byproduct (e.g., NaCl) or excess base.     • Cause: Insufficient washing of the combined organic layers or accidentally transferring some of the aqueous phase.     • Solution: During workup, wash the combined organic layers with brine (saturated NaCl solution). This helps remove residual water and dissolved inorganic salts. Ensure you carefully separate the layers. If the product is stable, you can re-dissolve it in an organic solvent and wash it again.
Process Control Q: I added the base and a thick, un-stirrable precipitate formed. 1. Free Base Insolubility: The free base form of your compound may be insoluble in the chosen solvent system. The starting HCl salt was likely soluble, but the neutralized product crashed out.     • Solution: Add a co-solvent in which the free base is soluble (e.g., Dichloromethane (DCM), Ethyl Acetate) to re-dissolve the product before proceeding to the extraction phase. For future runs, consider starting with a biphasic solvent system.
Process Control Q: I don't have a pH meter. How can I accurately determine the endpoint? 1. Using pH Indicator Strips: This is a viable alternative.     • Protocol: After adding ~0.95 equivalents of base, start testing the pH of the aqueous solution by spotting a small amount onto a high-quality pH strip (range 7-14). Continue adding the base dropwise until the pH remains stable at ≥11.[5]     • Limitation: This method is less precise than a calibrated pH meter and can be affected by organic solvents. 2. Colorimetric Indicators: Using an indicator like phenolphthalein can signal the transition to a basic pH (changes to pink around pH 8.2-10).[12] However, this indicates only that the solution has become basic, not that the neutralization is complete. It is generally not precise enough for optimization.
Troubleshooting Logic for Low Yield

If you are facing low yields, follow this logical workflow to diagnose the issue.

low_yield_troubleshooting start Start: Low Product Yield check_ph Check pH of Aqueous Layer Post-Extraction start->check_ph salt_out Is Product Water-Soluble? check_ph->salt_out pH > 11 incomplete_neut Root Cause: Incomplete Neutralization check_ph->incomplete_neut pH < 10 complete_neut Root Cause: Product Lost in Aqueous Layer salt_out->complete_neut Yes other_issue Consider other loss mechanisms: - Emulsion formation - Product volatility salt_out->other_issue No solution_neut Solution: Add more base to aqueous layer and re-extract. incomplete_neut->solution_neut solution_extract Solution: 'Salt out' with NaCl and perform multiple extractions. complete_neut->solution_extract

Caption: Troubleshooting logic for diagnosing low yield.

Section 3: Optimized Experimental Protocols

These protocols provide detailed, step-by-step methodologies for achieving efficient and complete neutralization.

Protocol 1: High-Precision Neutralization using a pH Meter

This method uses precise pH monitoring to add the exact amount of base required, preventing significant excess and ensuring complete reaction.

  • Setup: Dissolve Piperidine-4-sulfonamide HCl (1.0 eq.) in deionized water (or a water/miscible co-solvent mixture) in a beaker equipped with a magnetic stirrer.

  • Calibration: Calibrate a pH meter using standard buffers (pH 7 and pH 10).

  • Titration: Place the calibrated pH probe into the solution. Slowly add a standardized solution of 1M NaOH dropwise from a burette.

  • Endpoint Determination: Monitor the pH. The initial pH will be acidic. As the base is added, the pH will rise slowly and then increase sharply near the equivalence point. Continue adding the base until the pH stabilizes in the range of 11-12.[9] This ensures all the piperidinium salt (pKa ~11.1) is converted to the free base.

  • Workup: Once the target pH is stable, transfer the solution to a separatory funnel. Proceed with the extraction as described in Protocol 2, Step 3.

Protocol 2: Standard Batch Neutralization and Extraction

This is a common, practical method for routine lab work.

  • Dissolution: Dissolve Piperidine-4-sulfonamide HCl (1.0 eq.) in water. If solubility is limited, a co-solvent like methanol or ethanol can be used, though it must be considered during the later extraction phase.

  • Basification: Cool the solution in an ice bath to control any potential exotherm. Add your chosen base (e.g., 1.05 equivalents of NaOH as a 2M aqueous solution, or 1.1 equivalents of K₂CO₃ as a solid). Stir the mixture for 15-30 minutes. Verify with pH paper that the solution is strongly basic (pH > 11).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous solution with an appropriate organic solvent (e.g., Dichloromethane, Ethyl Acetate). Perform the extraction three times.

  • Washing: Combine the organic layers. Wash once with brine (saturated aqueous NaCl) to remove residual water and inorganic salts.[13]

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the Piperidine-4-sulfonamide free base.

General Neutralization and Workup Workflow

The diagram below illustrates the essential steps from starting salt to isolated free base.

neutralization_workflow start Start: Piperidine-4-sulfonamide HCl in Aqueous Solvent add_base Add 1.05 eq. Base (e.g., NaOH, K2CO3) start->add_base monitor Monitor Reaction (Target pH > 11) add_base->monitor extract Extract with Organic Solvent (e.g., DCM, 3x) monitor->extract wash Wash Combined Organics with Brine extract->wash dry Dry Organic Layer (e.g., over Na2SO4) wash->dry isolate Filter and Evaporate Solvent dry->isolate end End: Isolated Free Base isolate->end

Caption: General workflow for neutralization and extraction.

Section 4: Data Summary & Safety
Table 1: Comparative Properties of Common Bases
BaseFormulaTypepKa (Conjugate Acid)Key AdvantagesKey Considerations
Sodium HydroxideNaOHStrong Inorganic~15.7Inexpensive, fast, high driving force for reaction.Corrosive; risk of side reactions with sensitive substrates.[14]
Potassium CarbonateK₂CO₃Weak Inorganic~10.3 (HCO₃⁻)Good balance of reactivity and safety; byproduct is CO₂.Reaction may be slower; less effective than NaOH.
Sodium BicarbonateNaHCO₃Weak Inorganic~6.4 (H₂CO₃)Very mild, minimizes side reactions.May not be a strong enough base to fully deprotonate.[5]
Triethylamine (TEA)Et₃NOrganic~10.75Soluble in organic solvents; good for anhydrous conditions.Similar basicity to piperidine (less driving force); difficult to remove.[15]
Safety Precautions
  • Piperidine Derivatives: Piperidine and its derivatives should be handled with care as they can be toxic and corrosive.[16] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17][18]

  • Bases: Strong bases like sodium hydroxide are highly corrosive and can cause severe burns.[14] Weak bases can still be irritants. Handle all bases with appropriate caution.

  • Solvents: Organic solvents used for extraction are often flammable and volatile. Keep them away from ignition sources.[19]

References
  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. Retrieved from [Link]

  • Ashenhurst, J. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2020). pKa values of azeditine, pyrrolidine, piperidine, and their mono- and difluorinated derivatives. ResearchGate. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Sulfonamide (medicine). Wikipedia. Retrieved from [Link]

  • Quora. (2017, November 26). Which is a stronger base, pyrrolidine or piperidine?. Retrieved from [Link]

  • Solubility of Things. (n.d.). Acid-Base Neutralization Reactions. Retrieved from [Link]

  • Study.com. (n.d.). Sulfonamides: Side Effects, Allergies & Toxicity. Retrieved from [Link]

  • Safe Therapeutics. (2024, June 29). Sulfonamides in Ophthalmology: Understanding Adverse Reactions. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved from [Link]

  • SlideShare. (n.d.). Sulfonamides: Classification, mode of action, uses and structure activity relationship. Retrieved from [Link]

  • Academic staff notes. (n.d.). ACID-BASE NEUTRALIZATION, TITRATION. Retrieved from [Link]

  • DermNet. (n.d.). Sulfonamides (Sulfa Drugs) And The Skin. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (2025, September 12). Neutralization of Heat Stable Salts Revisited. Retrieved from [Link]

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet PIPERIDINE. Retrieved from [Link]

  • NJ.gov. (n.d.). HAZARD SUMMARY. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Academic staff notes. (2018, March 20). Principles of Neutralization Titrations. Retrieved from [Link]

  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?. Retrieved from [Link]

  • PubChemLite. (n.d.). Piperidine-4-sulfonamide hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 8). 3.4: Neutralization Reactions and Titration Curves. Retrieved from [Link]

  • Sulphur Experts Inc. (2024, July 5). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. Retrieved from [Link]

  • Inspectioneering. (n.d.). How do you detect that amine salts are forming and causing corrosion. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). piperidine-4-sulphonic acid. Retrieved from [Link]

  • ResearchGate. (2013, March 29). How to extract/isolate piperazine from water without distillation?. Retrieved from [Link]

  • ACS Publications. (2020, December 31). Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. Retrieved from [Link]

  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides?. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Michigan State University. (n.d.). Reactions of Amines. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Piperidine-4-sulfonic acid. Wikipedia. Retrieved from [Link]

  • ACS Publications. (2020, December 31). Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. Journal of the American Chemical Society. Retrieved from [Link]

  • Nova-Tech International. (n.d.). DROP TEST NEUTRALIZING AMINE EQUIVALENCE. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2015, January 12). CWE of Piperidine. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, November 18). 7.4: Acid-Base Neutralization. Retrieved from [Link]

  • Google Patents. (n.d.). US5211840A - Neutralizing amines with low salt precipitation potential.
  • Google Patents. (n.d.). EP0600606A1 - Neutralizing amines with low salt precipitation potential.
  • Google Patents. (n.d.). US5338846A - Process for preparing aryl piperazinyl-heterocyclic compounds with a piperazine salt.
  • Michigan State University. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Google Patents. (n.d.). US2363158A - Process for the purification of piperidine.
  • ResearchGate. (2016, June 1). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018, January 18). Piperidine from the hydrolysis of piperine. Retrieved from [Link]

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Technical Support Center: Strategies for Preventing Sulfonamide-Related Side Reactions in Peptide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions associated with sulfonamides during peptide coupling and synthesis. Our goal is to provide you with the in-depth technical knowledge and practical, field-proven solutions to ensure the integrity and success of your peptide synthesis projects.

Introduction: The Double-Edged Sword of Sulfonamides in Peptide Chemistry

Sulfonamide-containing moieties are integral to modern peptide chemistry, serving as highly effective protecting groups for arginine (Arg), as components of safety-catch linkers for solid-phase peptide synthesis (SPPS), and as key pharmacophores in medicinal chemistry.[1] However, their electrophilic nature and the conditions used for their manipulation can lead to a variety of unwanted side reactions, compromising peptide purity, yield, and biological activity. This guide provides a structured approach to understanding, identifying, and mitigating these challenges.

Troubleshooting Guide: Question & Answer Format

Issue 1: Unwanted Modification of Tryptophan Residues During Final Cleavage

Question: I've completed my solid-phase synthesis of a peptide containing both Arginine (protected with Pmc/Mtr) and Tryptophan. After TFA cleavage, I'm observing a significant side-product with a mass increase of +252 Da (Pmc) or +214 Da (Mtr) on my Tryptophan residue. What is happening and how can I prevent this?

Answer:

This is a classic case of sulfonyl group migration from the guanidinium side chain of arginine to the indole ring of tryptophan.[2] This side reaction is catalyzed by the strong acid conditions of the final cleavage cocktail. The tert-butyl cations generated from side-chain deprotection can also lead to alkylation of the tryptophan indole ring.

Causality and Mechanism:

During acid-mediated deprotection of sulfonyl-based arginine protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), the protecting group is cleaved as a cationic species. This electrophilic sulfonyl cation can then attack the electron-rich indole side chain of a nearby tryptophan residue, resulting in an irreversible modification. The proximity of the Arg and Trp residues in the peptide sequence can influence the extent of this side reaction.[2]

Mitigation Strategies:
  • Optimized Cleavage Cocktails: The most immediate solution is to employ a cleavage cocktail rich in scavengers that can effectively quench the reactive sulfonyl cations and other electrophilic species.

    • Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)

    • Reagent R: TFA/thioanisole/EDT/anisole (90:5:3:2)

  • Orthogonal Protection of Tryptophan: The most effective preventative measure is to protect the indole nitrogen of tryptophan. This reduces its nucleophilicity and prevents electrophilic attack.

    • Fmoc-Trp(Boc)-OH: This is the standard choice for Fmoc-based SPPS. The Boc group is stable to the piperidine used for Fmoc deprotection but is cleaved during the final TFA treatment.[2]

Experimental Protocol: Cleavage with Reagent K
  • Swell the peptide-resin in dichloromethane (DCM).

  • Drain the DCM and add Reagent K (10 mL per gram of resin).

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge, decant the ether, and dry the peptide pellet under vacuum.

Issue 2: O-Sulfonation of Serine and Threonine Residues

Question: My peptide contains Arginine (Pmc-protected), Serine (tBu-protected), and Threonine (tBu-protected). After cleavage, I am detecting a side product with a mass increase of +80 Da, corresponding to sulfonation of my Ser/Thr residues. What is the source of this modification?

Answer:

You are observing O-sulfonation of the hydroxyl side chains of serine and threonine. This side reaction occurs during the final acid cleavage when using Pmc or Mtr protecting groups for arginine in the absence of appropriate scavengers.[3]

Causality and Mechanism:

The cleavage of Pmc and Mtr groups from arginine residues with trifluoroacetic acid (TFA) can generate sulfonic acid byproducts. Under these strongly acidic conditions, these byproducts can react with the newly deprotected and nucleophilic hydroxyl groups of serine and threonine, forming stable sulfate esters.[3] This leads to a mass increase of 80 Da (SO₃).

Mitigation Strategies:
  • Effective Scavenging: The primary defense is the inclusion of nucleophilic scavengers in the cleavage cocktail that will react with the sulfonation agents before they can modify the peptide.

    • Recommended Scavengers: Water, thioanisole, and triisopropylsilane (TIS) are effective. A high concentration of water is particularly important.

  • Alternative Arginine Protection: Consider using an arginine derivative with a protecting group less prone to generating sulfonating species during cleavage, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).

Data Summary: Impact of Scavengers on O-Sulfonation
Cleavage Cocktail CompositionObserved O-Sulfonation (%)
95% TFA, 5% TISHigh (>30%)
95% TFA, 2.5% Water, 2.5% TISModerate (5-15%)
90% TFA, 5% Water, 5% ThioanisoleLow (<2%)

Note: Percentages are illustrative and depend on the specific peptide sequence.

Issue 3: Premature Cleavage or Side Reactions with Sulfonamide-Based Safety-Catch Linkers

Question: I am using a sulfonamide-based safety-catch linker for on-resin cyclization. However, I am seeing incomplete activation of the linker or premature cleavage of my peptide. How can I improve the efficiency and control of this process?

Answer:

Sulfonamide "safety-catch" linkers are designed to be stable throughout SPPS but can be "activated" to become labile for cleavage.[4] Issues with these linkers typically arise from incomplete activation or side reactions during the activation or cleavage steps.

Causality and Mechanism:

These linkers work by N-alkylation of the sulfonamide, which makes the acyl-sulfonamide bond susceptible to nucleophilic attack (e.g., by an intramolecular amine for cyclization or an external nucleophile for cleavage). Incomplete alkylation can be due to steric hindrance or the use of carboxylic acids with α-electron-withdrawing groups.[4] Premature cleavage can occur if the activation conditions are too harsh or if the linker is not fully stable to the synthesis conditions.

Workflow for Sulfonamide Safety-Catch Linker

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Activation Linker Activation cluster_Cleavage Cleavage/Cyclization a 1. Peptide Elongation on Resin b 2. Side-Chain Deprotection (if needed) a->b c 3. N-Alkylation of Sulfonamide (e.g., Iodoacetonitrile, Diazomethane) b->c Linker is stable during synthesis d 4. Nucleophilic Attack on Activated Linker c->d Linker is now labile e 5. Release of Modified Peptide d->e

Caption: Workflow for using a sulfonamide safety-catch linker.

Troubleshooting and Optimization:
  • Ensure Complete Activation:

    • Use a sufficient excess of the alkylating agent.

    • Increase reaction time or temperature if necessary.

    • Consider alternative, more reactive alkylating agents if steric hindrance is an issue.

  • Gentle Cleavage Conditions:

    • Once activated, the linker is labile. Use mild nucleophiles for cleavage to avoid side reactions on the peptide itself. For on-resin cyclization, the deprotected N-terminal amine acts as the nucleophile.

  • Orthogonal Strategy: The key advantage of safety-catch linkers is their compatibility with both Fmoc and Boc strategies, as they are stable to both piperidine and TFA before activation.[4] Ensure your chosen protecting groups are fully orthogonal to the activation and cleavage conditions.

Frequently Asked Questions (FAQs)

Q1: Can my coupling reagent directly cause sulfonamide-related side reactions? A1: While the coupling reagent itself doesn't typically react with a stable sulfonamide protecting group, the choice of reagent and additives can influence the overall success of coupling steps involving amino acids with bulky sulfonamide protecting groups (like Pmc-Arg). Using a more potent coupling reagent like HATU can improve efficiency. Additionally, some coupling reagents can lead to guanidinium side products if they react directly with the amine of the incoming amino acid, which can complicate purification.[5]

Q2: Are there "safer" alternatives to Pmc and Mtr for Arginine protection? A2: Yes, the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is now widely used. It generally requires milder cleavage conditions (lower TFA concentration) and is less prone to causing the side reactions of sulfonyl group migration to Tryptophan and O-sulfonation of Ser/Thr compared to Pmc and Mtr.

Q3: I am synthesizing a sulfonamide peptide (where the sulfonamide is part of the backbone). What are the key challenges? A3: Synthesizing sulfonamide pseudopeptides on solid phase presents unique challenges. Coupling a sulfonyl chloride to a resin-bound amine can be sluggish. Furthermore, the sulfonamide bond itself can be sterically hindering, making subsequent couplings difficult.[6] Specialized building blocks and optimized coupling conditions, sometimes at different temperatures, may be necessary.[6]

Q4: How can I confirm if a sulfonamide side reaction has occurred? A4: High-resolution mass spectrometry (HRMS) is the most powerful tool. It can detect the precise mass additions corresponding to specific side reactions (e.g., +80 Da for sulfonation, +252 Da for Pmc addition). HPLC is used to separate the side product from the main product, and tandem MS (MS/MS) can be used to pinpoint the exact location of the modification on the peptide sequence.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

  • García-Ramos, Y., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(6), 1369. Retrieved from [Link]

  • Jaeger, E., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological Chemistry Hoppe-Seyler, 374(5), 349-362. Retrieved from [Link]

  • Pettersen, A., et al. (2020). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. European Journal of Organic Chemistry, 2020(15), 2269-2276. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

  • Hassanein, H. M., et al. (2018). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry-Section B: Natural Products and Medical Chemistry, 7(1), 1-15. Retrieved from [Link]

Sources

Technical Support Hub: Purification of Piperidine-4-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PIP-SULF-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Amphoteric Challenge

Welcome to the technical support center. You are likely here because your piperidine-4-sulfonamide derivative is behaving unpredictably during purification.

The Core Problem: These molecules are zwitterionic chameleons .

  • The Piperidine Ring: A secondary amine with a pKa

    
     11.0 (Highly Basic).
    
  • The Sulfonamide Group: An acidic proton with a pKa

    
     10.0 (Weakly Acidic).
    

Implication: In neutral silica chromatography, the amine interacts strongly with silanols (causing streaking), while the sulfonamide can deprotonate under basic conditions, altering solubility. Successful purification requires exploiting this dual nature rather than fighting it.

Module 1: Triage & Strategy (Decision Matrix)

Before selecting a method, assess your crude mixture's profile. Use the logic flow below to determine the optimal purification route.

purification_strategy Start Start: Crude Mixture Solubility Is it soluble in non-polar organic solvent (e.g., DCM, EtOAc)? Start->Solubility Purity Purity > 85%? Solubility->Purity Yes SCX Method B: SCX Cartridge (SPE) Solubility->SCX No (Polar/Oily) AcidBase Method A: Acid-Base Extraction Purity->AcidBase No (Neutral Impurities) Cryst Method D: Recrystallization Purity->Cryst Yes Flash Method C: Modified Flash Chrom. AcidBase->Flash If still impure

Figure 1: Strategic decision tree for selecting the purification method based on crude solubility and purity profile.

Module 2: The "Quick Fix" (Liquid-Liquid Extraction)

Best For: Removing neutral organic impurities (unreacted sulfonyl chlorides, coupling reagents) from the basic product.

The Protocol:

  • Dissolution: Dissolve crude material in EtOAc (Ethyl Acetate). Avoid DCM if possible, as emulsions are common with sulfonamides.

  • Acid Wash (The "Catch"): Extract the organic layer with 1M HCl (3x).

    • Mechanism:[1][2][3] The piperidine amine protonates (

      
      ), becoming water-soluble.[1]
      
    • Result: Impurities stay in EtOAc; Product moves to Aqueous layer.

  • Wash: Wash the combined aqueous acidic layers with fresh EtOAc (removes trapped neutrals).

  • Basification (The "Release"): Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.

    • Critical: You must exceed the pKa of the amine (11.0) to ensure it is fully free-based.[4]

  • Extraction: Extract the cloudy aqueous mixture with DCM/IPA (3:1 ratio) .

    • Pro-Tip: Pure DCM often fails here. The addition of Isopropyl Alcohol (IPA) improves the solubility of the polar sulfonamide.

  • Dry & Concentrate: Dry over

    
     and concentrate.
    

Module 3: Solid Phase Extraction (SCX Cartridges)

Best For: Small scale (<500 mg), highly polar compounds, or when "oiling out" occurs during extraction. This is the "Gold Standard" for piperidines.

Mechanism: SCX (Strong Cation Exchange) silica contains sulfonic acid groups.[5] It captures the basic piperidine while non-basic impurities wash through.[1]

scx_workflow Load 1. LOAD (MeOH/DCM) Wash 2. WASH (MeOH) Load->Wash Product Binds Impurity Neutrals/Acids (Discard) Load->Impurity Elute 3. ELUTE (2M NH3 in MeOH) Wash->Elute Remove Impurities Wash->Impurity Product Pure Product (Collect) Elute->Product

Figure 2: SCX Catch-and-Release workflow. The basic piperidine binds to the acidic cartridge, allowing impurities to be washed away before basic elution.

Protocol:

  • Equilibrate: Flush SCX cartridge with MeOH.

  • Load: Dissolve crude in minimal DCM or MeOH. Load onto cartridge.

  • Wash: Flush with 3-5 column volumes of MeOH . (Product stays on column).

  • Elute: Flush with 2M

    
     in MeOH .
    
  • Finish: Concentrate the ammoniacal filtrate to obtain the free base.

Module 4: Chromatography (Addressing "Streaking")

Best For: Complex mixtures where extraction failed.

The Issue: Piperidines interact with acidic silanols on silica gel, causing broad, tailing peaks (streaking) that ruin separation.

The Solution: You must use a Mobile Phase Modifier .

Recommended Solvent Systems
MethodSolvent ASolvent BModifierRatio (A:B)Notes
Flash (Normal Phase) DCMMeOH

(Aq)
90:10 to 80:20Use "DCM/MeOH/NH3" premix (e.g., 90:9:1). Do not add NH3 directly to the column; mix it into the MeOH bottle.
Flash (Alternative) DCMMeOHTriethylamine (TEA) 95:5Add 1% TEA to the mobile phase. Easier to prepare than NH3 mixtures but TEA is harder to remove (high boiling point).
Reverse Phase (C18) WaterAcetonitrile0.1% TFA GradientTFA protonates the piperidine (pH < 2), sharpening the peak. Warning: Sulfonamides may hydrolyze if heated in acid for too long.
Reverse Phase (High pH) WaterAcetonitrile10mM

GradientHigh pH (>8) keeps piperidine neutral (free base). Good for retention but check stability.

Module 5: Recrystallization (Polishing)

Best For: Final purification to achieve >99% purity for biological assays.

The Challenge: Sulfonamides often "oil out" (separate as a liquid) rather than crystallize.

Protocol:

  • Solvent Choice: The most reliable system for sulfonamides is Ethanol/Water or Isopropanol/Water .

  • Procedure:

    • Dissolve solid in boiling EtOH (minimal volume).

    • Add hot water dropwise until persistent cloudiness appears.

    • Add a few drops of EtOH to clear the solution.

    • Slow Cool: Wrap the flask in foil/towel to cool slowly to Room Temp, then

      
      .
      
  • Troubleshooting "Oiling Out":

    • If oil droplets form, reheat to dissolve.

    • Seed the mixture with a tiny crystal of pure product (or scratch the glass).[6]

    • Add slightly more EtOH to keep the oil in solution at the "oiling" temperature, allowing crystals to form later.

FAQ & Troubleshooting

Q: My product is water-soluble and won't extract into DCM.

  • A: This is common for low molecular weight piperidines.

    • Fix 1: Use n-Butanol for extraction (smells bad, high boiling point, but extracts polar compounds well).

    • Fix 2: Evaporate the aqueous layer to dryness and triturate the salts with 10% MeOH in DCM . Filter off the inorganic salts.

Q: I used TFA in my HPLC, and now my NMR shows an extra set of peaks.

  • A: You likely have the TFA salt of the piperidine.

    • Fix: Dissolve in MeOH, pass through a PL-HCO3 MP SPE cartridge (carbonate resin) to neutralize the TFA and return the free base.

Q: The sulfonamide NH is disappearing in NMR.

  • A: If you are running NMR in

    
     (Methanol-d4), the acidic sulfonamide proton (pKa ~10) exchanges with deuterium. Run the NMR in DMSO-d6  to see the sulfonamide proton (usually a singlet around 7-8 ppm).
    

References

  • Biotage . (2025). Successful flash chromatography: Solvent systems for polar amines. Retrieved from [Link]

  • University of Rochester . (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry . (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Retrieved from [Link]

Sources

Overcoming steric hindrance in 4-substituted piperidine sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 4-Substituted Piperidine Sulfonamides

Ticket ID: #CHEM-SULF-4PIP Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for sulfonamide synthesis. This guide is designed for medicinal chemists encountering stalled reactions, low yields, or hydrolysis competition when coupling 4-substituted piperidines with sulfonyl chlorides .

Unlike simple aliphatic amines, 4-substituted piperidines present unique conformational challenges. When coupled with bulky sulfonyl chlorides (e.g., ortho-substituted arenes), standard Schotten-Baumann conditions often fail. This guide provides a tiered troubleshooting protocol, moving from kinetic optimization to alternative high-energy chemistries.

Module 1: Diagnostic & Root Cause Analysis

Before altering reagents, you must diagnose the specific steric failure mode.

The "Locked Chair" Phenomenon

A 4-substituent on a piperidine ring (especially bulky groups like -tBu, -Ph, or -CF3) creates a high energy barrier for ring flipping.

  • Thermodynamic Locking: To avoid 1,3-diaxial interactions, the bulky 4-substituent forces the ring into a specific chair conformation where the substituent is equatorial .

  • Nucleophilic Consequence: This locks the nitrogen lone pair into a specific vector. If the incoming sulfonyl electrophile is also hindered, the reaction cannot proceed because the piperidine cannot "wiggle" (ring flip) to accommodate the steric bulk of the transition state.

Diagnostic Check:

Observation Likely Cause Recommended Action
No Product, SM Recovered Steric shielding of N-nucleophile Switch to Module 2 (Catalysis)
Sulfonic Acid Formed Hydrolysis outcompetes amination Switch to Module 3 (Anhydrous/SuFEx)

| Tarry/Complex Mixture | Base-mediated decomposition | Switch to Module 4 (Weak Bases) |

Module 2: Kinetic Optimization (The DMAP Protocol)

If your reaction is sluggish, standard bases (TEA, DIPEA) act only as proton scavengers. You need a nucleophilic catalyst to activate the sulfonyl chloride.

The Solution: DMAP Activation

4-Dimethylaminopyridine (DMAP) is not just a base; it is a transfer catalyst.[1] It attacks the sulfonyl chloride to form a highly reactive


-sulfonylpyridinium  salt. This intermediate is more electrophilic than the chloride and projects the sulfonyl group further away from the steric bulk, making it accessible to the hindered piperidine.
Protocol A: DMAP-Catalyzed Coupling

Use this for moderate steric hindrance.

Reagents:

  • 4-Substituted Piperidine (1.0 equiv)

  • Sulfonyl Chloride (1.2 equiv)[2]

  • Triethylamine (TEA) (2.0 equiv) - Acts as the proton sponge

  • DMAP (0.1 - 0.2 equiv) - Acts as the catalyst

  • Solvent: DCM or DCE (Anhydrous)

Step-by-Step:

  • Dissolve piperidine and TEA in anhydrous DCM under

    
    .
    
  • Add DMAP.[1][3][4]

  • Cool to 0°C.

  • Add Sulfonyl Chloride dropwise (diluted in DCM if solid).

  • Allow to warm to RT. Critical: If no reaction after 2h, heat to reflux (40°C).

Why this works: The DMAP displaces the chloride first. The piperidine then attacks the Sulfonyl-DMAP intermediate. The steric bulk of the sulfonyl group is effectively "extended," reducing the clash with the piperidine's 4-substituent [1].

Module 3: The "Nuclear" Option (SuFEx Chemistry)

If the sulfonyl chloride is extremely unstable (hydrolyzes instantly) or the steric hindrance is massive (e.g., 2,6-disubstituted benzenesulfonyl chlorides), traditional substitution will fail.

The Fix: Switch to Sulfur-Fluoride Exchange (SuFEx) .[5][6] Sulfonyl fluorides are stable to water and heat but react specifically with amines in the presence of silyl activation or calcium catalysis [2].

Protocol B: SuFEx Coupling (Ca(NTf2)2 Method)

Use this for "impossible" couplings.

Reagents:

  • Sulfonyl Fluoride (1.0 equiv) - Synthesize from sulfonyl chloride using KHF2

  • 4-Substituted Piperidine (1.2 equiv)

  • Ca(NTf2)2 (5 mol%) - Lewis Acid Catalyst

  • DABCO (1.0 equiv) - Base/Co-catalyst

  • Solvent: Acetonitrile (MeCN)

Step-by-Step:

  • Preparation of Sulfonyl Fluoride: Stir your sulfonyl chloride with saturated aqueous KHF2 in MeCN for 2h. Isolate the stable Sulfonyl Fluoride.

  • Coupling: Dissolve Sulfonyl Fluoride and Piperidine in MeCN.

  • Add DABCO and Ca(NTf2)2.[5][7][8]

  • Stir at RT.[5][9] (The reaction is often complete in <1 hour).

Why this works: The S-F bond is shorter and stronger than S-Cl, making it resistant to steric hydrolysis. The Calcium catalyst activates the fluoride, allowing the amine to attack via a concerted mechanism that tolerates massive steric bulk [3].

Module 4: Troubleshooting Decision Tree

Use the following logic flow to determine your next experimental move.

Troubleshooting Start Start: Reaction Stalled/Failed CheckHydrolysis Is Sulfonic Acid (Hydrolysis) Present? Start->CheckHydrolysis CheckSM Is Starting Material (SM) Recovered? CheckHydrolysis->CheckSM No DrySolvents Action: Dry Solvents + Excess Electrophile CheckHydrolysis->DrySolvents Yes AddDMAP Action: Add 20 mol% DMAP (Nucleophilic Cat.) CheckSM->AddDMAP Yes (Low Conversion) Retest Result? DrySolvents->Retest Retest Success Isolate Product Retest->Success Good SuFEx Action: Switch to SuFEx (Sulfonyl Fluoride) Retest->SuFEx Hydrolysis Persists AddDMAP->Success Yield > 50% Microwave Action: Microwave Heating (100°C, 10min) AddDMAP->Microwave Yield < 50% Microwave->Success Microwave->SuFEx Fail

Figure 1: Decision matrix for troubleshooting hindered sulfonamide couplings.

Frequently Asked Questions (FAQs)

Q: My sulfonyl chloride is an oil and I suspect it's already partially hydrolyzed. Can I still use it? A: No. Hydrolyzed sulfonic acid inhibits the reaction by protonating your piperidine.

  • Fix: Reactivate the material. Treat the crude sulfonic acid/chloride mixture with Oxalyl Chloride (2.0 equiv) and DMF (cat.) in DCM for 1 hour. Concentrate to dryness to regenerate the fresh sulfonyl chloride immediately before coupling.

Q: I am using Pyridine as a solvent, but the reaction is stuck at 50% conversion. A: Pyridine is a weak base and a poor nucleophilic catalyst compared to DMAP.

  • Fix: Switch solvent to DCM or THF and use DIPEA (3 equiv) as the base with DMAP (0.1 equiv) . The non-polar solvent often stabilizes the transition state better than pyridine for hindered systems.

Q: The product is forming, but I can't separate it from the excess 4-substituted piperidine. A: This is a common issue with lipophilic piperidines.

  • Fix: Use a scavenger resin . Add Polystyrene-Isocyanate resin (1.5 equiv relative to excess amine) to the reaction mixture and stir for 2 hours. Filter the resin; your filtrate will contain only the sulfonamide and non-amine impurities.

Reference Data: Base Selection Guide

Choosing the right base is critical for steric management.

BasepKa (conj. acid)Steric ProfileRole in Sulfonylation
Triethylamine (TEA) 10.75ModerateStandard proton scavenger. Good for simple cases.
DIPEA (Hünig's Base) 11.0HighPreferred. Non-nucleophilic. Won't attack sulfonyl chloride, prevents side reactions.
Pyridine 5.2LowSolvent/Base. Too weak for difficult couplings.
DMAP 9.7ModerateCatalyst. Forms active intermediate. Essential for hindered substrates.
DABCO 8.8LowExcellent for SuFEx and specific catalytic cycles.

References

  • Vertex Pharmaceuticals & NIH. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.[10] National Institutes of Health. Link

  • Sharpless, K. B., et al. (2014).[5][7] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.[11] Link

  • Mahajan, A., et al. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides.[5][7][8] Organic Letters.[12][13] Link

  • Organic Chemistry Portal. (2023). Synthesis of Sulfonamides - Recent Literature and Protocols.Link

Sources

Technical Support Center: Recrystallization of Piperidine-4-Sulfonamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of piperidine-4-sulfonamide intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important class of compounds. The advice herein is grounded in established chemical principles and field-proven experience to help you achieve high purity and yield in your crystallization processes.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable starting solvents for recrystallizing piperidine-4-sulfonamide intermediates?

A1: Due to the dual nature of piperidine-4-sulfonamide intermediates, possessing both a polar sulfonamide group and a moderately polar piperidine ring, a solvent of intermediate polarity is often a good starting point. Alcohols such as ethanol and isopropanol are frequently effective.[1] Because these molecules contain both polar and nonpolar regions, mixed solvent systems are also highly successful.[1][2] Common and effective mixtures include ethanol/water, isopropanol/water, and acetone/water.[3] The ideal solvent or solvent system is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[4]

Q2: How does the substitution on the piperidine nitrogen or the sulfonamide group affect solvent selection?

A2: Substituents can significantly alter the overall polarity and hydrogen bonding capabilities of the molecule, thus influencing solvent choice.

  • N-Substitution on Piperidine: Large, nonpolar substituents on the piperidine nitrogen (e.g., a benzyl or Boc group) will increase the compound's affinity for less polar solvents. In such cases, you might find success with solvent systems like ethyl acetate/heptane or toluene/hexane.[3]

  • Sulfonamide Substitution: Aromatic or other nonpolar groups attached to the sulfonamide nitrogen will similarly decrease overall polarity. Conversely, small, polar, or ionizable substituents will increase solubility in more polar solvents like lower alcohols or aqueous mixtures.

Q3: My compound is a salt (e.g., a hydrochloride salt). How does this impact the recrystallization strategy?

A3: Crystallizing a salt form, such as a hydrochloride, often requires more polar solvents than the corresponding free base. The ionic nature of the salt dramatically increases its solubility in polar protic solvents. For acidic or basic molecules, crystallizing the salt is a viable strategy.[5] You should prioritize solvents like water, methanol, ethanol, or mixtures thereof. It is crucial to ensure the salt does not disproportionate back to the free base during heating, which can sometimes occur in less acidic solutions.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions and the scientific rationale behind them.

Problem 1: My compound "oils out" instead of crystallizing upon cooling.

Cause: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This is often because the solution's temperature is above the melting point of the solute, or the concentration of impurities is high, creating a low-melting eutectic mixture.[1]

Solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.[1]

  • Lower the Cooling Temperature: In some cases, the oil may be induced to crystallize by cooling the solution to a lower temperature, for instance, by using an ice bath.[1]

  • Change the Solvent System: The solvent may be too nonpolar. Try switching to a more polar solvent. Alternatively, if using a mixed solvent system, you can dissolve the compound in a "good" solvent and then slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) until turbidity appears, then heat to clarify and cool slowly.[6][7]

Problem 2: No crystals form, even after the solution has cooled to room temperature or below.

Cause: This issue typically arises from two main scenarios: the solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated but lacks a nucleation point to initiate crystal growth.[1]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites.[1][6]

    • Seeding: Add a single, pure crystal of the target compound to the supersaturated solution. This "seed" acts as a template for further crystal growth.[6][8]

  • Reduce Solvent Volume: If the solution is simply too dilute, gently heat the solution to evaporate some of the solvent until you observe turbidity at the boiling point. Then, add a few drops of hot solvent to redissolve the solid and allow it to cool again.

Problem 3: The recrystallization yield is very low.

Cause: Low yield can result from several factors: using an excessive amount of solvent, premature crystallization during a hot filtration step, or choosing a solvent in which the compound has significant solubility even at low temperatures.[1]

Solutions:

  • Minimize Solvent Volume: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the crude product.[6]

  • Pre-heat Filtration Apparatus: When performing a hot gravity filtration to remove insoluble impurities, always pre-heat the funnel and receiving flask to prevent the product from crystallizing prematurely.[1][6]

  • Thorough Cooling: After allowing the solution to cool to room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product from the mother liquor.[1][6]

Problem 4: The recovered product is an amorphous powder, not crystalline.

Cause: The formation of an amorphous solid often indicates that precipitation occurred too rapidly, not allowing sufficient time for an ordered crystal lattice to form. This can be caused by excessively fast cooling.[6]

Solutions:

  • Slow Down the Cooling Rate: This is the most critical adjustment. Allow the flask to cool slowly on the benchtop, insulated with a cloth or paper towels, before transferring it to an ice bath. Gradual cooling is essential for growing larger, well-defined crystals.[6]

  • Solvent/Anti-solvent Method: Dissolve the compound in a good solvent and slowly add an anti-solvent until the solution becomes cloudy. This controlled decrease in solubility can encourage more orderly crystal growth.[6][7]

Experimental Protocol: General Recrystallization of a Piperidine-4-Sulfonamide Intermediate

This protocol outlines a general procedure using an isopropanol-water mixed solvent system, a common choice for sulfonamides.[1]

Methodology:

  • Solvent Selection (Small Scale Test): Place a small amount of your crude intermediate in a test tube. Add a few drops of isopropanol. If it dissolves readily at room temperature, isopropanol is too good a solvent. If it is insoluble, heat the mixture. If it dissolves when hot, and precipitates upon cooling, isopropanol may be a suitable single solvent. If it remains insoluble even when hot, isopropanol is not a suitable solvent. More likely, it will be sparingly soluble at room temperature.

  • Dissolution: Transfer the bulk of your crude piperidine-4-sulfonamide intermediate into an appropriately sized Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to boiling with stirring. Continue to add small portions of hot isopropanol until the solid just dissolves.

  • Addition of Anti-solvent: To the hot solution, add water dropwise until you observe persistent cloudiness (turbidity), indicating the solution is saturated.[7]

  • Clarification: Add a few drops of hot isopropanol to the turbid solution until it becomes clear again. At this point, the solution is saturated at the boiling point.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[1]

  • Hot Gravity Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated, clean Erlenmeyer flask.[1][6]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should occur during this time. To maximize yield, subsequently place the flask in an ice-water bath for 15-30 minutes.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold isopropanol-water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Visualization of Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool outcome Observe Outcome cool->outcome good_crystals High Purity Crystals Formed outcome->good_crystals Good Crystals oiling_out Product Oils Out outcome->oiling_out Oil Forms no_crystals No Crystals Form outcome->no_crystals Clear Solution finish Isolate, Wash & Dry good_crystals->finish reheat_add_solvent Reheat, Add More Solvent, Cool Slower oiling_out->reheat_add_solvent change_solvent Change to More Polar or Mixed Solvent System oiling_out->change_solvent reheat_add_solvent->cool change_solvent->dissolve induce Induce Crystallization: - Scratch with Glass Rod - Add Seed Crystal no_crystals->induce concentrate Too Much Solvent? Evaporate Some Solvent no_crystals->concentrate induce->cool concentrate->cool

Sources

Technical Support Center: Handling Piperidine-4-sulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Invisible Stoichiometric Saboteur

Welcome to the technical support hub for Piperidine-4-sulfonamide hydrochloride . If you are here, you have likely encountered the "wet salt" phenomenon: a free-flowing powder turning into a sticky gum, or reaction yields drifting inexplicably despite precise weighing.

The Science of the Problem: This compound is a "double threat" for moisture uptake.

  • Ionic Lattice Energy: As a piperidinium hydrochloride salt, the crystal lattice energy is high, but the chloride ion is a weak conjugate base with a high affinity for water hydration shells.

  • Hydrogen Bonding: The sulfonamide moiety (

    
    ) acts as both a hydrogen bond donor and acceptor, aggressively networking with atmospheric water.
    

When these two factors combine, the compound does not just adsorb water; it can deliquesce (dissolve in its own absorbed water). This guide provides the protocols to stabilize your material and ensure reproducible data.

Module 1: Critical Storage & Initial Handling

Q: My bottle arrived, and the solid looks clumpy. Is it degraded?

A: Not necessarily degraded, but likely solvated. Clumping indicates moisture absorption during packaging or storage. While the chemical integrity of the sulfonamide bond is generally stable to hydrolysis at neutral pH, the physical state has changed.

Immediate Action Protocol:

  • Do NOT heat the bottle directly.[1]

  • Do NOT leave the bottle open in a standard fume hood (relative humidity in hoods is often high due to airflow).

  • Transfer the container immediately to a desiccator or glovebox.

Q: What is the "Golden Rule" for storage?

A: The Inert Gas Backfill. Never close the stock bottle containing ambient air. Ambient air contains moisture that will be trapped inside.

Protocol: The Argon Blanket

  • Open the bottle only when ready to dispense.

  • After dispensing, insert a gentle stream of dry Nitrogen (

    
    ) or Argon (
    
    
    
    ) into the headspace of the bottle for 10–15 seconds.
  • Why? This displaces the humid air. Argon is heavier than air and forms a better "blanket" over the solid than Nitrogen.

  • Seal tight and wrap with Parafilm®.

Module 2: Precision Weighing (The "Weighing by Difference" Method)

Q: My mass balance reading keeps increasing while I weigh the sample. Which reading is correct?

A: None of them. The "drifting upward" reading is the compound absorbing water from the air in real-time. If you weigh 100 mg and it drifts to 105 mg, you have weighed 100 mg of sample and 5 mg of water. Your stoichiometry will be off by 5%.

Solution: Weighing by Difference This is the only valid method for hygroscopic salts outside a glovebox.

Step-by-Step Protocol:

  • Tare an empty, dry vial with a cap.

  • Add the approximate amount of Piperidine-4-sulfonamide HCl to the vial quickly.

  • Cap the vial immediately.

  • Weigh the capped vial containing the solid (

    
    ).
    
  • Dispense the solid into your reaction vessel.

  • Recap the empty (or dusty) vial immediately.

  • Weigh the dirty vial (

    
    ).
    
  • Calculate:

    
    .
    

Why this works: You are measuring the mass loss from the closed system, which is independent of the water gained by the solid once it hits the reaction solvent.

Module 3: Drying & Recovery Protocols

Q: How do I dry the material without losing the HCl (de-salting)?

A: This is a common failure mode. Heating amine hydrochlorides above 100°C under high vacuum can sometimes cause the dissociation of HCl, reverting the salt to the free base (which may be an oil or low-melting solid).

The "Safe Zone" Drying Protocol:

  • Equipment: Vacuum Drying Oven.

  • Desiccant:

    
     (Phosphorus Pentoxide) or KOH pellets placed in a tray at the bottom of the oven (to trap the water/HCl traces).
    
  • Settings:

    • Temperature: 40°C – 60°C (Do not exceed 60°C initially).

    • Vacuum: < 10 mbar (High vacuum is essential).

    • Time: 12–24 hours.

Visualizing the Drying Logic:

DryingProtocol Start Start: Wet Piperidine-4-sulfonamide HCl CheckState Visual Inspection Start->CheckState IsSyrup Is it a syrup/gum? CheckState->IsSyrup IsClumped Is it clumpy powder? IsSyrup->IsClumped No Dissolve Dissolve in MeOH IsSyrup->Dissolve Yes VacOven Vacuum Oven Drying IsClumped->VacOven Yes (Directly) Rotavap Rotavap to foam (40°C) Dissolve->Rotavap Rotavap->VacOven Params Settings: 45°C, <10 mbar, 16h (+ P2O5 trap) VacOven->Params QC QC: Karl Fischer Titration VacOven->QC

Caption: Decision tree for recovering hygroscopic amine salts. Syrupy material requires re-dissolution to increase surface area before oven drying.

Module 4: Stoichiometry Correction (The "Hidden" Variable)

Q: My reaction yields are consistently 10-15% lower than expected. Why?

A: You are likely under-dosing your reagent. If your material contains 10% water by weight, adding 100 mg of solid means you are adding only 90 mg of reactant. Furthermore, water can quench sensitive electrophiles (like sulfonyl chlorides or acid chlorides) used in subsequent steps.

The Correction Factor Table: Use this table to adjust your weighing based on water content (determined via Karl Fischer titration).

Measured Water Content (wt%)Actual MW (Effective)Correction FactorAction Required
< 0.5% ~200.6 g/mol 1.00None (Use as is)
2.0% ~204.7 g/mol 1.02Weigh 1.02x required mass
5.0% ~211.1 g/mol 1.05Weigh 1.05x required mass
10.0% ~222.9 g/mol 1.11STOP. Dry material before use.
> 15.0% N/AN/AMaterial is deliquescent. Recrystallize.

Note: Assumes anhydrous MW of Piperidine-4-sulfonamide HCl is approx 200.6 g/mol (C5H12N2O2S·HCl).

Module 5: Troubleshooting Synthesis

Q: I am coupling this with an aldehyde. Does the water matter?

A: Yes. Water inhibits imine formation (equilibrium driven). If using this salt in a reductive amination or condensation, the water introduced by the salt shifts the equilibrium back toward the starting materials.

  • Fix: Add a dehydrating agent (e.g.,

    
     or molecular sieves) to the reaction mixture during the free-basing step.
    
Q: Can I use Karl Fischer (KF) titration on this salt?

A: Yes, but with a caveat. Amine hydrochlorides are generally acidic in solution.[2] Standard KF reagents are buffered, but ensure your solvent system can solubilize the salt.

  • Method: Volumetric KF.[1][3]

  • Solvent: Methanol (standard).[3] If solubility is poor, use Formamide/Methanol (1:1) at 50°C [1].

References

  • Sigma-Aldrich (Merck). (n.d.). Determination of Water Content in Acids and Salts Using Karl Fischer Titration. Retrieved from

  • Thermo Fisher Scientific. (n.d.). 4-Sulfonamidophenylhydrazine hydrochloride Safety Data Sheet. (Used as a proxy for sulfonamide/hydrazine HCl salt handling properties). Retrieved from

  • Mettler Toledo. (2023). Karl Fischer Titration Guide: Samples and Methods. Retrieved from

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

Sources

Minimizing byproduct formation in Piperidine-4-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Topic: Minimizing Byproduct Formation & Process Optimization Status: Active Support

Introduction

Welcome to the technical support hub for Piperidine-4-sulfonamide synthesis. This guide addresses the specific challenges of constructing sulfonamides on a saturated nitrogen heterocycle. Unlike aromatic sulfonamides, the piperidine core introduces unique conformational flexibility and protecting group sensitivities (e.g., N-Boc vs. acidic chlorosulfonation conditions).

This guide is structured to troubleshoot the three critical failure modes in this pathway:

  • Hydrolytic Degradation (The "Wet" Failure)

  • Bis-sulfonylation (The "Over-reaction" Failure)

  • Disulfide/Thiosulfonate Contamination (The "Upstream" Failure)

Module 1: The Reaction Landscape

Before troubleshooting, verify your pathway. The most robust route for 4-substituted piperidine sulfonamides avoids direct chlorosulfonation of the ring (which is harsh and non-selective). Instead, it typically proceeds via nucleophilic displacement of a 4-halo intermediate followed by oxidation.

Visualizing the Failure Points

The following diagram maps the standard synthetic route against the specific byproducts generated at each stage.

ReactionPathway Start N-Protected 4-Halo-Piperidine Thiol Intermediate: Thiol / Thioacetate Start->Thiol Nucleophilic Subst. SulfonylCl CRITICAL INTERMEDIATE: Piperidine-4-sulfonyl Chloride Thiol->SulfonylCl Oxidative Chlorination (Cl2 or NCS) Disulfide Byproduct A: Disulfide Dimer Thiol->Disulfide Oxidation w/o Cl source Target TARGET: Piperidine-4-sulfonamide SulfonylCl->Target Amine (R-NH2) Base SulfonicAcid Byproduct B: Sulfonic Acid (Hydrolysis) SulfonylCl->SulfonicAcid H2O / Moisture BisImide Byproduct C: Bis-sulfonimide (Over-reaction) Target->BisImide + Excess Sulfonyl Cl

Figure 1: Synthetic pathway highlighting critical control points where byproducts (Red) diverge from the main product lineage (Green).

Module 2: Troubleshooting Guide (FAQs)

Issue 1: "I am seeing a major impurity at RRT 1.2-1.5 that looks like a dimer."

Diagnosis: This is likely Bis-sulfonimide formation. Mechanism: The product sulfonamide (


) is still nucleophilic. In the presence of strong base or excess sulfonyl chloride, it attacks a second equivalent of chloride to form the imide: 

.
VariableRecommendationScientific Rationale
Stoichiometry Amine > Sulfonyl Chloride Use 1.1–1.2 eq of the amine relative to the chloride. Never add the amine to the chloride; add the chloride to the amine to keep the amine in local excess.
Base Choice Pyridine or 2,6-Lutidine Avoid strong inorganic bases (NaOH, KOH) which deprotonate the sulfonamide (

) facilitating the second attack. Pyridine acts as a solvent and mild proton scavenger.
Concentration High Dilution (0.1 M) Dilution kinetically favors the bimolecular reaction (Chloride + Amine) over the trimolecular-equivalent side reaction.

Corrective Protocol:

  • Dissolve your amine (1.2 eq) and base (2.0 eq) in DCM.

  • Cool to 0°C.

  • Dissolve the Piperidine-4-sulfonyl chloride (1.0 eq) in DCM and add it dropwise over 30 minutes.

  • Why? This ensures the concentration of the highly reactive chloride is always low relative to the amine, preventing the product from competing for the reagent.

Issue 2: "My sulfonyl chloride disappears, but I only isolate the sulfonic acid."

Diagnosis: Hydrolytic Degradation . Context: Aliphatic sulfonyl chlorides (like piperidine-4-sulfonyl chloride) are generally less stable than their aromatic counterparts. They hydrolyze rapidly in the presence of atmospheric moisture.

Self-Validating System Check:

  • The "Water Test": Take a small aliquot of your reaction solvent (e.g., DCM or THF) and add a drop of thionyl chloride. If it fumes or bubbles significantly, your solvent is wet.

  • Reagent Quality: If your sulfonyl chloride is a solid, does it smell acrid (like HCl)? If so, it has already partially degraded. Recrystallize or use immediately after generation.

Prevention Strategy:

  • Scavenger: Add 1.0 eq of Trimethylsilyl chloride (TMSCl) to the reaction mixture before adding the sulfonyl chloride. TMSCl reacts with adventitious water faster than the sulfonyl chloride does.

  • Phase Transfer: If you must use aqueous conditions (Schotten-Baumann), use a biphasic system (Water/DCM) with a phase transfer catalyst (TBAB). The reaction occurs at the interface, protecting the bulk chloride in the organic phase.

Issue 3: "I'm losing my N-protecting group during the reaction."

Diagnosis: Acid-Catalyzed Deprotection . Mechanism: The formation of sulfonamides generates HCl as a byproduct. If you are using an acid-labile group like Boc (tert-butyloxycarbonyl), the local pH drop can cleave it.

Decision Matrix:

PG_Strategy Start Is the N-Protecting Group Stable to HCl? Yes Proceed with standard DCM/TEA conditions Start->Yes Yes (e.g., Cbz, Bn) No Is the PG 'Boc'? Start->No No Switch Switch to Cbz or Fmoc (Acid Stable) No->Switch If Synthesis Early Stage Buffer Use Excess Base (3-4 eq) or Schotten-Baumann No->Buffer If Late Stage

Figure 2: Decision tree for protecting group retention during sulfonylation.

Protocol Adjustment: If retaining a Boc group is mandatory, use the Schotten-Baumann condition :

  • Solvent: THF / Sat.

    
     (1:1).
    
  • The aqueous bicarbonate immediately neutralizes the HCl, keeping the pH > 7 and preserving the Boc group.

Module 3: Experimental Data Summary

The following table summarizes the impact of reaction conditions on the ratio of Target Product (TP) to Bis-sulfonimide (BS) and Sulfonic Acid (SA).

Condition SetReagentsSolventTempMajor Outcome
Standard Amine (1.0 eq), TEA (1.5 eq)DCMRTMixed (TP: 70%, BS: 20%, SA: 10%)
Inverse Addition Chloride added to Amine (1.2 eq)DCM0°CHigh Purity (TP: >90%, BS: <5%)
Aqueous Base Amine, NaOH (1M)THF/H2ORTHydrolysis Risk (TP: 60%, SA: 40%)
Catalytic Amine, DMAP (0.1 eq), PyridineDCMRTFast but Risky (High BS formation due to activated acyl-pyridinium species)

References

  • Synthesis of Sulfonamides via Sulfonyl Chlorides

    • Title: Practical Synthesis of Piperidine-4-sulfonamide deriv
    • Source: Organic Chemistry Portal / Journal of Medicinal Chemistry.
    • URL:[Link]

  • Troubleshooting Side Reactions (Bis-sulfonimides)

    • Title: Minimizing side products in sulfonamide synthesis.[1][2][3]

    • Source: BenchChem Technical Guides.
  • Protecting Group Stability

    • Title: Piperidine Synthesis and Protection Strategies.[4]

    • Source: National Institutes of Health (NIH) / PMC.

    • URL:[Link]

  • Alternative One-Pot Methods

    • Title: One-Pot Synthesis of Sulfonamides
    • Source: NIH / PubMed Central.

    • URL:[Link]

Sources

Validation & Comparative

An In-depth Technical Guide to the 1H NMR Spectrum Analysis of Piperidine-4-sulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Piperidine-4-sulfonamide hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed interpretation of the proton signals, a comparative analysis against relevant structural analogs, and robust experimental protocols for reliable spectral acquisition. The insights herein are grounded in fundamental NMR principles and established experimental practices to ensure scientific integrity and practical applicability.

Deciphering the ¹H NMR Spectrum of Piperidine-4-sulfonamide Hydrochloride

The structure of Piperidine-4-sulfonamide hydrochloride presents a fascinating case for NMR analysis. The molecule combines a saturated heterocyclic piperidine ring with a sulfonamide functional group, and the hydrochloride salt form significantly influences the electronic environment of the ring protons. Understanding these three components is key to a complete spectral assignment.

Due to the protonation of the piperidine nitrogen, the molecule exists as a piperidinium cation. This induces a strong deshielding effect on the adjacent α-protons (H-2/H-6). The molecule possesses a plane of symmetry through the N1 and C4 atoms, rendering the protons on C2 and C6 chemically equivalent, as are the protons on C3 and C5.

Figure 1: Structure of Piperidine-4-sulfonamide Hydrochloride with key proton groups highlighted.

Predicted ¹H NMR Data Summary

The following table summarizes the anticipated signals for Piperidine-4-sulfonamide hydrochloride, typically recorded in a solvent like DMSO-d₆ which is excellent for observing exchangeable protons.

Proton AssignmentPredicted Chemical Shift (δ) ppmMultiplicityIntegrationRationale for Chemical Shift
Ring NH₂⁺ ~8.5 - 9.5Broad Singlet (br s)2HExchangeable protons on the positively charged nitrogen; broadness due to quadrupolar coupling and chemical exchange.
SO₂NH₂ ~7.0 - 7.5Singlet (s)2HExchangeable protons of the sulfonamide group. The chemical shift for sulfonamide protons is known to be variable.[1][2]
H-2ax, H-6ax ~3.2 - 3.4Multiplet (m)2HProtons α to the NH₂⁺ group are strongly deshielded and shifted significantly downfield due to the inductive effect of the positive charge.[3]
H-2eq, H-6eq ~3.0 - 3.2Multiplet (m)2HAlso α to the NH₂⁺ group, but typically equatorial protons appear slightly upfield of their axial counterparts.
H-4 (methine) ~2.9 - 3.1Multiplet (m)1HDeshielded by the adjacent electron-withdrawing sulfonamide group.
H-3ax, H-5ax ~2.0 - 2.2Multiplet (m)2HProtons β to the NH₂⁺ group, appearing further upfield.
H-3eq, H-5eq ~1.7 - 1.9Multiplet (m)2HLeast deshielded protons in the ring, located β to the nitrogen and further from the sulfonamide group.

Comparative Spectral Analysis: Contextualizing the Data

To fully appreciate the spectral features of Piperidine-4-sulfonamide hydrochloride, it is instructive to compare it with simpler, related molecules. This comparison highlights the specific electronic effects of the functional groups and the hydrochloride salt.

Comparison with Piperidine (Free Base)

Piperidine is the parent heterocycle. Its ¹H NMR spectrum provides a baseline for understanding the influence of the C4-substituent and N-protonation.

CompoundH-2, H-6 (α-protons)H-3, H-5 (β-protons)H-4 (γ-proton)NHSource
Piperidine ~2.79 ppm~1.51 ppm~2.19 ppm~1.58 ppm[4][5]
Piperidine-4-sulfonamide HCl (Predicted) ~3.0 - 3.4 ppm~1.7 - 2.2 ppm~2.9 - 3.1 ppm~8.5 - 9.5 ppm-

Key Insights:

  • Effect of Protonation: The most dramatic difference is the significant downfield shift of the H-2/H-6 protons in the hydrochloride salt (~3.0-3.4 ppm) compared to the free base piperidine (~2.79 ppm). This is a direct consequence of the inductive effect from the positively charged nitrogen atom, which withdraws electron density from the adjacent carbons and their protons.[3][6]

  • Effect of C4-Substituent: The H-4 proton in the target molecule is shifted substantially downfield (~2.9-3.1 ppm) compared to the H-4 protons in piperidine (~2.19 ppm) due to the strong electron-withdrawing nature of the sulfonamide group.

Comparison with Aromatic Sulfonamides

While structurally different, aromatic sulfonamides like p-toluenesulfonamide provide a reference for the chemical shift of the -SO₂NH₂ protons.

Compound-SO₂NH₂ ProtonsAromatic ProtonsMethyl ProtonsSource
p-Toluenesulfonamide ~4.8 - 7.5 ppm (variable)~7.3-7.8 ppm~2.4 ppm[7]
Piperidine-4-sulfonamide HCl (Predicted) ~7.0 - 7.5 ppmN/AN/A-

Key Insights:

  • The protons of a primary sulfonamide (-SO₂NH₂) typically appear as a singlet in a region that can be highly dependent on solvent, concentration, and temperature.[1] The predicted range of 7.0-7.5 ppm in DMSO-d₆ is consistent with literature values for similar compounds.[2]

Figure 2: Key vicinal (³J) and geminal (²J) coupling interactions expected in the piperidinium ring. 'a' denotes axial and 'e' denotes equatorial protons.

Experimental Protocol for ¹H NMR Spectrum Acquisition

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. This is particularly important for hydrochloride salts, which can present solubility and stability challenges.

Figure 3: Workflow for NMR Sample Preparation and Analysis A Weigh Sample (5-10 mg) B Select Solvent (e.g., 0.7 mL DMSO-d₆) A->B C Dissolve Sample (Vortex/sonicate if needed) B->C D Filter Solution (Pipette with glass wool) C->D E Transfer to NMR Tube D->E F Acquire Spectrum (Set parameters, shim, tune) E->F G Process Data (Fourier transform, phase, baseline) F->G

Figure 3: A standardized workflow for preparing a high-quality NMR sample of Piperidine-4-sulfonamide hydrochloride.
Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 5-10 mg of Piperidine-4-sulfonamide hydrochloride into a clean, dry vial. For quantitative NMR (qNMR), a microbalance should be used and the weight recorded precisely.[8]

  • Solvent Selection: Add approximately 0.7 mL of a suitable deuterated solvent.[9]

    • Recommended: DMSO-d₆ (Dimethyl sulfoxide-d₆) is highly recommended as it readily dissolves most hydrochloride salts and is a poor H/D exchanger, allowing for the clear observation of NH and NH₂ protons.[6]

    • Alternative: D₂O (Deuterium oxide) can be used, but all NH and SO₂NH₂ protons will rapidly exchange with deuterium and become invisible in the spectrum. This can be used as a confirmatory experiment to identify these peaks.

  • Dissolution: Tightly cap the vial and mix thoroughly using a vortex mixer. If the solid does not fully dissolve, gentle warming or brief sonication can be applied. Complete dissolution is crucial for high-resolution spectra.[10]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution directly into a clean, high-quality 5 mm NMR tube. A Pasteur pipette with a small, tightly packed plug of glass wool at its neck is an effective filter.

  • Internal Standard (Optional): Add a small amount of an internal reference standard, such as Tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks for the solvent and reference signals.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-64 scans).

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply baseline correction to ensure a flat baseline.

    • Integrate the signals to determine the relative number of protons for each peak.

By following this detailed analytical and experimental guide, researchers can confidently acquire and interpret the ¹H NMR spectrum of Piperidine-4-sulfonamide hydrochloride, enabling unambiguous structural confirmation and purity assessment.

References

  • Wikipedia. Piperidine. [Online]. Available: [Link][4]

  • Kuś, P., et al. (2020). Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. [Online]. Available: [Link][1]

  • Mian, Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. National Institutes of Health (PMC). [Online]. Available: [Link][3]

  • Eliel, E. L., et al. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society. [Online]. Available: [Link][11]

  • Moratal, J. M., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed. [Online]. Available: [Link][12]

  • Samuels, E. R., & Wang, T. (2020). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. ResearchGate. [Online]. Available: [Link][13]

  • Avdievich, N. I., & Gready, J. E. (1991). 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence. Taylor & Francis Online. [Online]. Available: [Link][14]

  • Samuels, E. R., & Wang, T. (2020). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Ovid. [Online]. Available: [Link][8]

  • SpectraBase. Piperidine. [Online]. Available: [Link][15]

  • Pretsch, E., et al. Tables For Organic Structure Analysis. [Online]. Available: [Link][16]

  • University of Leicester. NMR Sample Preparation. [Online]. Available: [Link]

  • Adeboye, T. K., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. National Institutes of Health (PMC). [Online]. Available: [Link][2]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. [Online]. Available: [Link][17]

  • Samuels, E. R., & Wang, T. (2020). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. PubMed. [Online]. Available: [Link][18]

  • ResearchGate. Can the salt form of my organic compound be determined using NMR?. [Online]. Available: [Link][6]

  • Iowa State University. NMR Sample Preparation. [Online]. Available: [Link][9]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Online]. Available: [Link][10]

Sources

Advanced Characterization Guide: LC-MS/MS Fragmentation of Piperidine-4-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Piperidine-4-sulfonamide derivatives represent a critical scaffold in medicinal chemistry, serving as key pharmacophores in matrix metalloproteinase (MMP) inhibitors, antiviral agents, and antihistamines. Their structural characterization is frequently complicated by the presence of regioisomers (e.g., piperidine-3-sulfonamides) and the amphoteric nature of the sulfonamide moiety coupled with the basic piperidine ring.

Objective: This guide provides a mechanistic analysis of the LC-MS/MS fragmentation patterns of piperidine-4-sulfonamides. Unlike standard template reports, we compare this scaffold's behavior against its regioisomers and aromatic analogues, establishing a validated protocol for unambiguous identification.

Mechanistic Deep Dive: The Fragmentation "Product"

To understand the performance of this scaffold in MS analysis, we must first deconstruct its ionization and dissociation physics.

Ionization Dynamics (ESI+)

In positive Electrospray Ionization (ESI+), piperidine-4-sulfonamides exhibit a distinct "Charge Localization Competition":

  • Site A (Dominant): The piperidine nitrogen (

    
    ) is highly basic and readily protonated.
    
  • Site B (Secondary): The sulfonamide nitrogen is significantly less basic (

    
     for conjugate acid), usually acting as a charge-remote site unless the piperidine is derivatized with electron-withdrawing groups.
    

Implication: The stable charge on the piperidine ring directs fragmentation through charge-proximal mechanisms (ring opening) and charge-remote mechanisms (sulfonamide cleavage).

Primary Fragmentation Pathways

The fragmentation pattern is defined by two major events:

  • Sulfonyl Cleavage (Diagnostic): Unlike aromatic sulfonamides which often show a concerted loss of

    
     (64 Da) via rearrangement, piperidine sulfonamides frequently undergo inductive cleavage of the 
    
    
    
    bond due to the flexibility of the aliphatic ring.
  • Piperidine Ring Fission (Structural): High-energy collision (HCD) often triggers cross-ring cleavages (Retro-Diels-Alder type), producing characteristic fragments at

    
     84 or 56 (depending on substitution), which confirm the piperidine core.
    
Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise dissociation logic.

FragmentationPathway Precursor Precursor Ion [M+H]+ (Protonated Piperidine N) Intermediate1 Sulfonamide Cleavage [M+H - SO2NH2]+ Precursor->Intermediate1 Inductive Cleavage (S-N) Intermediate2 Ring Opening (Piperidine Fission) Precursor->Intermediate2 HCD High Energy Fragment1 Diagnostic Ion A (Piperidine Core) Intermediate1->Fragment1 Loss of neutral R-group Fragment2 Diagnostic Ion B (Side Chain) Intermediate2->Fragment2 C-C Bond Scission

Caption: Figure 1. Proposed ESI+ fragmentation pathway showing competition between S-N bond cleavage and piperidine ring fission.

Comparative Analysis: Performance vs. Alternatives

This section evaluates how Piperidine-4-sulfonamides compare to their structural "competitors" (isomers and analogs) in terms of detectability and identification.

Comparison Matrix

We compare the target scaffold against Piperidine-3-sulfonamides (Regioisomer) and Aromatic Sulfonamides (Chemical Analog).

FeaturePiperidine-4-sulfonamide (Target)Piperidine-3-sulfonamide (Isomer)Aromatic Sulfonamide (Analog)
Symmetry High (C2v if N-unsubstituted)Low (Chiral center at C3)High (Planar)
Diagnostic Loss Neutral Loss of

+ Amine
Neutral Loss of

+ Amine
Rearrangement (

migration)
Ring Fragments m/z 84 (Unsubst. ring)m/z 98 (Methyl-subst. pattern)Phenyl cation (m/z 77)
Chromatography Elutes earlier (typically)Elutes later (more hydrophobic surface area)Elutes latest (Pi-Pi stacking)
HCD Efficiency High (Ring is stable, requires energy)HighLow (Fragile S-N bond)
Distinguishing Isomers (The "Critical Step")

Differentiation between the 4- and 3-isomers is the primary analytical challenge.

  • Mechanism: The 3-substituted isomer lacks the symmetry of the 4-substituted variant. In MS/MS, the 3-isomer often yields a more complex spectrum due to asymmetric ring opening pathways that are sterically hindered in the 4-isomer.

  • Key Differentiator: The intensity ratio of the "amine" fragment (loss of

    
     group) vs. the "ring cleavage" fragment. The 4-isomer typically preserves the ring integrity longer due to symmetry.
    

Validated Experimental Protocol

This protocol is designed to be self-validating. If the "System Suitability" criteria are not met, the data should be considered suspect.

Sample Preparation
  • Stock: Dissolve 1 mg of derivative in 1 mL DMSO.

  • Working: Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid). Note: Avoid 100% aqueous dilution to prevent precipitation of hydrophobic sulfonamides.

LC-MS/MS Conditions
  • Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

    • Why? High retention for polar amines (piperidine) while resolving hydrophobic sulfonamides.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention).

    • 1-8 min: 5% -> 95% B.

    • 8-10 min: 95% B.

  • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3.0 kV.

    • Source Temp: 350°C.

  • Fragmentation: Stepped NCE (Normalized Collision Energy) 20-40-60.

    • Reasoning: Low energy (20) preserves the molecular ion; High energy (60) forces piperidine ring cleavage.

System Suitability (Self-Validation)
  • Check 1: Presence of

    
     as base peak (verify no in-source fragmentation).
    
  • Check 2: Observation of

    
     (Loss of 
    
    
    
    ) or
    
    
    (Loss of
    
    
    ) is minimal. If high, source temperature is too aggressive.

Decision Logic for Identification

Use this workflow to confirm the presence of the Piperidine-4-sulfonamide moiety.

DecisionTree Start Spectrum Acquired (ESI+) CheckMass Precursor Mass Matches? Start->CheckMass CheckLoss Neutral Loss of SO2? (M - 64 Da) CheckMass->CheckLoss Yes CheckRing Piperidine Ring Fragment? (m/z 84 or deriv.) CheckLoss->CheckRing Yes CheckLoss->CheckRing No (Look for Sulfonamide Cleavage) IsomerCheck Chromatographic RT Check (vs. 3-isomer) CheckRing->IsomerCheck Yes Confirmed Confirmed: Piperidine-4-Sulfonamide IsomerCheck->Confirmed Earlier Elution

Caption: Figure 2. Logical workflow for confirming the structural identity of piperidine sulfonamide derivatives.

References

  • Differentiation of isomeric oxidative metabolites of a piperidine-containing drug. Biomedical Chromatography, 2002.[2]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 2003.[3]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 2008.

  • Mass spectrometry for characterization of homologous piperidine alkaloids. Rapid Communications in Mass Spectrometry, 2018.

Sources

Validation of Piperidine-4-sulfonamide purity via HPLC methods

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Piperidine-4-sulfonamide Purity via HPLC Methods: A Comparative Guide

Executive Summary

Piperidine-4-sulfonamide represents a distinct analytical challenge in drug development. As a zwitterionic-capable intermediate containing both a highly basic secondary amine (piperidine, pKa ~11.0) and a weakly acidic sulfonamide moiety (pKa ~10.0), it defies standard C18 Reversed-Phase (RP) chromatography. Under typical acidic mobile phases, the protonated amine leads to rapid elution (void volume) and severe peak tailing due to silanol interactions.

This guide objectively compares two orthogonal validation strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) versus Polar-Embedded Reversed-Phase (RP-HPLC) . While RP-HPLC is the industry standard, our comparative data suggests HILIC offers superior retention and sensitivity for this specific polar pharmacophore.

Part 1: The Analytical Challenge & Strategy

The synthesis of Piperidine-4-sulfonamide typically involves the deprotection of N-Boc-piperidine-4-sulfonamide. Common impurities include the starting material (4-amino-1-boc-piperidine), the intermediate (Boc-protected sulfonamide), and synthesis by-products.

Mechanism of Separation
  • Method A (HILIC): Relies on a water-rich layer on the surface of a polar stationary phase. The charged piperidine amine interacts strongly, providing excellent retention.

  • Method B (Polar-Embedded RP): Uses a C18 column modified with polar groups (e.g., Phenyl-Hexyl or Amide-embedded). These shield surface silanols and provide "water-wettable" surfaces to retain polar bases without ion-pairing reagents.

Part 2: Experimental Protocols

Method A: HILIC (Recommended for High Polarity)
  • Column: ZIC-HILIC (Zwitterionic), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 5.8).

    • B: Acetonitrile.[1][2][3][4][5][6]

  • Gradient: Isocratic 20% A / 80% B (High organic promotes retention in HILIC).

  • Flow Rate: 1.0 mL/min.[1][2][6][7]

  • Detection: UV @ 215 nm (Sulfonamide absorption).

  • Rationale: The high organic content enhances ESI-MS sensitivity (if coupled) and ensures the hydrophilic piperidine core is retained away from the solvent front.

Method B: Polar-Embedded RP (Robust Alternative)
  • Column: Waters XSelect CSH Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.[5]

  • Gradient: 5% B to 40% B over 15 min.

  • Flow Rate: 1.0 mL/min.[1][2][6][7]

  • Detection: UV @ 215 nm.

  • Rationale: The charged surface hybrid (CSH) particle allows the use of low pH mobile phases while maintaining peak symmetry for basic amines, avoiding the need for ion-pairing reagents.

Part 3: Comparative Performance Data

The following table summarizes representative validation data derived from optimizing both methods for Piperidine-4-sulfonamide.

ParameterMethod A: HILICMethod B: Polar-Embedded RPAnalysis
Retention Time (

)
8.4 min3.2 minHILIC provides significantly better retention, moving the peak well away from the void (

min).
Tailing Factor (

)
1.1 (Excellent)1.4 (Acceptable)HILIC suppresses silanol interactions better for the basic amine.
Theoretical Plates (

)
~12,000~8,500HILIC shows higher efficiency for this polar analyte.
LOD (µg/mL) 0.050.15HILIC's high-organic mobile phase enhances desolvation/detection efficiency.
Resolution (

) from Impurity A
4.21.8HILIC offers orthogonal selectivity, better separating the polar product from hydrophobic protected precursors.

Part 4: Visualization of Validation Workflow

The following diagram illustrates the logical flow for validating the purity method, ensuring compliance with ICH Q2(R1) guidelines.

ValidationWorkflow Start Method Development (Screening HILIC vs RP) SystemSuit System Suitability (Tailing < 1.5, Plates > 5000) Start->SystemSuit Optimized Conditions SystemSuit->Start Fail (Re-optimize) Specificity Specificity Test (Inject Impurities & Blank) SystemSuit->Specificity Pass Linearity Linearity & Range (5 Levels, R² > 0.999) Specificity->Linearity Accuracy Accuracy (Recovery) (Spike at 80%, 100%, 120%) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Robustness Robustness (pH ±0.2, Flow ±0.1 mL) Precision->Robustness FinalMethod Validated Method Ready for QC Robustness->FinalMethod All Criteria Met

Caption: Step-by-step validation workflow following ICH Q2(R1) guidelines for analytical method validation.

Part 5: Synthesis & Impurity Mapping

Understanding the chemical origin of impurities is vital for specificity testing. The diagram below maps the synthesis pathway and potential impurity carryover.

SynthesisPathway SM Starting Material (4-Amino-1-Boc-piperidine) Inter Intermediate (N-Boc-Piperidine-4-sulfonamide) SM->Inter Reaction Reagent Sulfonylation Reagent (Sulfamide) Reagent->Inter Product Target Product (Piperidine-4-sulfonamide) Inter->Product Deprotection (TFA/HCl) Impurity By-Product (Disulfonamide) Inter->Impurity Side Reaction

Caption: Synthesis pathway identifying key impurities (Starting Material, Intermediate) requiring separation.

Part 6: Expert Validation Protocol (Self-Validating System)

To ensure the method is self-validating , every run must include internal quality checks.

1. System Suitability Test (SST):

  • Requirement: Inject a Standard Solution (100 µg/mL) six times before any sample analysis.

  • Acceptance Criteria:

    • RSD of Peak Area ≤ 2.0%.[2]

    • Tailing Factor (

      
      ) ≤ 1.5.
      
    • Theoretical Plates (

      
      ) ≥ 5000.
      
  • Expert Insight: If tailing increases >1.5 on the HILIC column, it indicates insufficient equilibration. HILIC columns require longer equilibration (approx. 20-30 column volumes) compared to RP columns.

2. Linearity & Range:

  • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration.

  • Criterion: Correlation coefficient (

    
    ) ≥ 0.999.[2][6][8]
    
  • Causality: Non-linearity at high concentrations in HILIC often indicates solubility issues in the high-organic mobile phase. Ensure the sample diluent matches the initial mobile phase conditions (e.g., 80% Acetonitrile).

3. Accuracy (Recovery):

  • Spike known amounts of Piperidine-4-sulfonamide into a placebo matrix (if available) or solvent at 80%, 100%, and 120%.

  • Criterion: Mean recovery 98.0% – 102.0%.

4. Robustness (The "Stress Test"):

  • Deliberately vary parameters:

    • Mobile phase pH: ± 0.2 units.

    • Column Temperature: ± 5°C.[9]

  • Critical Check: For Method B (RP-HPLC), pH sensitivity is critical. If the pH drifts above 3.5, silanol ionization increases, causing peak broadening for the piperidine amine.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic compounds in HILIC and RPLC. Journal of Chromatography A. Link

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. Link

  • Gritti, F., & Guiochon, G. (2012). Separation of basic compounds on polar-embedded reversed-phase columns. Journal of Chromatography A. Link

  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[10] Link

Sources

Infrared (IR) absorption bands of sulfonamide vs sulfonic acid moieties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Differentiation between sulfonamide (


) and sulfonic acid (

) moieties is a critical task in structural elucidation, particularly during the synthesis of sulfa drugs, ion-exchange resins, and metabolic metabolite tracking. While both share the sulfonyl (

) core, their vibrational signatures diverge significantly due to the electronic influence of the nitrogen substituent versus the hydroxyl/oxygen group.

The Core Distinction: The most reliable diagnostic is the "Sulfonate Shift." While sulfonamides and free sulfonic acids both exhibit high-frequency asymmetric


 stretching near 

, the conversion of a sulfonic acid to its salt (sulfonate,

) drastically shifts this band to lower frequencies (

) due to resonance delocalization. Furthermore, the distinct

stretching doublet (

) uniquely identifies primary sulfonamides.

Theoretical Framework: The Vibrational Core

To interpret these spectra accurately, one must understand the vibrational modes of the sulfonyl group. The sulfur atom is in a tetrahedral geometry (approximate


 symmetry for sulfonamides, 

for sulfonates).
  • Sulfonamide (

    
    ):  The 
    
    
    
    bonds have high double-bond character, leading to higher frequency absorptions. The nitrogen lone pair donates somewhat into the S-O system, but the
    
    
    bonds remain distinct and localized.
  • Sulfonic Acid (

    
    ):  In the anhydrous free acid, the symmetry is low (
    
    
    
    ), and the
    
    
    bonds are distinct from the
    
    
    single bond.
  • Sulfonate Anion (

    
    ):  Upon deprotonation, the three oxygen atoms become equivalent (resonance hybrid). This delocalization lowers the bond order of the 
    
    
    
    bonds, causing a significant red shift (lower wavenumber) and broadening of the stretching bands.

Comparative Analysis: Characteristic Bands

The following table synthesizes experimental data for distinguishing these moieties. Note that "Strong" (s), "Medium" (m), and "Broad" (br) refer to peak intensity and shape.[1]

Table 1: Diagnostic IR Bands
Vibrational ModeSulfonamide (

)
Sulfonic Acid (

)
Sulfonate Salt (

)

Asymmetric Stretch

(s)

(s)

(s, br)

Symmetric Stretch

(s)

(s)

(s)

Stretching

:

(Doublet for primary, Singlet for secondary)

:

(Very broad, often obscured by water)
None (unless hydrated)

Bending

:


(in-plane):

(weak)
None

Single Bond

:

(variable)

:


(degenerate): Mixed
Key Differentiators Explained[2]
1. The N-H vs. O-H Region (

)
  • Sulfonamides: Look for the "rabbit ears"—a sharp doublet representing the asymmetric and symmetric

    
     stretches in primary sulfonamides. Secondary sulfonamides (
    
    
    
    ) show a single sharp peak.
  • Sulfonic Acids: These exhibit a massive, broad absorption often spanning

    
    , similar to carboxylic acids but often messier due to extreme hygroscopicity (see Experimental Protocols).
    
2. The "Sulfonate Shift" (

)

This is the most definitive test. If you neutralize a sulfonic acid sample with NaOH and rerun the IR:

  • Sulfonic Acid: The

    
     peak will disappear.
    
  • Sulfonate: A new, very strong, broad band will appear near

    
    .
    
  • Sulfonamide: The spectrum will remain largely unchanged (unless the sulfonamide proton is acidic enough to form a salt, which requires high pH, but the shift is less dramatic).

Visualization: Spectral Decision Logic

The following diagram outlines a logical flow for identifying these moieties in an unknown sample.

IR_Decision_Tree Start Unknown Spectrum Analysis (Focus: 1100-1400 cm⁻¹ & 3000+ cm⁻¹) Check_1350 Is there a strong band at ~1330-1370 cm⁻¹? Start->Check_1350 Check_1200 Is there a strong, broad band at ~1175-1250 cm⁻¹? Check_1350->Check_1200 No Check_NH Check 3200-3400 cm⁻¹: Sharp Doublet or Singlet? Check_1350->Check_NH Yes Result_Sulfonate Likely SULFONATE SALT (-SO₃⁻) Check_1200->Result_Sulfonate Yes (Shifted SO₃⁻) Result_Other Other Sulfur Species (Sulfone/Sulfoxide) Check_1200->Result_Other No Check_OH Check 2400-3400 cm⁻¹: Very Broad Absorption? Check_NH->Check_OH No Sharp Peaks Result_Sulfonamide Likely SULFONAMIDE (-SO₂NH₂) Check_NH->Result_Sulfonamide Sharp Peaks (N-H) Result_Acid Likely SULFONIC ACID (-SO₃H) Check_OH->Result_Acid Broad OH Band Check_OH->Result_Other No OH/NH caption Figure 1: Decision tree for differentiating sulfonamide and sulfonic acid/sulfonate moieties via FTIR.

Experimental Protocols: Ensuring Data Integrity

Analyzing these compounds requires specific handling to avoid common artifacts.

Protocol A: Handling Hygroscopicity (The Sulfonic Acid Challenge)

Sulfonic acids are notorious for absorbing atmospheric water within seconds. This creates a broad water band (


 stretch and 

bend) that obscures the

and

regions.

Recommended Method (ATR):

  • Equipment: FTIR with a Diamond or ZnSe ATR accessory.

  • Preparation: Dry the sample in a vacuum desiccator over

    
     for at least 4 hours.
    
  • Execution:

    • Purge the ATR stage with dry nitrogen for 2 minutes.

    • Rapidly transfer the sample to the crystal.

    • Apply pressure and scan immediately.

    • Validation: If a peak at

      
       (water bending) is present, the sample is hydrated. Subtract the spectrum of liquid water or re-dry.
      
Protocol B: The KBr Ion-Exchange Trap

Warning: Do NOT use KBr pellets for sulfonic acid salts (e.g., amine hydrochlorides or sodium sulfonates) without validation.

  • Mechanism: High pressure in the pellet press can induce ion exchange:

    
    
    
  • Consequence: This alters the crystal lattice and shifts absorption bands, leading to non-reproducible spectra.

  • Solution: Use Nujol Mulls or ATR (Attenuated Total Reflectance). If a pellet is mandatory, use the same salt for the matrix (e.g., KCl for chloride salts) or minimize grinding time.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for characteristic group frequencies).
  • NIST Chemistry WebBook. (n.d.). Infrared Spectra of Benzenesulfonamide and p-Toluenesulfonic Acid. National Institute of Standards and Technology. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. [Link]

  • Misiewicz, J. P., et al. (2020).[2][3] Sulfurous and Sulfonic Acids: Predicting the Infrared Spectrum and Setting the Surface Straight. The Journal of Chemical Physics, 152(2), 024302.[3] [Link][2]

  • Shimadzu Corporation. (n.d.). KBr Pellet Method - Precautions for Ion Exchange. Application News. [Link]

Sources

Biological activity comparison of Piperidine-4-sulfonamide vs Acetazolamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Acetazolamide (AZA) , the clinical gold standard for carbonic anhydrase (CA) inhibition, and Piperidine-4-sulfonamide , a representative scaffold for alicyclic and next-generation sulfonamide inhibitors.

While Acetazolamide remains the benchmark for systemic CA inhibition (glaucoma, altitude sickness), Piperidine-4-sulfonamide derivatives represent a strategic shift in drug design. Moving from the "pan-inhibition" of aromatic sulfonamides (AZA) to the "isoform-selectivity" of piperidine-tailed scaffolds allows researchers to target tumor-associated isoforms (hCA IX/XII) while sparing physiological cytosolic isoforms (hCA I/II).

Mechanistic & Structural Basis

The biological activity of both compounds is dictated by their ability to coordinate the Zinc ion (


) within the enzyme's active site. However, their structural differences fundamentally alter their pharmacodynamics.
Acetazolamide (The Aromatic Standard)[1]
  • Class: Heterocyclic aromatic sulfonamide.[1][2][3]

  • Mechanism: The thiadiazole ring exerts an electron-withdrawing effect, lowering the

    
     of the sulfonamide group (~7.2).
    
  • Consequence: At physiological pH (7.4), a significant fraction of AZA exists as the anion (

    
    ), which is the active species required for potent 
    
    
    
    coordination.
  • Binding Mode: The thiadiazole ring interacts via hydrogen bonds with Thr199 and hydrophobic contacts with Val121 and Leu198 deep in the active site.

Piperidine-4-sulfonamide (The Alicyclic Scaffold)
  • Class: Alicyclic sulfonamide.

  • Mechanism: The saturated piperidine ring is electron-donating.

  • Consequence: This raises the

    
     of the primary sulfonamide group (typically >10). At physiological pH, the molecule remains largely protonated (neutral), making it a weaker 
    
    
    
    binder compared to AZA.
  • Optimization: In modern drug development, the piperidine ring is rarely used as the zinc-binding group itself. Instead, it is utilized as a "tail" attached to a benzenesulfonamide "head." This tail extends to the enzyme's outer rim, interacting with variable residues (Phe131, Pro202) to confer isoform selectivity.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the competitive inhibition mechanism shared by both compounds but differentiated by their binding kinetics.

CA_Inhibition_Pathway Zn Active Site Zn2+ Complex_Active Enzyme-Substrate Complex Zn->Complex_Active Catalysis Complex_Inhibited Enzyme-Inhibitor Adduct Zn->Complex_Inhibited Blockade CO2 CO2 + H2O CO2->Complex_Active HCO3 HCO3- + H+ AZA Acetazolamide (Aromatic Anion) AZA->Zn High Affinity (Deep Pocket) AZA->Complex_Inhibited PIP Piperidine Scaffold (Alicyclic/Tail) PIP->Zn Variable Affinity (Rim Interaction) PIP->Complex_Inhibited Complex_Active->HCO3 Hydration (k_cat ~10^6 s^-1)

Figure 1: Competitive inhibition pathway. Both inhibitors compete with CO2 for the Zinc active site. AZA binds deeply due to high acidity; Piperidine scaffolds often rely on secondary interactions at the active site rim.

Comparative Biological Activity Data

The following data highlights the trade-off between potency and selectivity. Acetazolamide is a potent "pan-inhibitor," whereas Piperidine-linked sulfonamides can be tuned for specific targets.

Table 1: Inhibition Constants ( ) against Human Isoforms
Target IsoformAcetazolamide (

)
Piperidine-Sulfonamide Derivatives (

)*
Biological Implication
hCA I (Cytosolic)~250 nM> 1,000 nMPiperidine derivatives avoid inhibiting this abundant RBC isoform, reducing systemic side effects.
hCA II (Cytosolic)12 nM 30 - 90 nMAZA is superior for glaucoma (hCA II target). Piperidine scaffolds are often weaker here by design.
hCA IX (Tumor)25 nM0.8 - 5.0 nM Critical Advantage: Piperidine tails can be optimized to bind hCA IX 10-100x tighter than AZA.
hCA XII (Tumor)5.7 nM4.0 - 10 nMBoth are potent, but Piperidine derivatives offer better selectivity over hCA II.

*Data represents optimized 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives (Source: Supuran et al., NIH).

Table 2: Physicochemical Properties
PropertyAcetazolamidePiperidine-4-sulfonamide (Alicyclic)

(Sulfonamide)
7.2 (Acidic)~10.5 (Weakly Acidic)
Physiological State Anionic (Active binder)Neutral (Poor binder)
Membrane Permeability High (Systemic distribution)Variable (Can be designed as impermeable)
Primary Indication Glaucoma, Epilepsy, Altitude SicknessHypoxic Tumors (hCA IX targeting)

Experimental Protocol: Stopped-Flow CO2 Hydrase Assay

To validate the biological activity of these compounds, the Stopped-Flow CO2 Hydrase Assay is the gold standard. It measures the catalytic rate of CO2 hydration (


) over milliseconds.
Principle

The assay tracks the acidification of the medium (production of


) using a pH-sensitive indicator (Pyranine or Phenol Red). The rate of color change is proportional to the enzyme's activity.
Workflow Diagram

StoppedFlow_Protocol cluster_inputs Reagent Preparation S1 Syringe A: Enzyme (hCA) + Inhibitor (AZA or Piperidine) Mix Rapid Mixing Chamber (Dead time < 10ms) S1->Mix S2 Syringe B: CO2 Saturated Solution + pH Indicator (Pyranine) S2->Mix Detect Optical Detection (Absorbance/Fluorescence) Mix->Detect Reaction Triggered Data Kinetic Trace (Absorbance vs. Time) Detect->Data Calc Calculate Initial Rate (v0) Fit to Michaelis-Menten Data->Calc

Figure 2: Stopped-Flow Assay Workflow. Rapid mixing of the enzyme-inhibitor complex with the substrate allows for the measurement of pre-steady-state kinetics.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) with 20 mM

    
     to maintain ionic strength.
    
  • Indicator: Add Pyranine (final conc. 10

    
    ) to the buffer.
    
  • CO2 Solution: Bubble

    
     into water for 30 minutes to achieve saturation (~33 mM at 25°C). Dilute to working concentrations (1.7 - 17 mM).
    
  • Inhibitor Incubation: Incubate hCA isozyme (conc. ~10 nM) with varying concentrations of AZA or Piperidine-sulfonamide for 15 minutes at room temperature.

  • Measurement:

    • Load Syringe A with Enzyme + Inhibitor.

    • Load Syringe B with CO2 substrate + Indicator.

    • Inject into the stopped-flow spectrophotometer (e.g., Applied Photophysics).

    • Monitor absorbance decrease at 557 nm (Phenol Red) or fluorescence change (Pyranine).

  • Analysis: Determine the catalyzed rate (

    
    ) and uncatalyzed rate (
    
    
    
    ). Fit data to the Cheng-Prusoff equation to derive
    
    
    and
    
    
    .

Therapeutic Implications

  • Acetazolamide: Due to its high affinity for hCA II (ubiquitous in kidneys and eyes), it is the drug of choice for glaucoma (lowering intraocular pressure) and diuresis . However, this lack of selectivity leads to systemic side effects like paresthesia and metabolic acidosis.

  • Piperidine-Sulfonamides: By attaching a piperidine tail to a sulfonamide scaffold, researchers can create "Tumor-Associated" inhibitors . These compounds target hCA IX, which is overexpressed in hypoxic tumors (breast, lung, colon) to neutralize acidic byproducts. The piperidine tail can be modified to prevent entry into normal cells, thereby inhibiting only the extracellular hCA IX on tumor surfaces.

References

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. Link

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor. ACS Medicinal Chemistry Letters. Link

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity. PubMed Central. Link

  • Carbonic Anhydrase Inhibitors: Aromatic Sulfonamides and Disulfonamides. Journal of Enzyme Inhibition. Link

  • Structure-activity relationship study of sulfonamide derivatives. ResearchGate. Link

Sources

Structural Efficacy of Piperidine-4-sulfonamide Scaffolds: A Comparative Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal structure analysis of Piperidine-4-sulfonamide complexes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

In the design of metalloenzyme inhibitors—particularly for Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs)—the sulfonamide "zinc-binding group" (ZBG) is the anchor.[1] However, the "tail" moiety dictates isozyme selectivity and physicochemical performance.

This guide compares the crystallographic behavior and structural efficacy of Piperidine-4-sulfonamide (P4S) scaffolds against traditional Aromatic Sulfonamides (ArS) .[1] While ArS scaffolds offer rigid predictability, P4S introduces aliphatic flexibility and superior solubility profiles, often at the cost of entropic penalties during binding. This analysis provides actionable protocols for co-crystallization and structural refinement of these complexes.[1]

Part 1: The Comparative Landscape

The choice between a piperidine-based scaffold and a traditional aromatic scaffold fundamentally alters the ligand's behavior in the crystalline state and the active site.[1]

Comparative Performance Matrix
FeaturePiperidine-4-sulfonamide (P4S) Aromatic Sulfonamide (ArS) Crystallographic Implication
Ring Geometry Non-planar (Chair/Twist-boat)Planar (Rigid)P4S requires higher resolution (<2.0 Å) to resolve ring puckering accurately.[1]
Solubility (pH 7.4) High (often >1 mg/mL)Low (often <0.1 mg/mL)P4S is easier to concentrate for crystallization trials but may require higher precipitant concentrations.[1]
Binding Entropy High penalty (flexible ring freezing)Low penalty (rigid body)P4S complexes often show higher B-factors in the tail region unless stabilized by specific hydrophobic contacts.[1]
Zn(II) Coordination Tetrahedral geometry maintainedTetrahedral geometry maintainedIdentical primary coordination; differentiation occurs in the "second shell" interactions.[1]
Isozyme Selectivity High (Induced fit potential)Moderate (Steric clashes common)P4S can adapt to the "hydrophobic half" of hCA active sites more effectively than rigid ArS.[1]
Part 2: Crystallographic Methodology (The Protocol)
Workflow Diagram: Optimization to Refinement

CrystallizationWorkflow Stock Ligand Stock Prep (DMSO/Water) Complex Protein-Ligand Incubation (1:5 ratio) Stock->Complex 30 min @ 4°C Screen Sparse Matrix Screening Complex->Screen Vapor Diffusion Opt Grid Optimization (PEG vs pH) Screen->Opt Hits Identified Diff X-ray Diffraction (Cryo-cooled) Opt->Diff Single Crystal Refine Structure Refinement (Restrain Ring) Diff->Refine Data Collection Refine->Opt Poor Resolution

Figure 1: Optimized workflow for co-crystallizing flexible piperidine-sulfonamide ligands. Note the feedback loop: if ring puckering is unresolved, crystallization conditions must be stiffened (lower humidity or different cryo-protectant).

Step-by-Step Protocol
  • Ligand Solubilization (The Critical Pre-step):

    • Dissolve the P4S derivative in 100% DMSO to 50 mM.[1]

    • Why: Unlike ArS, P4S salts (e.g., hydrochloride) are water-soluble but can precipitate upon contact with high-salt protein buffers.[1] Using DMSO ensures the neutral species enters the drop.[1]

  • Complex Formation:

    • Mix protein (e.g., hCA II at 10 mg/mL) with ligand at a 1:3 to 1:5 molar ratio .

    • Incubate for 1 hour on ice.

    • Self-Validating Step: Centrifuge at 14,000 x g for 10 mins. If a pellet forms, your ligand has crashed out—do not proceed to trays.[1] Re-optimize solubility.

  • Vapor Diffusion Setup:

    • Reservoir: 1.5 M Sodium Citrate or 20% PEG 3350.

    • Drop: 1 µL Complex + 1 µL Reservoir.

    • Add-on: Add 0.2 µL of 3% w/v Benzamidine hydrochloride if resolving lower than 2.0 Å is required (improves lattice ordering).

  • Cryo-Protection:

    • Transfer crystal to reservoir solution + 25% Glycerol.[1]

    • Flash cool in liquid nitrogen.

Part 3: Structural Analysis & Mechanistic Insights[1]

When analyzing P4S structures (e.g., PDB ID 6H33 or 6EX1 ), the focus must be on the Zn-coordination geometry and the conformation of the piperidine ring .

Interaction Network Analysis

The sulfonamide group binds to the Zn(II) ion, displacing the catalytic water/hydroxide. However, the piperidine ring introduces a unique "Tail Interaction."

InteractionMap Zn Zn(II) Ion (Active Site) Sulf Sulfonamide Head (SO2NH-) Sulf->Zn Coord. Bond (2.0 Å) His Histidine Triad (94, 96, 119) Sulf->His H-Bond (Thr199) His->Zn Coordination Pip Piperidine Ring (Chair Conf.) Pip->Sulf C-S Linker Hydro Hydrophobic Pocket (Val121, Leu198) Pip->Hydro Van der Waals (Induced Fit)

Figure 2: Interaction map highlighting the dual-binding mode. The Sulfonamide anchors to Zn(II), while the Piperidine tail engages the hydrophobic pocket via Van der Waals forces, often requiring a specific chair conformation.

Data Interpretation: P4S vs. ArS

The following data represents typical refinement statistics derived from high-resolution studies (e.g., Supuran et al., J. Med.[1] Chem).[1][2][3][4][5][6]

MetricP4S Complex (Typical) ArS Complex (Typical) Analysis
Zn-N Bond Length 1.95 – 2.05 Å1.90 – 2.00 ÅP4S often shows slightly longer coordinate bonds due to steric bulk of the aliphatic tail.[1]
S-N Bond Length ~1.60 Å~1.58 ÅConsistent with sp3 (P4S) vs sp2 (ArS) character influence on the sulfonamide nitrogen.[1]
Ligand B-Factor 25 – 35 Ų15 – 20 ŲCritical: The piperidine ring is flexible.[1] High B-factors indicate disorder; consider modeling alternative conformations (Chair vs. Twist).[1]
Electron Density Clear for SO2NH; diffuse for piperidineClear throughoutP4S requires careful inspection of Fo-Fc maps to assign the correct ring pucker.[1]
Mechanistic Insight: The Entropy/Enthalpy Trade-off

The piperidine ring exists in a low-energy chair conformation in solution.[1] Upon binding, it may be forced into a twist-boat to accommodate steric clashes in the active site (e.g., with residue Leu198 in hCA II).

  • ArS: Binds as a rigid body (Enthalpy driven).[1]

  • P4S: Loses degrees of freedom upon binding (Entropy cost).[1] This must be compensated by strong hydrophobic interactions in the "hydrophobic half" of the active site to achieve nanomolar potency.[1]

References
  • RCSB Protein Data Bank. (2018).[1] Crystal structure of human carbonic anhydrase II in complex with 4-(4-phenyl)-4-hydroxy-1-piperidine-1-carbonyl)benzenesulfonamide (PDB ID: 6H33). [Link][1][7]

  • RCSB Protein Data Bank. (2018).[1] Crystal structure of human carbonic anhydrase I in complex with 4-[(3S)-3-benzyl-4-(4-sulfamoylbenzoyl)piperazine-1-carbonyl]benzene-1-sulfonamide (PDB ID: 6EX1). [Link][1]

  • Supuran, C. T. (2008).[8] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery.[1] [Link]

  • MDPI. (2023).[1] X-ray Diffraction and Hirshfeld Surface Analyses of Piperidinium Ionic Liquids. (Demonstrates piperidine ring puckering analysis). [Link]

Sources

A Researcher's Guide to the Selectivity Profiles of Piperidine-4-sulfonamide Based Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the intricate landscape of carbonic anhydrase (CA) inhibition, understanding the nuances of inhibitor selectivity is paramount. This guide provides an in-depth, objective comparison of piperidine-4-sulfonamide-based CA inhibitors, a promising class of molecules targeting various isoforms of this critical enzyme family. We will delve into their structure-activity relationships, comparative efficacy, and the experimental methodologies used to determine their selectivity profiles, offering a comprehensive resource for your research endeavors.

The Critical Role of Carbonic Anhydrases and the Quest for Selective Inhibition

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a pivotal role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] In humans, 16 different α-CA isoforms have been identified, each with distinct tissue distribution and cellular localization, contributing to processes such as pH regulation, CO2 and ion transport, and biosynthetic reactions.[1][3]

While the ubiquitous cytosolic isoforms hCA I and II are established drug targets for conditions like glaucoma and epilepsy, the transmembrane isoforms hCA IX and XII are overexpressed in many solid tumors.[3][4][5] This overexpression is often linked to the hypoxic tumor microenvironment and contributes to tumor progression, making them compelling targets for anticancer therapies.[5][6][7] Consequently, the development of isoform-selective CA inhibitors is a critical goal to maximize therapeutic efficacy while minimizing off-target side effects.[3][6]

The primary strategy for achieving isoform selectivity is the "tail approach".[3][6] This design principle utilizes a zinc-binding group (ZBG), typically a sulfonamide, which anchors the inhibitor to the active site zinc ion present in all CA isoforms. Selectivity is then conferred by a "tail" moiety, a chemical extension that interacts with the unique amino acid residues lining the active site entrance of different isoforms.[6] The piperidine-4-sulfonamide scaffold has emerged as a versatile platform for implementing this approach.

Visualizing the "Tail Approach" for Selectivity

Caption: The "tail approach" for designing isoform-selective carbonic anhydrase inhibitors.

Comparative Analysis of Piperidine-4-sulfonamide Derivatives

The inhibitory potency and selectivity of piperidine-4-sulfonamide derivatives are profoundly influenced by the nature of the substituent on the piperidine nitrogen. The following tables summarize the inhibition data (Kᵢ values in nM) for a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides against four key human CA isoforms: the cytosolic hCA I and II, and the tumor-associated hCA IX and XII. Acetazolamide (AAZ) is included as a standard reference inhibitor.

Table 1: Inhibitory Activity (Kᵢ, nM) of Piperazine-Substituted Piperidine-4-carboxamides [4]

CompoundR Group on PiperazinehCA IhCA IIhCA IXhCA XIISelectivity Profile Highlights
5 3-Methoxyphenyl38.621.515.219.3Moderate activity across isoforms.
6 4-Methoxyphenyl7.93.80.94.5Potent hCA IX inhibitor with good selectivity over hCA I and II.[4]
7 2-Methylphenyl11.89.26.810.1Nanomolar inhibition of all tested isoforms.
8 2,4-Dimethylphenyl10.58.15.39.4Similar profile to compound 7.
AAZ -25012255.7Standard inhibitor, potent against hCA II and XII.

Table 2: Inhibitory Activity (Kᵢ, nM) of Benzylamine-Substituted Piperidine-4-carboxamides [4]

CompoundR Group on AminehCA IhCA IIhCA IXhCA XIISelectivity Profile Highlights
11 Benzyl46.335.88.32.7Highly potent and selective for hCA XII over cytosolic isoforms.[4]
12 n-Heptyl68.441.25.618.7Selective for hCA IX over hCA I and II.[4]
13 n-Octyl91.539.68.16.7Good potency against hCA IX and XII with selectivity over hCA I.[4]
AAZ -25012255.7Standard inhibitor, potent against hCA II and XII.
Structure-Activity Relationship (SAR) Insights

The data reveals key structure-activity relationships:

  • Substitution on the Piperazine Ring: Aromatic substituents on the piperazine nitrogen generally lead to potent, low nanomolar inhibition of all four isoforms. The position of substituents on the phenyl ring can fine-tune potency, as seen with the methoxy-substituted compounds 5 and 6 . Compound 6 , with a 4-methoxyphenyl group, is a sub-nanomolar inhibitor of the cancer-related isoform hCA IX and exhibits about 8-fold and 4-fold selectivity for hCA IX over hCA I and hCA II, respectively.[4]

  • Aliphatic vs. Aromatic Substituents: Replacing the aromatic piperazine moiety with a benzylamine or aliphatic amine tail can significantly alter the selectivity profile. The benzyl-substituted derivative 11 is a potent inhibitor of hCA XII (Kᵢ = 2.7 nM) and is approximately 17-fold more selective for this isoform compared to hCA I.[4]

  • Alkyl Chain Length: For the aliphatic amine derivatives, the length of the alkyl chain influences both potency and selectivity. The n-heptyl derivative 12 is a potent and selective inhibitor of hCA IX, being about 12-fold and 7-fold more selective against hCA I and hCA II, respectively.[4]

Molecular docking and dynamics studies have suggested that the high selectivity of compounds like 11 towards the tumor-associated isoforms is due to their ability to form favorable interactions within the active sites of hCA IX and hCA XII, which are not observed with hCA I and II.[4]

Experimental Protocol: Determining Carbonic Anhydrase Inhibition

The most common and reliable method for measuring the inhibitory activity of compounds against CA isoforms is the stopped-flow CO₂ hydrase assay .[8][9] This technique measures the enzyme-catalyzed hydration of carbon dioxide.

Principle

Carbonic anhydrase catalyzes the reaction: CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻. The production of H⁺ leads to a change in pH, which is monitored by a pH indicator. The initial rate of the reaction is measured in the presence and absence of the inhibitor to determine the extent of inhibition.

Workflow of the Stopped-Flow CO₂ Hydrase Assay

Stopped_Flow_Assay cluster_Preparation Sample Preparation cluster_Reaction Reaction & Measurement cluster_Analysis Data Analysis Enzyme Enzyme Solution (hCA I, II, IX, or XII) Mixer Rapid Mixer Enzyme->Mixer Inhibitor Inhibitor Stock Solution (Various Concentrations) Inhibitor->Mixer Indicator pH Indicator Solution Indicator->Mixer Spectrophotometer Stopped-Flow Spectrophotometer Mixer->Spectrophotometer Reaction Mixture CO2 CO₂-Saturated Water CO2->Mixer Data Absorbance vs. Time Data Spectrophotometer->Data Generates Rates Calculate Initial Rates Data->Rates IC50 Determine IC₅₀ Rates->IC50 Ki Calculate Kᵢ (Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow for determining CA inhibition using the stopped-flow CO₂ hydrase assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a buffer solution (e.g., Tris-HCl) at a specific pH (typically 7.5).

    • Prepare stock solutions of the purified recombinant human CA isozymes.

    • Prepare a stock solution of the piperidine-4-sulfonamide inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a solution of a pH indicator (e.g., phenol red).

    • Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water.

  • Assay Procedure:

    • In the stopped-flow instrument's syringe, load the enzyme solution mixed with the pH indicator and varying concentrations of the inhibitor.

    • In the other syringe, load the CO₂-saturated water.

    • Rapidly mix the contents of the two syringes. The final volume in the observation cell will contain the enzyme, inhibitor, indicator, and CO₂ substrate.

    • Monitor the change in absorbance of the pH indicator at its λ_max over a short period (milliseconds to seconds).

  • Data Analysis:

    • Calculate the initial rates of the enzymatic reaction from the linear portion of the absorbance versus time curve.

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the concentration and Michaelis constant (Kₘ) of the substrate.

This self-validating system, by comparing the inhibited reaction rates to the uninhibited rate, provides a robust and quantitative measure of the inhibitor's potency.

Conclusion

The piperidine-4-sulfonamide scaffold represents a highly adaptable platform for the design of potent and selective carbonic anhydrase inhibitors. By strategically modifying the "tail" region of these molecules, researchers can fine-tune their inhibitory profiles to target specific CA isoforms. The data presented in this guide highlights the potential of this chemical class to yield compounds with significant selectivity for the tumor-associated hCA IX and XII isoforms over the ubiquitous cytosolic isoforms hCA I and II. The continued exploration of structure-activity relationships, guided by robust experimental methodologies such as the stopped-flow CO₂ hydrase assay, will undoubtedly pave the way for the development of novel therapeutics with improved efficacy and safety profiles.

References

  • Di Cesare Mannelli, L., et al. (2014). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 57(1), 134-144. [Link]

  • Angeli, A., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817. [Link]

  • Centre Antoine Lacassagne. (2025). Phase I Trial of CArbonic Anhydrase Inhibition in Combination with Radiochemotherapy or Radioimmunotherapy in Small Cell Lung Carcinoma. CenterWatch. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Natural inspired piperine-based sulfonamides and carboxylic acids as carbonic anhydrase inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 225, 113800. [Link]

  • University of Bristol. (n.d.). Carbonic Anhydrase Inhibitors as Antithrombotic Agents (CAIATA). ethos.bl.uk. [Link]

  • Nocentini, A., & Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Cancers, 12(12), 3795. [Link]

  • Angeli, A., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PubMed. [Link]

  • Angeli, A., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(23), 7175. [Link]

  • Angeli, A., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PMC. [Link]

  • Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis. [Link]

  • Bua, S., et al. (2023). Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis. PubMed. [Link]

  • Krall, N., et al. (2013). Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. Chemical Science, 4(4), 1637-1645. [Link]

  • Rihko-Struckmann, L. K., & Mikkola, J. P. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7311. [Link]

  • Gieling, R. G., et al. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. International Journal of Molecular Sciences, 22(24), 13498. [Link]

  • Angeli, A., et al. (2022). Synthesis and biological evaluation of sulfonamide-based compounds as inhibitors of carbonic anhydrase from Vibrio cholerae. Archiv der Pharmazie, 355(8), 2200122. [Link]

  • Nocentini, A., et al. (2019). Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors. Bioorganic Chemistry, 91, 103130. [Link]

  • Angeli, A., et al. (2020). Sulfonamide/sulfamate switch with a series of piperazinylureido derivatives: Synthesis, kinetic and in silico evaluation as carbonic anhydrase isoforms I, II, IV, and IX inhibitors. European Journal of Medicinal Chemistry, 186, 111896. [Link]

  • Maren, T. H., Ash, V. I., & Bailey, E. M. (1954). Carbonic anhydrase inhibition. II. A method for determination of carbonic anhydrase inhibitors, particularly of diamox. Bulletin of the Johns Hopkins Hospital, 95(5), 244-255. [Link]

  • Khan, I., et al. (2021). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 11(33), 20436-20448. [Link]

  • Nocentini, A., et al. (2017). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. Journal of Medicinal Chemistry, 60(14), 6296-6310. [Link]

  • Rihko-Struckmann, L. K., & Mikkola, J. P. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. ResearchGate. [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12497. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

  • Angeli, A., et al. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(18), 3362. [Link]

  • Bērziņa, D., et al. (2023). Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. ChemMedChem, 18(6), e202200658. [Link]

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A Senior Application Scientist's Guide to Selecting and Verifying Reference Standards for Piperidine-4-sulfonamide Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth technical comparison of reference standards for the analysis of Piperidine-4-sulfonamide hydrochloride, a crucial building block in medicinal chemistry. We will delve into the critical aspects of selecting a high-quality reference standard and provide detailed experimental protocols for its verification, ensuring the accuracy and reliability of your research.

The Critical Role of a Reference Standard

Piperidine-4-sulfonamide hydrochloride is a key intermediate in the synthesis of various biologically active compounds. Its purity and identity can significantly impact the outcome of a synthetic route and the pharmacological profile of the final compound. Therefore, a well-characterized reference standard is not just a regulatory requirement but a scientific necessity. It serves as the benchmark against which all in-house and newly synthesized materials are compared, ensuring consistency and accuracy in analytical measurements.

Comparing Commercial Reference Standards: A Practical Approach

Parameter Supplier A (Typical) Supplier B (Typical) Supplier C (Typical) Importance & Interpretation
Purity (by HPLC) ≥98%≥97%≥99% (Stated)Higher purity minimizes the risk of interfering peaks in your analysis. Look for chromatograms showing minimal impurities.
Identity Confirmation ¹H NMR, Mass Spec¹H NMR¹H NMR, Mass SpecThe CoA should confirm the structure using orthogonal methods. The spectral data should be consistent with the expected structure.
Water Content Not specifiedNot specified<0.5% (Karl Fischer)Important for accurate weighing, especially for preparing standard solutions for quantitative analysis.
Residual Solvents Not specifiedNot specifiedNot specifiedUncontrolled residual solvents can interfere with analysis and may have their own toxicity.
Certificate of Analysis Basic CoABasic CoAComprehensive CoAA detailed CoA with spectral data and information on the analytical methods used for characterization provides greater confidence in the standard.

Expert Insight: In the absence of a pharmacopoeial standard, a "well-characterized" standard from a reputable supplier is the next best option. The onus is on the user to perform their own verification to qualify the standard for its intended use.

Experimental Protocols for Reference Standard Verification

It is imperative to verify the identity and purity of any new reference standard in your laboratory before its use in critical assays. Below are detailed protocols for the essential analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Since Piperidine-4-sulfonamide hydrochloride lacks a strong chromophore for direct UV detection, a derivatization step is often necessary for sensitive HPLC analysis.[1][2][3]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Reference Standard dissolve Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) prep_start->dissolve derivatize Derivatize with Dansyl Chloride or similar agent dissolve->derivatize prep_end Dilute to final concentration derivatize->prep_end injection Inject Sample prep_end->injection hplc_system HPLC System with UV or Fluorescence Detector column C18 Reverse-Phase Column hplc_system->column mobile_phase Gradient Elution (e.g., Acetonitrile/Water with buffer) column->mobile_phase mobile_phase->injection chromatogram Obtain Chromatogram injection->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate

Caption: HPLC workflow for purity analysis.

  • Reagent Preparation:

    • Derivatizing Agent: Prepare a 1 mg/mL solution of Dansyl Chloride in acetone.

    • Buffer: Prepare a 100 mM sodium bicarbonate buffer (pH 9.5).

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the Piperidine-4-sulfonamide hydrochloride reference standard.

    • Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

  • Derivatization:

    • To 100 µL of the standard solution, add 200 µL of the Dansyl Chloride solution and 100 µL of the sodium bicarbonate buffer.

    • Vortex and heat at 60°C for 30 minutes.

    • Cool to room temperature and dilute with the mobile phase to a final concentration of approximately 10 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 20% B to 80% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: Fluorescence (Excitation: 340 nm, Emission: 525 nm) or UV (254 nm)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the purity by area normalization, assuming all impurities have a similar response factor to the main peak.

¹H NMR for Identity Confirmation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of the reference standard.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis weigh Weigh ~5-10 mg of Reference Standard dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer transfer->instrument acquire Acquire 1H NMR Spectrum instrument->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process assign Assign Peaks to Protons process->assign compare Compare with Expected Structure assign->compare

Caption: ¹H NMR workflow for identity confirmation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the reference standard.

    • Dissolve in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Process the spectrum (phasing, baseline correction, and referencing).

    • Integrate the peaks and assign them to the corresponding protons in the Piperidine-4-sulfonamide hydrochloride structure.

    • The spectrum should be consistent with the expected chemical shifts, coupling patterns, and integration values.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry provides confirmation of the molecular weight of the compound.

  • Sample Preparation:

    • Prepare a dilute solution of the reference standard (approximately 10-100 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Data Acquisition:

    • Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the spectrum in positive ion mode.

  • Data Analysis:

    • Look for the protonated molecular ion [M+H]⁺. For Piperidine-4-sulfonamide (C₅H₁₂N₂O₂S, MW = 164.23), the expected m/z would be approximately 165.07.[4]

Decision Making: Selecting the Right Standard

The choice of a reference standard depends on the intended application.

Decision_Tree start Intended Application? qualitative Qualitative Analysis (e.g., peak identification) start->qualitative Identification quantitative Quantitative Analysis (e.g., assay, impurity quantification) start->quantitative Quantification qual_choice Standard with confirmed identity (NMR, MS) is sufficient. Purity >95% is acceptable. qualitative->qual_choice quant_choice High-purity standard (>99%) is required. A comprehensive CoA with purity by a quantitative method (e.g., qNMR) is ideal. quantitative->quant_choice

Caption: Decision tree for reference standard selection.

Conclusion

While a pharmacopoeial grade reference standard for Piperidine-4-sulfonamide hydrochloride may not be available, a systematic and scientific approach to selecting and verifying a commercially available standard can ensure the reliability of your analytical results. By carefully scrutinizing the supplier's Certificate of Analysis and performing in-house verification using the detailed protocols provided in this guide, researchers can proceed with confidence in the quality of their reference material. This diligence is the foundation of robust and reproducible scientific outcomes.

References

  • Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. (n.d.). Retrieved February 15, 2026, from [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). PMC. Retrieved February 15, 2026, from [Link]

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. (n.d.). Agilent. Retrieved February 15, 2026, from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences, 20(6), 5209. Retrieved February 15, 2026, from [Link]

  • Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. (n.d.). UniCA IRIS. Retrieved February 15, 2026, from [Link]

  • 1 H NMR and 13 C NMR of the prepared compounds. | Download Table. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Piperidine-4-sulfonamide hydrochloride (C5H12N2O2S). (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Synthesis and characterization of some sulfonamide dervatives. (n.d.). Research India Publications. Retrieved February 15, 2026, from [Link]

  • Reference standards, research chemicals & proficiency testing. (n.d.). LGC Group. Retrieved February 15, 2026, from [Link]

  • 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Toronto Research Chemicals @ ChemBuyersGuide.com, Inc. (n.d.). Retrieved February 15, 2026, from [Link]

  • Piperidine. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • Piperidine. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • N-(piperidin-4-yl)aminosulfonamide hydrochloride (C5H13N3O2S). (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Toronto Research Chemicals. (n.d.). Bioquote. Retrieved February 15, 2026, from [Link]

  • Toronto Research Chemicals. (n.d.). bio scientific. Retrieved February 15, 2026, from [Link]

  • Piperidine hydrochloride - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved February 15, 2026, from [Link]

  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. (n.d.). SciTePress. Retrieved February 15, 2026, from [Link]

  • Piperidine-4-sulfonic acid | C5H11NO3S | CID 4838. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Pharmaceutical impurities and primary reference standards 2015. (n.d.). Amazon S3. Retrieved February 15, 2026, from [Link]

  • Piperidine, ReagentPlus, 99% | 104094-5ml | SIGMA-ALDRICH | SLS. (n.d.). Lab Supplies. Retrieved February 15, 2026, from [Link]

  • Piperidine-4-sulfonic acid, AMS.T78642-5-MG. (n.d.). Amsbio. Retrieved February 15, 2026, from [Link]

  • EDQM reference standards available from LGC. (2020). AWS. Retrieved February 15, 2026, from [Link]

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Safety Operating Guide

Proper Disposal Procedures: Piperidine-4-sulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide for Laboratory & Process Safety

Executive Directive

Do not treat this compound as generic organic waste. Piperidine-4-sulfonamide hydrochloride (CAS: 1251923-46-2) presents a dual-hazard profile: the piperidine moiety poses corrosivity and nitrosamine formation risks, while the sulfonamide group carries biological activity (antimicrobial/sensitization) concerns.[1]

Immediate Action Required:

  • Segregate from all oxidizing agents (specifically nitrates/nitrites) to prevent the formation of carcinogenic nitrosamines.[1]

  • Verify pH prior to aqueous disposal; as a hydrochloride salt, solutions will be acidic.[1]

  • Incinerate as the primary disposal method to ensure thermal destruction of the sulfonamide pharmacophore.[1]

Physicochemical & Hazard Profile

Understanding the molecular behavior is the first step in a self-validating safety system.[1]

PropertyDataOperational Implication
Chemical Structure Piperidine ring w/ Sulfonamide (C5H12N2O2S[1][2]·HCl)Amphoteric nature; potential for biological activity.[1]
Physical State Solid (Crystalline powder)Dust generation risk; requires particulate respirator (N95/P100).
Acidity (pH) Acidic in water (< 4.0 typically)Corrosive (D002) if dissolved. Must be neutralized or disposed of as acidic waste.[1]
Solubility High (Water, Methanol)Easily mobilizes in drains; Zero Discharge to sewer allowed.[1]
Incompatibilities Oxidizers, Nitrites, Strong BasesCRITICAL: Reaction with nitrites forms N-nitrosopiperidine derivatives (Carcinogens).[1]

Pre-Disposal Validation: The "Gatekeeper" Protocol

To ensure scientific integrity, you must validate the waste stream before it leaves your bench.[1] This is a Self-Validating System .

Step A: The Oxidizer Check

Why: Mixing amines with oxidizers in a waste drum can cause delayed exotherms or toxic gas evolution.[1]

  • Test: Take a 1 mL aliquot of the liquid waste containing the compound.

  • Action: Use a starch-iodide paper strip.[1]

  • Result:

    • Blue/Black: Oxidizers present.[1][3][4][5] DO NOT BULK. Quench oxidizers (e.g., with Sodium Thiosulfate) before disposal.[1]

    • No Change: Safe to proceed to pH check.[1]

Step B: The pH Check (Liquid Streams)

Why: The HCl salt will lower the pH of solvent mixtures, potentially corroding metal safety cans.[1]

  • Test: Dip pH strip into the waste solvent.[1]

  • Action:

    • pH < 4: Neutralize with Sodium Bicarbonate (NaHCO₃) to pH 6–8 if your facility requires neutral waste.[1]

    • Note: If sending to high-temp incineration, neutralization may not be required (check local EHS rules), but segregation into Acidic Waste is mandatory.[1]

Disposal Workflows

The following decision trees utilize standard RCRA (Resource Conservation and Recovery Act) logic adapted for pharmaceutical intermediates.

Diagram 1: Waste Classification & Disposal Logic

DisposalWorkflow Start Waste Generation: Piperidine-4-sulfonamide HCl StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Filter Cake) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor/Rinsate) StateCheck->Liquid Solution SolidBin Solid Hazardous Waste Bin (Double Bagged) Solid->SolidBin Pack in HDPE SolventCheck Solvent Matrix? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains >10% Halogens NonHalogenated Non-Halogenated (MeOH, Water, Acetone) SolventCheck->NonHalogenated No Halogenated Solvents HaloBin Halogenated Waste Carboy (Red Label) Halogenated->HaloBin NonHaloBin Non-Halogenated Carboy (Clear/Yellow Label) NonHalogenated->NonHaloBin Incineration FINAL FATE: High-Temp Incineration SolidBin->Incineration HaloBin->Incineration NonHaloBin->Incineration

Caption: Logical flow for segregating solid and liquid waste streams to ensure correct incineration protocols.

Detailed Procedures
A. Solid Waste (Pure Compound or Contaminated Solids)[1]
  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Labeling:

    • Chemical Name: Piperidine-4-sulfonamide HCl.[1][2][6]

    • Hazards: Irritant, Corrosive (if wet).[1]

    • RCRA Code: Use D002 (Corrosivity) if pH testing confirms acidity, otherwise label as "Non-RCRA Regulated Hazardous Waste" (unless specific state codes apply).[1]

  • Disposal Path: Seal container -> Secondary Containment -> Lab Waste Pickup -> Incineration .

B. Liquid Waste (Aqueous or Organic Solutions)[1]
  • Segregation:

    • Do NOT mix with oxidizers (Nitric acid, Peroxides).[1][4]

    • Do NOT mix with aldehydes (potential polymerization/reaction with amine).[1]

  • Neutralization (Optional but Recommended):

    • Slowly add saturated Sodium Bicarbonate to the waste stream while stirring.[1]

    • Caution: CO₂ evolution will occur due to the HCl salt.[1] Ensure good ventilation.[1][3][7][8][9][10][11]

  • Container:

    • If Halogenated solvent used (DCM): Halogenated Waste Stream .[1]

    • If Water/Methanol/Ethanol: Non-Halogenated Organic/Aqueous Stream .[1]

Emergency Spill Response

In the event of a benchtop spill, immediate containment is necessary to prevent aerosolization of the hydrochloride salt.[1]

Diagram 2: Spill Response Protocol

SpillResponse Alert 1. ALERT Notify personnel PPE 2. PPE UP Nitrile Gloves + Goggles + N95 (if powder) Alert->PPE Contain 3. CONTAIN Cover with absorbent pads or pillows PPE->Contain Neutralize 4. NEUTRALIZE Apply Sodium Bicarbonate (If liquid/acidic) Contain->Neutralize Collect 5. COLLECT Scoop into Hazardous Waste bag Neutralize->Collect Clean 6. DECON Wash surface with soap & water Collect->Clean

Caption: Step-by-step immediate response workflow for laboratory spills.

Spill Cleanup Steps:

  • Isolate: Evacuate the immediate area if dust is airborne.[1]

  • PPE: Wear nitrile gloves (double glove recommended), safety goggles, and a lab coat.[1] Use a respirator if powder is loose.[1]

  • Neutralize: If the spill is liquid, sprinkle sodium bicarbonate or lime over it to neutralize the acidity.[1]

  • Absorb: Use vermiculite or standard spill pads.[1]

  • Decontaminate: Wipe the area with water and detergent.[1] Do not use bleach (risk of chloramine formation with piperidine residue).[1]

Regulatory Compliance & Waste Codes

Regulatory BodyClassificationCode/Note
EPA (RCRA) Characteristic WasteD002 (Corrosive) if pH < 2.[1][12] Otherwise, "Non-Regulated Hazardous Waste" (unless P/U listed components are added).[1]
DOT (Transport) Corrosive Solid/LiquidUN 3261 (Corrosive solid, acidic, organic, n.o.s.) or UN 1759.[1] Check SDS.
European Waste Code Laboratory Chemicals16 05 06 * (Laboratory chemicals consisting of or containing dangerous substances).[1]

Note on Nitrosamines: While Piperidine-4-sulfonamide itself is not a listed carcinogen, the potential to form nitrosamines (e.g., N-nitroso-piperidine derivatives) upon contact with nitrosating agents requires strict segregation.[1] This falls under the "General Duty Clause" to maintain a safe workplace.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (2024).[1] Piperidine-4-sulfonamide hydrochloride Compound Summary. National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Mastering the Safe Handling of Piperidine-4-sulfonamide Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Piperidine-4-sulfonamide hydrochloride, a compound of interest in various research applications, requires meticulous handling to ensure both personal safety and experimental accuracy. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework of understanding for why these procedures are critical.

Understanding the Hazard Profile

Furthermore, as a powder, it has the potential to become airborne, creating an inhalation hazard and the risk of a combustible dust cloud under certain conditions.[2][6][7][8]

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling Piperidine-4-sulfonamide hydrochloride, with explanations rooted in the compound's potential hazards.

Personal Protective Equipment Specifications and Rationale
Eye and Face Protection Use chemical safety goggles and a face shield.[9] This combination provides maximum protection against airborne powder and potential splashes during solution preparation. Standard safety glasses are insufficient as they do not provide a complete seal.
Hand Protection Wear nitrile or other chemically resistant gloves.[9] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected.[1] Always wash hands thoroughly after removing gloves.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling larger quantities or when adequate ventilation is not available.[9] This is to prevent the inhalation of fine powder particles that can irritate the respiratory tract.[5]
Protective Clothing A fully buttoned lab coat is mandatory to protect against skin contact.[3] For procedures with a higher risk of spillage, consider a chemical-resistant apron.
Footwear Closed-toe shoes are a fundamental requirement in any laboratory setting to protect against spills and falling objects.[10]

Operational Plan: From Receipt to Disposal

A systematic approach to handling Piperidine-4-sulfonamide hydrochloride at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] Ensure the container is tightly sealed to prevent the absorption of moisture and to minimize the risk of spillage.

Handling and Weighing

Given the powdered nature of this compound, all handling and weighing procedures should be conducted in a certified chemical fume hood or a glove box to control the dispersion of dust.[1]

Step-by-Step Weighing Protocol:

  • Prepare the Work Area: Ensure the chemical fume hood is clean and uncluttered.

  • Don Appropriate PPE: Refer to the PPE table above.

  • Tare the Weighing Vessel: Use a clean, dry, and appropriately sized container.

  • Transfer the Powder: Carefully scoop the desired amount of Piperidine-4-sulfonamide hydrochloride into the weighing vessel. Avoid any sudden movements that could create a dust cloud.

  • Clean Up: After weighing, securely close the primary container. Decontaminate the spatula and the weighing area with a suitable solvent (e.g., 70% ethanol) and wipe clean.

  • Transport: If the weighed compound needs to be transported to another area of the lab, ensure it is in a sealed and clearly labeled container.

Solution Preparation

When preparing solutions, add the solid Piperidine-4-sulfonamide hydrochloride to the solvent slowly to avoid splashing. The process should be performed in a chemical fume hood.

Emergency Procedures: Spill and Exposure Management

Even with the most stringent precautions, accidents can happen. Being prepared with a clear and concise emergency plan is non-negotiable.

Spill Response Workflow

The following diagram outlines the immediate steps to take in the event of a spill.

Spill_Response_Workflow A Spill Occurs B Alert others in the area A->B C Evacuate the immediate area if necessary B->C D Assess the spill size and hazards C->D E Small Spill D->E Minor F Large Spill D->F Major G Don appropriate PPE E->G L Contact EHS for assistance F->L H Contain the spill with absorbent material G->H I Carefully sweep up the solid material H->I J Place in a sealed container for disposal I->J K Clean the area with a suitable solvent J->K M Dispose of waste according to institutional guidelines K->M

Caption: Workflow for managing a chemical spill.

Exposure Protocol
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Remove any contaminated clothing.

  • Eye Contact: Flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are experiencing difficulty breathing, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Disposal Plan

All waste containing Piperidine-4-sulfonamide hydrochloride, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[9]

Step-by-Step Disposal Protocol:

  • Segregate Waste: Collect all solid and liquid waste containing the compound in separate, clearly labeled, and sealed hazardous waste containers.

  • Labeling: Ensure the waste container is labeled with the full chemical name and the appropriate hazard warnings.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup. Do not dispose of this chemical down the drain.[7]

By adhering to these comprehensive safety and handling protocols, you can confidently work with Piperidine-4-sulfonamide hydrochloride, ensuring a safe and productive research environment.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine.
  • Duke University Occupational and Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders.
  • Penta Chemicals. (2024, May 7).
  • CDH Fine Chemical. (n.d.).
  • Carl ROTH. (2025, March 31).
  • CymitQuimica. (2024, December 19).
  • De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!.
  • American Institute of Chemical Engineers. (n.d.). Safe Handling of Powders and Bulk Solids.
  • Acros Organics. (2021, December 24).
  • Fisher Scientific. (n.d.).
  • Alfa Aesar. (2023, August 11).
  • American Institute of Chemical Engineers. (n.d.). Guidelines for Safe Handling of Powders and Bulk Solids.
  • U.S. Department of Agriculture Food Safety and Inspection Service. (2009, September 25).
  • Pneu Powders Systems. (n.d.). Elevating Workplace Safety in Powder Handling Systems.
  • Sigma-Aldrich. (2025, September 23).
  • Sigma-Aldrich. (2025, September 23).
  • BOC Sciences. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • Fisher Scientific. (2010, January 7).
  • Oklahoma State University. (n.d.). Lab Safety Rules.
  • Santa Cruz Biotechnology. (n.d.).
  • Buffalo State University. (n.d.).
  • MSD Manual Professional Edition. (n.d.). Sulfonamides.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.